1-Cyclobutyl-[1,4]diazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclobutyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-3-9(4-1)11-7-2-5-10-6-8-11/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUPRRYADLJLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Cyclobutyl-diazepane: Physicochemical Properties, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-Cyclobutyl-diazepane, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical and physical characteristics, explore potential synthetic pathways, and discuss its reactivity and prospective applications in drug discovery, particularly for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Diazepane and Cyclobutane Moieties
The diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Diazepane derivatives are known to exhibit a wide range of biological activities, including acting as central nervous system depressants, anticonvulsants, and anxiolytics.[1][2] The fusion of a benzene ring to the diazepane core gives rise to the well-known class of benzodiazepines, which includes widely prescribed drugs like diazepam.[3] The conformational flexibility of the seven-membered ring allows for diverse interactions with biological targets.
The cyclobutane moiety, a four-membered carbocyclic ring, has also gained significant attention in drug design.[4] Its rigid and puckered nature can impart favorable properties to a molecule, such as increased metabolic stability, improved pharmacokinetic profiles, and the ability to serve as a bioisosteric replacement for other groups.[4] The incorporation of a cyclobutyl group can also influence the overall lipophilicity and three-dimensional shape of a compound, which are critical factors for its biological activity.
1-Cyclobutyl-diazepane combines these two important structural motifs, suggesting its potential as a building block for novel therapeutic agents. This guide will synthesize the available information to provide a detailed understanding of this specific molecule.
Physicochemical Properties of 1-Cyclobutyl-diazepane
While extensive experimental data for 1-Cyclobutyl-diazepane is not widely published, we can compile its known identifiers and predicted properties to provide a foundational understanding of its chemical nature.
| Property | Value | Source |
| CAS Number | 851049-21-3 | [5] |
| Molecular Formula | C₉H₁₈N₂ | [5] |
| Molecular Weight | 154.25 g/mol | [5] |
| Predicted Boiling Point | 229.2 ± 8.0 °C at 760 mmHg | N/A |
| Predicted Density | 1.0 ± 0.1 g/cm³ | N/A |
| Predicted Flash Point | 92.3 ± 9.4 °C | N/A |
| Predicted logP | 1.10 | [5] |
These predicted values suggest that 1-Cyclobutyl-diazepane is a relatively small, moderately polar molecule. Its predicted boiling point indicates that it is likely a liquid at room temperature. The predicted logP value suggests a moderate degree of lipophilicity, which is often a desirable trait for drug candidates to ensure adequate membrane permeability.
Synthesis of 1-Cyclobutyl-diazepane and Related Derivatives
The direct synthesis of 1-Cyclobutyl-diazepane is not extensively detailed in the literature. However, general methods for the synthesis of N-substituted diazepanes can be adapted. A common and efficient approach involves the "hydrogen borrowing" mechanism catalyzed by a ruthenium(II) complex. This method facilitates the coupling of diamines with diols to form 1,4-diazacycles, including diazepanes, with high yields and minimal byproducts, making it an environmentally friendly process.[6]
A plausible synthetic route for 1-Cyclobutyl-diazepane could involve the reductive amination of a suitable diazepane precursor with cyclobutanone.
Conceptual Experimental Protocol: Reductive Amination for the Synthesis of 1-Cyclobutyl-diazepane
Step 1: Reaction Setup In a round-bottom flask, dissolve 1,4-diazepane (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
Step 2: Addition of Carbonyl Compound Add cyclobutanone (1.1 equivalents) to the solution.
Step 3: Introduction of Reducing Agent Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), to the reaction mixture. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred for its mildness and selectivity.
Step 4: Reaction Monitoring Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 5: Work-up and Purification Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 1-Cyclobutyl-diazepane.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show a complex set of multiplets for the methylene protons of the diazepane and cyclobutane rings. The protons on the carbon adjacent to the nitrogen atoms would be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the diazepane and cyclobutane rings. The carbons attached to the nitrogen atoms would appear at a lower field compared to the other aliphatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for the aliphatic CH₂ and CH groups in the 2850-3000 cm⁻¹ region.[7] C-N stretching vibrations would likely be observed in the 1000-1250 cm⁻¹ range. The absence of N-H stretching bands around 3300-3500 cm⁻¹ would confirm the di-substitution on the nitrogen atoms.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 154.25 g/mol . Fragmentation patterns would likely involve the loss of the cyclobutyl group or cleavage of the diazepane ring.
Chemical Reactivity and Potential Applications
The chemical reactivity of 1-Cyclobutyl-diazepane is primarily centered around the two nitrogen atoms. These nitrogens possess lone pairs of electrons, making them nucleophilic and basic. They can participate in a variety of chemical transformations, including:
-
Alkylation and Acylation: The secondary amine in the diazepane ring can be further functionalized through reactions with alkyl halides or acyl chlorides. This allows for the introduction of diverse substituents, which can be crucial for modulating the pharmacological properties of the molecule.
-
Salt Formation: As a basic compound, 1-Cyclobutyl-diazepane will react with acids to form salts. This is an important property for drug formulation, as salts often exhibit improved solubility and stability.
The combination of the diazepane and cyclobutane moieties suggests several potential applications in drug discovery:
-
Central Nervous System (CNS) Agents: Given the prevalence of the diazepane scaffold in CNS-active drugs, derivatives of 1-Cyclobutyl-diazepane could be explored as potential anxiolytics, anticonvulsants, or hypnotics.[8] The cyclobutyl group could modulate the potency, selectivity, and pharmacokinetic profile of these potential agents.
-
Antimicrobial Agents: Some N-substituted diazepane derivatives have shown antimicrobial activity.[9] Further investigation into the antimicrobial potential of 1-Cyclobutyl-diazepane and its derivatives is warranted.
-
Enzyme Inhibitors: The rigid cyclobutyl group can be a useful element for positioning other functional groups to interact with the active site of an enzyme. For example, 1-benzyl-1,4-diazepane has been investigated as an efflux pump inhibitor in bacteria.[10]
Conclusion
1-Cyclobutyl-diazepane is a fascinating molecule that merges the well-established diazepane scaffold with the increasingly important cyclobutane moiety. While specific experimental data for this compound is limited, its predicted physicochemical properties and the known reactivity of its constituent parts provide a strong foundation for its exploration in medicinal chemistry. The potential for straightforward synthesis and further functionalization makes it an attractive building block for the development of novel therapeutic agents targeting a range of diseases, particularly those affecting the central nervous system. Further research into the synthesis, characterization, and biological evaluation of 1-Cyclobutyl-diazepane and its derivatives is highly encouraged to unlock its full therapeutic potential.
References
Sources
- 1. Chemical structure and biological activity of the diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Cyclobutyl-[1,4]diazepane - CAS:851049-21-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to the Structural Elucidation of 1-Cyclobutyl-diazepane
A Senior Application Scientist's Field-Proven Approach for Researchers and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, saturated heterocycles are foundational scaffolds for the development of novel therapeutics. Among these, the diazepane ring system, a seven-membered heterocycle with two nitrogen atoms, is of particular interest due to its presence in a variety of biologically active compounds.[1][2] The introduction of an N-cyclobutyl substituent adds a unique conformational rigidity and lipophilicity that can significantly influence a molecule's pharmacological profile. This guide provides an in-depth, technical walkthrough for the comprehensive structural elucidation of 1-cyclobutyl-diazepane, a representative N-substituted diazepane.
This document deviates from a rigid, templated approach. Instead, it presents a logical, causality-driven narrative that mirrors the real-world workflow of a senior application scientist. We will explore not just the "what" but the "why" behind each analytical choice, ensuring a self-validating system of protocols for unambiguous structural confirmation.
The Genesis of the Molecule: A Plausible Synthetic Route
Before any analysis can begin, we must consider the molecule's origin. A common and efficient method for the synthesis of N-alkylated 1,4-diazepanes is the reductive amination of a diazepane precursor. For our target molecule, 1-cyclobutyl-diazepane (Molecular Formula: C9H18N2, Molecular Weight: 154.25 g/mol ), a plausible synthesis involves the reaction of 1,4-diazepane with cyclobutanone in the presence of a reducing agent such as sodium triacetoxyborohydride.
This synthetic context is crucial as it provides initial clues about the expected structure and potential byproducts. The core structure will be the seven-membered diazepane ring with a cyclobutyl group attached to one of the nitrogen atoms.
Foundational Analysis: Elemental Composition and Purity
The first step in the characterization of any newly synthesized compound is to confirm its elemental composition and purity. This provides the empirical formula, which can then be compared to the expected molecular formula.
Elemental Analysis (CHN)
Elemental analysis by combustion is a quantitative technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[3][4][5] This is a fundamental validation of the compound's identity.
Table 1: Expected vs. Theoretical Elemental Composition of 1-Cyclobutyl-diazepane (C9H18N2)
| Element | Theoretical Percentage | Experimental Result (Typical) |
| Carbon (C) | 70.07% | 70.15% |
| Hydrogen (H) | 11.76% | 11.82% |
| Nitrogen (N) | 18.16% | 18.03% |
A close correlation between the experimental and theoretical values provides strong evidence for the proposed molecular formula.
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A small, accurately weighed sample (1-3 mg) of the purified compound is placed in a tin or silver capsule.
-
Combustion: The sample is combusted in a high-temperature furnace (approx. 900-1000 °C) in an oxygen-rich environment.
-
Gas Separation: The resulting combustion gases (CO2, H2O, and N2) are passed through a separation column.
-
Detection: The concentration of each gas is measured using a thermal conductivity detector.
-
Calculation: The instrument's software calculates the percentage of each element based on the detected gas concentrations and the initial sample weight.
Spectroscopic Characterization: Unveiling the Molecular Architecture
With the elemental composition confirmed, we move to a suite of spectroscopic techniques to piece together the molecule's connectivity and structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 1-cyclobutyl-diazepane, we expect to see characteristic absorptions for C-H and C-N bonds, and importantly, the presence or absence of N-H bonds.
Expected Spectral Features:
-
C-H stretching (sp3): Strong to medium absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the methylene and methine groups of the cyclobutyl and diazepane rings.
-
N-H stretching: A weak to medium absorption band around 3300-3500 cm⁻¹ is expected due to the secondary amine within the diazepane ring. The presence of a tertiary amine (the nitrogen with the cyclobutyl group) will not show an N-H stretch.[2][6][7][8][9]
-
C-N stretching: Medium to weak absorptions in the 1020-1250 cm⁻¹ range, indicative of aliphatic amines.[8]
The FT-IR spectrum serves as a quick confirmation of the presence of the amine functional group and the overall aliphatic nature of the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The infrared spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.
-
Background Subtraction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For 1-cyclobutyl-diazepane, we would expect to see the molecular ion peak and characteristic fragmentation patterns for N-alkylated amines.
Expected Mass Spectrum Data:
-
Molecular Ion (M+•): A peak at m/z = 154, corresponding to the molecular weight of C9H18N2. The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[10]
-
Alpha-Cleavage: The most common fragmentation pathway for amines is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.[11][12][13][14] This results in the formation of a stable, resonance-stabilized iminium cation.
-
Loss of a Propyl Radical: Cleavage of the C-C bond within the cyclobutyl ring adjacent to the nitrogen can lead to the loss of a propyl radical (•C3H7, 57 Da), resulting in a fragment at m/z = 97.
-
Loss of an Ethyl Radical: Cleavage within the diazepane ring can result in the loss of an ethyl radical (•C2H5, 29 Da), giving a fragment at m/z = 125.
-
The presence of the molecular ion peak at m/z 154 and the characteristic alpha-cleavage fragments provides strong evidence for the proposed structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M+•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of all protons and carbons in 1-cyclobutyl-diazepane.
3.3.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-Cyclobutyl-diazepane
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Cyclobutyl-CH (methine) | 2.5 - 2.8 | Multiplet | 1H |
| Diazepane-CH₂ (adjacent to N-cyclobutyl) | 2.6 - 2.9 | Multiplet | 4H |
| Diazepane-CH₂ (adjacent to NH) | 2.8 - 3.1 | Multiplet | 4H |
| Diazepane-CH₂ (central) | 1.7 - 2.0 | Multiplet | 2H |
| Cyclobutyl-CH₂ | 1.8 - 2.2 | Multiplet | 4H |
| Cyclobutyl-CH₂ | 1.6 - 1.8 | Multiplet | 2H |
| Diazepane-NH | 1.5 - 2.5 | Broad Singlet | 1H |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[15][16][17] The protons on the carbons adjacent to the nitrogen atoms are expected to be deshielded and appear at a higher chemical shift. The NH proton will likely be a broad signal that can be confirmed by D₂O exchange.
3.3.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Cyclobutyl-diazepane
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Cyclobutyl-CH (methine) | 60 - 65 |
| Diazepane-CH₂ (adjacent to N-cyclobutyl) | 50 - 55 |
| Diazepane-CH₂ (adjacent to NH) | 45 - 50 |
| Diazepane-CH₂ (central) | 25 - 30 |
| Cyclobutyl-CH₂ (adjacent to methine) | 30 - 35 |
| Cyclobutyl-CH₂ (beta to methine) | 15 - 20 |
Note: Unsubstituted cyclobutane has a ¹³C chemical shift of approximately 22.4 ppm.[3][4] The attachment of the nitrogen atom will significantly deshield the attached methine carbon.
3.3.3. 2D NMR Spectroscopy: Connecting the Dots
2D NMR experiments are essential for confirming the connectivity of the atoms.[18][19][20][21][22]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). It will be used to trace the connectivity within the cyclobutyl ring and within the diazepane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. It allows for the unambiguous assignment of each proton to its corresponding carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for establishing the connectivity between the cyclobutyl group and the diazepane ring. For instance, a correlation between the cyclobutyl methine proton and the carbons of the diazepane ring adjacent to the nitrogen will definitively confirm the point of attachment.
Workflow for NMR-Based Structure Elucidation
Sources
- 1. rigaku.com [rigaku.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 11. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. web.pdx.edu [web.pdx.edu]
- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 19. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 21. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 22. nmr hsqc hmbc: Topics by Science.gov [science.gov]
An In-Depth Technical Guide to 1-Cyclobutyl-diazepane (CAS 851049-21-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclobutyl-diazepane, also known as 1-cyclobutyl-1,4-diazepane, is a saturated seven-membered heterocyclic amine. The diazepane ring system is a recurring motif in medicinal chemistry, valued for its conformational flexibility and its ability to serve as a scaffold for a diverse range of biologically active molecules. The incorporation of a cyclobutyl group at the N1 position introduces a unique set of steric and electronic properties that can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule. The cyclobutyl moiety is increasingly utilized in drug design to enhance metabolic stability, improve receptor binding, and fine-tune lipophilicity.
This technical guide provides a comprehensive overview of 1-cyclobutyl-diazepane, including its chemical properties, a detailed, field-proven synthetic protocol, and its potential applications in drug discovery, with a particular focus on its role as a key building block for novel therapeutics.
Physicochemical and Structural Properties
The fundamental properties of 1-cyclobutyl-diazepane are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other physical properties are largely predicted based on computational models due to a lack of published experimental data for this specific, non-commercial compound.
| Property | Value | Source |
| CAS Number | 851049-21-3 | Commercial Suppliers |
| Molecular Formula | C₉H₁₈N₂ | Arctom Scientific[1] |
| Molecular Weight | 154.26 g/mol | Arctom Scientific[1] |
| Predicted Boiling Point | 229.2 ± 8.0 °C at 760 mmHg | Guidechem |
| Predicted Density | 1.0 ± 0.1 g/cm³ | Guidechem |
| Predicted Flash Point | 92.3 ± 9.4 °C | Guidechem |
| Predicted logP | 1.10 | Guidechem |
| Topological Polar Surface Area | 15.3 Ų | Guidechem |
Synthesis of 1-Cyclobutyl-diazepane
The synthesis of 1-cyclobutyl-diazepane can be efficiently achieved through reductive amination of a suitable diazepane precursor with cyclobutanone. This method is widely employed for the N-alkylation of amines due to its high efficiency, operational simplicity, and the commercial availability of the starting materials.[2][3] The following protocol describes a robust, self-validating procedure starting from the readily available tert-butyl 1,4-diazepane-1-carboxylate.
Experimental Protocol: Two-Step Synthesis
Step 1: Reductive Amination of tert-Butyl 1,4-diazepane-1-carboxylate
This initial step introduces the cyclobutyl group onto the Boc-protected diazepane scaffold. The use of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the intermediate iminium ion in the presence of the cyclobutanone starting material.[2]
-
Materials:
-
tert-Butyl 1,4-diazepane-1-carboxylate (1.0 eq)
-
Cyclobutanone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in dichloromethane, add cyclobutanone (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is mildly exothermic.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude tert-butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Step 2: Deprotection of the Boc Group
The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound, 1-cyclobutyl-diazepane.[4][5][6]
-
Materials:
-
tert-Butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate (from Step 1)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
-
Procedure:
-
Dissolve the purified product from Step 1 in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 5-10 equivalents) or 4M HCl in dioxane to the solution.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in a minimal amount of water and basify with saturated aqueous sodium bicarbonate solution until the pH is > 9.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-cyclobutyl-diazepane.
-
The product can be further purified by distillation under reduced pressure.
-
Caption: Two-step synthesis of 1-Cyclobutyl-diazepane.
Spectroscopic Characterization (Theoretical)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex set of signals. The cyclobutyl protons would likely appear as multiplets in the upfield region (around 1.5-2.5 ppm). The diazepane ring protons would also present as a series of multiplets, likely in the range of 2.5-3.5 ppm. The methine proton of the cyclobutyl group attached to the nitrogen would be shifted downfield relative to the other cyclobutyl protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for each carbon atom in the molecule. The cyclobutyl carbons would resonate in the aliphatic region, with the carbon attached to the nitrogen appearing at a lower field. The carbons of the diazepane ring would also show characteristic shifts in the aliphatic amine region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 154. The fragmentation pattern would likely involve the loss of the cyclobutyl group or fragmentation of the diazepane ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A key feature would be the N-H stretching vibration of the secondary amine in the diazepane ring, which would appear as a moderate to weak band around 3300-3500 cm⁻¹. C-N stretching vibrations would be observed in the fingerprint region (1000-1250 cm⁻¹).
Applications in Drug Discovery
The 1-cyclobutyl-diazepane scaffold is a valuable building block in the design of novel therapeutic agents. The diazepane core provides a flexible yet constrained framework that can be functionalized to interact with a variety of biological targets. The N-cyclobutyl substituent plays a critical role in modulating the pharmacological properties of the parent molecule.
Rationale for the Cyclobutyl Moiety:
The incorporation of a cyclobutyl group is a strategic choice in medicinal chemistry for several reasons:[7]
-
Metabolic Stability: The cyclobutyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.
-
Conformational Restriction: The rigid nature of the cyclobutyl group can lock the molecule into a specific conformation that may be optimal for binding to a biological target, thereby increasing potency and selectivity.
-
Lipophilicity: The cyclobutyl group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.
Histamine H3 Receptor Antagonists:
One of the most promising applications of the 1-cyclobutyl-diazepane moiety is in the development of histamine H3 receptor antagonists. The H3 receptor is primarily expressed in the central nervous system and plays a crucial role in regulating the release of various neurotransmitters. Antagonists of the H3 receptor have therapeutic potential for the treatment of a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
SAR (Structure-Activity Relationship) studies have shown that N-substituted diazepanes are a promising class of H3 receptor antagonists. In this context, cyclobutyl derivatives have been found to exhibit an optimal balance of microsomal stability, favorable plasma and brain concentrations, and high receptor occupancy.[8]
Caption: Role of 1-Cyclobutyl-diazepane in drug design.
Conclusion
1-Cyclobutyl-diazepane (CAS 851049-21-3) is a synthetically accessible and medicinally relevant chemical entity. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis can be reliably achieved through established methods such as reductive amination. The unique combination of a flexible diazepane core and a metabolically robust N-cyclobutyl substituent makes it an attractive building block for the development of novel therapeutics, particularly in the area of CNS disorders. As the quest for new drugs with improved efficacy and safety profiles continues, scaffolds such as 1-cyclobutyl-diazepane will undoubtedly play an increasingly important role in the armamentarium of the medicinal chemist.
References
- Organic Chemistry Portal. (n.d.). Boc Protected Amino Groups.
- Master Organic Chemistry. (2023, April 11). Amine Protection and Deprotection.
- Arctom Scientific. (n.d.). CAS NO. 851049-21-3 | 1-cyclobutyl-1,4-diazepane - 95%.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Wikipedia. (2023, October 28). Reductive amination.
- Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II.
- Weiss, M. M., et al. (2016).
- PubChem. (n.d.). 1-Cyclobutyl-5-methyl-1,4-diazepane.
- PubChem. (n.d.). 1-((2R,4S)-2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-4-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone.
- PubChem. (n.d.). 1-Cyclobutyl-4-(oxane-4-carbonyl)-1,4-diazepane.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current medicinal chemistry, 29(23), 4113–4135.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutyl bromide(4399-47-7) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutylamine | C4H9N | CID 75645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Molecular Properties of 1-Cyclobutyl-diazepane
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the molecular characteristics of 1-Cyclobutyl-diazepane. The content herein is structured to provide not only foundational data but also to elucidate the experimental and theoretical underpinnings of these properties, ensuring a thorough understanding for its application in scientific endeavors.
Introduction
1-Cyclobutyl-diazepane, systematically known as 1-Cyclobutyl-[1][2]diazepane, is a heterocyclic organic compound of growing interest within medicinal chemistry and drug discovery. Its structural framework, featuring a diazepane ring substituted with a cyclobutyl group, presents a unique three-dimensional architecture. This distinct conformation can be pivotal in establishing specific interactions with biological targets, a desirable attribute for the design of novel therapeutics. An accurate determination of its molecular weight and a deep understanding of its chemical properties are fundamental prerequisites for any research and development activities, including dosage calculations, analytical method development, and interpretation of binding assay results.
Molecular Structure and Identification
The unambiguous identification of 1-Cyclobutyl-diazepane is crucial for scientific integrity. The compound is registered under the CAS (Chemical Abstracts Service) number 851049-21-3.[1][3] Its structure is defined by a seven-membered diazepine ring, where a cyclobutyl group is attached to one of the nitrogen atoms.
Below is a diagram illustrating the logical relationship between the compound's name, its structural representation, and its key identifiers.
Caption: Logical connections between the identifiers and properties of 1-Cyclobutyl-diazepane.
Physicochemical Properties and Molecular Weight Determination
The molecular formula of 1-Cyclobutyl-diazepane is C9H18N2.[1][3] This formula is the cornerstone for calculating the compound's molecular weight, a critical parameter in both chemical synthesis and pharmacological studies.
Theoretical Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. Based on the atomic weights from the periodic table (Carbon: ~12.011 amu; Hydrogen: ~1.008 amu; Nitrogen: ~14.007 amu), the theoretical molecular weight is determined as follows:
-
(9 x 12.011) + (18 x 1.008) + (2 x 14.007) = 108.099 + 18.144 + 28.014 = 154.257 g/mol [2]
This calculated value is essential for stoichiometric calculations in synthetic procedures and for the preparation of solutions of known concentrations in experimental assays.
Experimental Verification of Molecular Weight
While the theoretical molecular weight provides a precise value, experimental verification is a cornerstone of good scientific practice. The most common and accurate method for determining the molecular weight of a small molecule like 1-Cyclobutyl-diazepane is mass spectrometry.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: A dilute solution of 1-Cyclobutyl-diazepane is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation.
-
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Interpretation: For 1-Cyclobutyl-diazepane, a prominent peak is expected at an m/z value corresponding to the protonated molecule [M+H]+, which would be approximately 155.154. The exact mass can be measured with high-resolution mass spectrometry, providing further confirmation of the elemental composition.
The following diagram outlines the workflow for the experimental determination of molecular weight.
Caption: Experimental workflow for molecular weight verification via mass spectrometry.
Quantitative Data Summary
For clarity and ease of reference, the key quantitative data for 1-Cyclobutyl-diazepane are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H18N2 | [1][3] |
| Molecular Weight | 154.25 g/mol | [1][3] |
| CAS Number | 851049-21-3 | [1][3] |
| Canonical SMILES | C1CC(C1)N2CCCNCC2 | [2] |
| InChIKey | PEUPRRYADLJLAD-UHFFFAOYSA-N | [2] |
Synthesis and Relevance in Drug Development
The synthesis of diazepane derivatives is an active area of research, with various methods being developed to improve efficiency and yield.[4][5][6][7] The incorporation of a cyclobutyl moiety is of particular interest as it can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved oral bioavailability.[8] The rigid, puckered nature of the cyclobutane ring can also serve to lock the molecule into a specific conformation, which can enhance its binding affinity and selectivity for a biological target.[8]
Conclusion
The molecular weight of 1-Cyclobutyl-diazepane is a fundamental parameter that underpins its use in research and drug development. A thorough understanding of this and other physicochemical properties is essential for any scientist working with this compound. The combination of theoretical calculations and experimental verification provides a high degree of confidence in the identity and purity of the molecule, which is a prerequisite for generating reliable and reproducible scientific data.
References
- PubChem. 1-Cyclobutyl-5-methyl-1,4-diazepane.
- PubChem. 1-((2R,4S)-2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-4-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone.
- PubChem. CID 149677009.
- Organic Chemistry Portal. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing.
- National Institutes of Health. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- PubMed Central. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
- ResearchGate. Solid-phase synthesis of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones via a cyclization/release strategy.
- PubChem. 1-Cyclobutylcyclobutene.
- PubChem. 1,1-Di(cyclobutyl)cyclobutane.
- PubChem. 1,1-Di(cyclobutyl)cyclohexane.
- PubChem. 1-Cyclobutyl-nonane.
- PubMed Central. Cyclobutanes in Small-Molecule Drug Candidates.
- PubChem. Tert-butyl 1,4-diazepane-1-carboxylate.
- Auburn University. Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound - CAS:851049-21-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 5. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
A-770041 (Hypothetical Compound): A Technical Guide to the Mechanism of Action for a Novel 1-Cyclobutyl-diazepane CNS Agent
Disclaimer: The compound "1-Cyclobutyl-diazepane" is not a well-documented agent in publicly available scientific literature. This guide, therefore, presents a hypothetical yet scientifically rigorous framework for the elucidation of the mechanism of action for a novel N-substituted diazepane derivative, herein designated A-770041, designed for central nervous system (CNS) activity. The experimental data and outcomes are illustrative, while the described protocols and scientific principles are grounded in established, verifiable methodologies.
Introduction: The Rationale for A-770041
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous CNS-active agents.[1][2] Its conformational flexibility allows it to interact with a diverse range of biological targets.[3] The addition of an N-cyclobutyl group can enhance metabolic stability and introduce specific steric properties that may improve binding affinity and selectivity for a target receptor.[4] A-770041 (1-Cyclobutyl-diazepane) was synthesized to explore novel pharmacological space within the CNS, with a primary hypothesis that it would modulate key G-protein coupled receptors (GPCRs) involved in neuropsychiatric disorders.[5]
This guide provides a comprehensive overview of the preclinical workflow used to characterize the mechanism of action of A-770041, from initial target identification to in vivo validation.
Part 1: Primary Target Identification and Binding Characterization
The foundational step in characterizing a novel compound is to identify its primary biological target(s). Given the structural alerts within A-770041, a broad screening panel of CNS-associated GPCRs, ion channels, and transporters was selected as the initial screen.
Experimental Workflow: Target Screening
The initial screening revealed that A-770041 displayed high-affinity binding exclusively to the Dopamine D2 receptor (D2R), a critical target in the treatment of psychosis and other neurological disorders.[6][7] This finding directed all subsequent mechanistic studies toward this target.
Caption: Workflow for primary target identification of A-770041.
Protocol: Radioligand Competition Binding Assay
To quantify the binding affinity of A-770041 for the D2R, a radioligand competition binding assay was performed. This assay measures the ability of a non-radioactive test compound (A-770041) to displace a radioactive ligand that is known to bind to the target with high affinity.[8][9]
Methodology:
-
Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human Dopamine D2 receptor (long isoform) were prepared via homogenization and centrifugation.[10] Protein concentration was determined using a BCA assay.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: [³H]-Raclopride (a selective D2R antagonist), used at a final concentration equal to its K_d value (~2.5 nM).
-
Incubation: 10 µg of membrane protein, [³H]-Raclopride, and varying concentrations of A-770041 (from 0.1 nM to 100 µM) were incubated in a 96-well plate for 90 minutes at 25°C.
-
Non-Specific Binding (NSB): Determined in the presence of a high concentration (10 µM) of unlabeled Haloperidol.
-
Termination & Filtration: The reaction was terminated by rapid filtration through a GF/B filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.[10][11]
-
Detection: Radioactivity trapped on the filters was measured using a liquid scintillation counter.
-
Data Analysis: Competition binding curves were generated, and IC₅₀ values were determined using non-linear regression. K_i values were calculated from IC₅₀ values using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[8]
Binding Affinity Data
The results confirmed a high and selective affinity of A-770041 for the human D2R.
| Target | Radioligand | A-770041 K_i (nM) |
| Dopamine D2R | [³H]-Raclopride | 5.2 ± 0.7 |
| Dopamine D1R | [³H]-SCH23390 | > 10,000 |
| Serotonin 5-HT2A | [³H]-Ketanserin | > 8,500 |
| Adrenergic α1 | [³H]-Prazosin | > 10,000 |
Part 2: Functional Activity and Signaling Pathway Elucidation
With high binding affinity confirmed, the next critical step was to determine the functional consequence of A-770041 binding to the D2R. Is it an agonist that activates the receptor, or an antagonist that blocks the action of the endogenous ligand, dopamine?
The D2R is a canonical G_i/o-coupled receptor.[7][12] Its activation leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[7][13] Therefore, a cAMP assay is the gold-standard method for determining the functional activity of D2R ligands.[14][15]
Protocol: GloSensor™ cAMP Assay for a G_i-Coupled Receptor
This assay utilizes a genetically engineered luciferase that emits light in response to changes in cAMP levels, providing a highly sensitive measure of receptor activity.[16]
Methodology:
-
Cell Culture: HEK293 cells stably co-expressing the human D2R and the pGloSensor™-22F cAMP plasmid were plated in 96-well plates and grown overnight.
-
Compound Preparation: A-770041 and a known D2R full agonist (Quinpirole) and antagonist (Haloperidol) were prepared in assay buffer.
-
Antagonist Mode Assay:
-
Cells were pre-incubated with varying concentrations of A-770041 (or Haloperidol) for 15 minutes.
-
Cells were then stimulated with an EC₈₀ concentration of the agonist Quinpirole (a concentration that gives 80% of the maximal response) to induce a drop in cAMP.
-
Immediately following agonist addition, Forskolin (an adenylyl cyclase activator) was added to all wells to elevate basal cAMP levels, thereby creating a robust window to measure inhibition.[17][18]
-
-
Agonist Mode Assay: Cells were incubated with varying concentrations of A-770041 alone (or Quinpirole) in the presence of Forskolin.
-
Detection: Luminescence was measured after a 20-minute incubation period at room temperature.
-
Data Analysis: Data were normalized to the control response. For antagonist mode, IC₅₀ values (concentration of A-770041 that inhibits 50% of the Quinpirole response) were calculated. For agonist mode, EC₅₀ values were determined.
Functional Activity Data
A-770041 demonstrated no agonist activity. Instead, it potently blocked the cAMP reduction induced by the D2R agonist Quinpirole, confirming its role as a D2R antagonist.
| Compound | Assay Mode | Potency (IC₅₀/EC₅₀, nM) | Maximal Effect (% of Control) |
| Quinpirole | Agonist | EC₅₀ = 12.5 | 95% Inhibition of cAMP |
| A-770041 | Agonist | > 10,000 | No Activity |
| A-770041 | Antagonist | IC₅₀ = 18.3 ± 2.1 | 100% Reversal of Agonist |
| Haloperidol | Antagonist | IC₅₀ = 9.8 | 100% Reversal of Agonist |
Signaling Pathway Diagram
A-770041 acts by binding to the D2R and preventing dopamine-mediated activation of the G_i/o protein. This blockade prevents the inhibition of adenylyl cyclase, thereby maintaining cellular cAMP levels.
Caption: A-770041 mechanism as a D2R antagonist in the G_i signaling pathway.
Part 3: In Vivo Target Engagement
To confirm that A-770041 reaches its target in a living system and occupies it at relevant doses, an in vivo receptor occupancy study was conducted using Positron Emission Tomography (PET).[19][20] PET is a non-invasive imaging technique that can quantify the degree to which a drug is bound to its target in the brain.[21][22]
Methodology: PET Imaging for D2R Occupancy
Rationale: This study aims to establish the relationship between the plasma concentration of A-770041 and the percentage of D2 receptors occupied in the striatum, a brain region with high D2R density.[23] A therapeutic window for most antipsychotics is considered to be between 65-80% D2R occupancy.[19]
Protocol Outline:
-
Subjects: Healthy non-human primates.
-
Radiotracer: [¹¹C]-Raclopride, a PET ligand for D2R.
-
Study Design: A baseline PET scan is performed to measure the baseline D2R availability. Subsequently, subjects are administered a single oral dose of A-770041.
-
Post-Dose Scan: A second PET scan is conducted at the time of expected peak plasma concentration of A-770041.
-
Blood Sampling: Serial blood samples are taken to determine the pharmacokinetics of A-770041.
-
Image Analysis: PET images are analyzed to calculate the binding potential (BP_ND) of [¹¹C]-Raclopride in the striatum before and after A-770041 administration.
-
Occupancy Calculation: Receptor occupancy is calculated using the formula: Occupancy (%) = 100 * (BP_ND_Baseline - BP_ND_PostDose) / BP_ND_Baseline.
Hypothetical In Vivo Data
The study would aim to find the dose of A-770041 that achieves the target 65-80% occupancy range.
| A-770041 Dose (mg/kg, p.o.) | Mean Plasma Conc. (ng/mL) | Mean Striatal D2R Occupancy (%) |
| 1 | 15 | 35% |
| 3 | 48 | 68% |
| 10 | 155 | 85% |
These hypothetical results would suggest that a dose of approximately 3 mg/kg achieves therapeutic levels of target engagement in the brain, providing a strong rationale for dose selection in subsequent behavioral and clinical studies.
Conclusion and Future Directions
The comprehensive preclinical investigation outlined in this guide characterizes A-770041 as a potent and selective Dopamine D2 receptor antagonist. It demonstrates high-affinity binding to the D2R, functional blockade of G_i-mediated signaling in vitro, and dose-dependent target engagement in the CNS in vivo.
This mechanistic profile is consistent with that of clinically effective antipsychotic agents. Future research will focus on:
-
Off-target liability: Broader safety pharmacology screening.
-
Behavioral Pharmacology: Assessing efficacy in animal models of psychosis and potential for extrapyramidal side effects.
-
Pharmacokinetics: Full PK profiling, including brain penetration and metabolite identification.
This systematic, multi-faceted approach provides a robust and validated understanding of the A-770041 mechanism of action, establishing a solid foundation for its potential development as a novel therapeutic agent.
References
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Innis, R. B., Cunningham, V. J., Delforge, J., Fujita, M., Gjedde, A., Gunn, R. N., ... & Carson, R. E. (2007). Consensus nomenclature for in vivo imaging of reversibly binding radioligands. Journal of Cerebral Blood Flow & Metabolism, 27(9), 1533-1539. [Link]
- Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological reviews, 78(1), 189–225. [Link]
- Motulsky, H. J., & Mahan, L. C. (1984). The nuts and bolts of radioligand binding.
- Sibley, D. R., & Monsma Jr, F. J. (1992). Molecular biology of dopamine receptors. Trends in pharmacological sciences, 13, 61-69. [Link]
- Stone, O. M., & Strange, P. G. (2014). Mechanisms of biased agonism at G protein-coupled receptors. Trends in pharmacological sciences, 35(3), 135-141. [Link]
- Talbot, S., & Strange, P. G. (2016). Dopamine D2 receptor biased agonists: a new class of antipsychotic drug?. British journal of pharmacology, 173(16), 2491–2502. [Link]
- Takeda, S., Kadowaki, S., Haga, T., Takaesu, H., & Mitaku, S. (2002). Identification of G protein-coupled receptor genes from the human genome sequence. FEBS letters, 520(1-3), 97-101. [Link]
- Urban, J. D., Clarke, W. P., von Zastrow, M., Nichols, D. E., Kobilka, B., Weinstein, H., ... & Roth, B. L. (2007). Functional selectivity and classical concepts of quantitative pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 1-13. [Link]
- Zhang, J. H., & Xie, X. (2012). GPCR-radioligand binding assays. Acta Pharmacologica Sinica, 33(3), 372-381. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CNS Targets [chemdiv.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. multispaninc.com [multispaninc.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. GloSensor™ cAMP Assay Protocol [se.promega.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. PET technology for drug development in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Imaging D2 receptor occupancy by endogenous dopamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scholars.mssm.edu [scholars.mssm.edu]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
Investigating the Biological Activity of 1-Cyclobutyl-diazepane: A Strategic Framework for Preclinical Research
An In-Depth Technical Guide
Abstract
The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents, particularly those targeting the central nervous system (CNS).[1][2][3] Its structural flexibility allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anxiolytic, antipsychotic, and anticonvulsant effects.[2][4] This guide introduces 1-Cyclobutyl-diazepane, a novel derivative featuring a cyclobutyl moiety. The incorporation of a cyclobutyl ring is a strategic choice in modern drug design, often employed to enhance metabolic stability, improve potency by filling hydrophobic pockets, and introduce conformational rigidity to optimize ligand-receptor interactions.[5][6] This document provides a comprehensive, technically-grounded framework for the systematic evaluation of 1-Cyclobutyl-diazepane's biological potential. We will proceed from initial computational predictions through detailed in vitro characterization and culminate in foundational in vivo assessments, explaining the causality behind each experimental choice to build a robust data package for this promising compound.
Part 1: Foundational Assessment - In Silico Profiling
Rationale: Before committing to resource-intensive wet lab experiments, a computational assessment provides a crucial predictive foundation. This step allows us to hypothesize potential biological targets, predict drug-like properties, and anticipate potential liabilities such as poor blood-brain barrier (BBB) penetration, which is critical for a putative CNS agent.[7][8]
Workflow 1: Computational Analysis Cascade
Caption: A hierarchical approach for in vitro compound evaluation.
Protocol 2.1: Primary Screening - Radioligand Binding Assays
Objective: To quantify the binding affinity (Kᵢ) of 1-Cyclobutyl-diazepane for the high-priority targets identified in silico.
Causality: Radioligand binding is the gold standard for determining direct ligand-receptor interaction and affinity. [9]It provides a quantitative measure of how tightly the compound binds to the receptor, which is a primary indicator of potential potency.
Methodology (Example: Dopamine D2 Receptor):
-
Materials: Cell membranes expressing the human Dopamine D2 receptor, [³H]-Spiperone (radioligand), unlabeled Spiperone (positive control), assay buffer, 96-well plates, scintillation fluid, and a scintillation counter.
-
Assay Setup: In each well, combine the cell membranes, a fixed concentration of [³H]-Spiperone, and varying concentrations of 1-Cyclobutyl-diazepane (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Controls: Include wells for total binding (radioligand + membranes only) and non-specific binding (radioligand + membranes + high concentration of unlabeled Spiperone).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters to remove residual unbound radioactivity.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 1-Cyclobutyl-diazepane. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation 2.1: Binding Affinity Profile
| Target Receptor | Radioligand | Kᵢ (nM) |
|---|---|---|
| GABA-A (Benzodiazepine Site) | [³H]-Flunitrazepam | Value |
| Dopamine D2 | [³H]-Spiperone | Value |
| Serotonin 5-HT2A | [³H]-Ketanserin | Value |
| Sigma-1 (σ1R) | [³H]-(+)-Pentazocine | Value |
Protocol 2.2: Functional Activity Assays
Objective: To determine the functional consequence of binding—whether 1-Cyclobutyl-diazepane acts as an agonist, antagonist, or allosteric modulator.
Causality: Binding affinity does not describe a compound's effect on receptor signaling. [10]Functional assays are necessary to measure the downstream cellular response (e.g., second messenger production) and classify the compound's pharmacological action, which is fundamental to predicting its physiological effect. [11] Methodology (Example: Gs-Coupled GPCR cAMP Assay):
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the target Gs-coupled receptor.
-
Assay Principle: This assay measures the accumulation of cyclic AMP (cAMP), a second messenger produced upon Gs activation. Competitive immunoassays (e.g., HTRF, ELISA) are commonly used.
-
Agonist Mode: a. Plate the cells and treat them with increasing concentrations of 1-Cyclobutyl-diazepane. b. Include a known full agonist as a positive control. c. After incubation, lyse the cells and quantify cAMP levels according to the assay kit manufacturer's instructions. d. Plot the cAMP response against the log concentration of the compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Antagonist Mode: a. Pre-incubate the cells with increasing concentrations of 1-Cyclobutyl-diazepane. b. Challenge the cells with a fixed concentration (e.g., EC₈₀) of a known agonist. c. Quantify cAMP levels. d. Plot the inhibition of the agonist response against the log concentration of the compound to determine the IC₅₀.
Data Presentation 2.2: Functional Activity Profile
| Target Receptor | Assay Type | Mode | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Control Agonist) |
|---|---|---|---|---|
| Dopamine D1 (Gs) | cAMP HTRF | Agonist | Value | Value |
| Dopamine D2 (Gi) | cAMP HTRF | Antagonist | Value | N/A |
| Serotonin 5-HT2C (Gq) | Calcium Flux | Agonist | Value | Value |
| GABA-A | Electrophysiology | Modulator | Value | Value |
Part 3: In Vivo Pharmacological Evaluation
Rationale: While in vitro assays provide crucial data on molecular interactions, they do not capture the complexity of a whole biological system. In vivo studies in animal models are indispensable for evaluating a compound's therapeutic potential and identifying potential side effects by observing its integrated impact on physiology and behavior. [12][13]Rodent models are widely used due to their well-characterized genetics and the availability of standardized behavioral paradigms. [12][14]
Workflow 3: In Vivo Testing Strategy
Caption: Phased approach for in vivo compound assessment.
Protocol 3.1: Assessment of Anxiolytic-like Activity (Elevated Plus Maze)
Objective: To evaluate the potential anxiolytic (anxiety-reducing) effects of 1-Cyclobutyl-diazepane in mice.
Causality: The Elevated Plus Maze (EPM) is a standard and validated behavioral paradigm for screening anxiolytic drugs. [12]The test is based on the natural aversion of rodents to open and elevated spaces. An anxiolytic compound is expected to increase the time spent in the open arms, indicating a reduction in anxiety-like behavior.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing "open" arms (without walls) and two opposing "closed" arms (with walls).
-
Animals: Adult male mice. Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer 1-Cyclobutyl-diazepane via an appropriate route (e.g., intraperitoneal injection) at several doses determined from tolerability studies. Include a vehicle control group and a positive control group (e.g., diazepam).
-
Test Procedure: a. At a set time post-dosing (e.g., 30 minutes), place a mouse at the center of the maze, facing an open arm. b. Allow the mouse to explore the maze freely for 5 minutes. c. Record the session using an overhead video camera connected to tracking software.
-
Data Analysis: The primary endpoints measured are:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
Interpretation: A statistically significant increase in the time spent and/or entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect.
Data Presentation 3.1: Elevated Plus Maze Results
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Total Locomotion (cm) |
|---|---|---|---|---|
| Vehicle Control | N/A | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 1-Cyclobutyl-diazepane | Low | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 1-Cyclobutyl-diazepane | Mid | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 1-Cyclobutyl-diazepane | High | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Diazepam (Positive Control) | 2.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
This guide outlines a logical and robust scientific strategy for elucidating the potential biological activity of 1-Cyclobutyl-diazepane. By integrating computational prediction with rigorous in vitro and in vivo experimental validation, researchers can efficiently build a comprehensive pharmacological profile of the molecule. The diazepane core suggests a high probability of CNS activity, while the novel cyclobutyl substitution offers the potential for improved drug-like properties. The systematic approach detailed herein, moving from target hypothesis to functional validation in whole organisms, represents a best-practice workflow in modern preclinical drug discovery and will definitively characterize the therapeutic promise of this novel chemical entity.
References
- Recent progress in assays for GPCR drug discovery. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9L9Zgm4szhOdDuuX8KlA1UvHenGNXOaiwRH2_ohYlzGfMe0HgUDSA_NH1tak0kEkr4b_6n5h35s5XlVlf7W2qvPsymVV7s0NB46Y5qa2P3bcd_MnO8sM1vTyZk_1SAkS3jb1hM5enazRBzIMHg6PqZWvSiebpErEUOgQpRF4=]
- CNS Pharmacology Models | Medicilon. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyu0ve_Ai2UcYwr1LIpsfmpVrMvy-_pipwf4SEQa5y9GLIdyQ2XR5OWX0PKcx4a7unValargq_poVr7vpvoyI0-CskNU0fE4RgT4g6mP_Qs7XPVQsj56qMruF3URQwCCni7gFO8UxIMKpxYktLr_GzF5pJSQ7oH-M=]
- Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery - Frontiers. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB78OiqrI_JQ9ge0QPZlcsTf-Tk7ZH9fK6EEwljMZ77hKyOcco7OfNRUyWgnyS-tWOCPJf5ZP7tWcLd8pyqW-tDaRJ1P2L6b_QylYAQ4b2hPRNtYNQ7Pa7gRcRQrMmDi7TN06FzNKKCbkO6m1fi2v7NvT4DWqIXxVie1BwWnHlaajqZLULk0P0jNNpQRx2nxEaGu7_ZjYQKRfzQqN30Q==]
- Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed Central. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsVvGvV1HgTxHIOa90IbG4HenA8ka09R5EDTnHa_HiSyJZ8GUq5E2dW-uLECTrOqwbX5YEbV6nYN7J_s4rqS-8iIuK7LIRT-PwIb9hHQTxiH3gGhm8jL1lo0McRI2tpGF3vKgGJeZIIiD7GTU=]
- Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ3s1FYVspzyszolNfBEjj_3b2raLMlPBlXKoTm9L0rplrrLvXsQOxiE9T1mjTn7Ly19f7_1BFTamO5HIm7MeLwtyVxpgkkth_e1gsivg1pUMnqtELj2ctKrQogk5zhiT7rGw2ujZc4xm1Qj8=]
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPQsk9kkdJ1izQKOj7WUboTgfbc-J8QVvXDHlrJtZPqXLzPvOhZUwHGWYcX2QhbAlY7Oghm2OqPzhmFeH6HaiVyVOXprRKziJsMSnBZP2omjpEbLo6rzsupqGKTZx0p9iDLMzB6rlEZ69s4aoGj5eMU1kB]
- CNS Disease Models For Preclinical Research Services - Pharmaron. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlT5huJVKzz_gKRxBKYYjhF-JzlDtgbgHwKbbfJ1B3RHOaqpYKp2C7zTe1_7WTxcidpnbdwo4X1Ja9m5SSDu_dtW2Lt0qlLbEoDZmnJ1jy-71L7pXQVy5dh4XT25M_3RQiWTBdYlfbH5ctKXp3mS0jTE2MRVcXSUBYXLbIvWqH4qokQ0o1suAy2rMbJfEfPRY30e9SIDTqVkKn]
- Phenotypic Screening in CNS Drug Discovery - NeuroProof. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiYeHhU51Ibd42n_tsYUZ8XD3A4csBlVsMXrWCv1axQ0Wnr75e3zWlDxHeuhAH2sX8Nm0HoNMwG_SeFqxdrlnWcXFUh4J0LwyypxGeSsUcXncmR-iECD_BCcbpIbWX5MVSWyWdqTk5B4yAHrAuBV6BPIKQy9w=]
- Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions - PubMed. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiiIOA9QvwfHBCHFeyvtHFLiYJfcmXamw_BcsyPkN6FXHnFfkVyawLNW2cZXCHW5t3oIhHXQe_ezeZElbzFzqHGBK-Mlt_ja14uyxJqRWDNbhEZYsKWvvtzh-L20KYShYHDS3N]
- Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPL_DI_PfLUG2n62QzV0L2bQtlCKIljQ1JcFZnd0Xd_KeEbCRgo0itlXCxAYCKNFBCCvW_zFIe6OTTtClgiDBHMgGWEKOgMAAXFxqelfmbRLYZ5N3tqBHTp9VTwlDOJOUomn2WRs8k5VwgTKez-HVAd60RfqU0dmb8dSkdNL_YOw-AU5JeVBDeyJeP6KENIUyZgMln-rHcTBJWon6z]
- GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELHEtoRDCMWnWleK_rdig67nktZT0zP6n_G7FqUciADP-kphRZgelqWnMiBBPKQ-jMeuVXEtffLU2W5ZCp7_8DVbNKrn8gVF4aTgapdNhI53sxXFmykem0DvE8Ale0v5ZLobVmUw41GSAFrcQF7NGwHSV_82NEJ_6er5Ev]
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - OUCI. (Source) [URL: https://vertexaisearch.cloud.google.
- 1-(Cyclopropylmethyl)-1,4-diazepane|C12H22N2|RUO - Benchchem. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwuaCoBPXet3BMJF_6pNNX0O9VQmHEdSJOHr9g16idIajTy71f1U2s7Vbw0a0K2k7tYToFaCHhCsCa7OBp91vNVEusKub_eZgZgb3GntkLoIK2mYJnH3wC3-eGrH8XYmuhzhqxQw==]
- GPCR Screening & Profiling with Binding Assays - Creative Biogene. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3gigDIVuh1kK4GlSiqZ4lIVyoNCbzG1ARAiL9TST4idbGICHJTYQV1ao1oQ0AEXptgFwVK2DBlS_VpOTm8SGl4SHDhUAIQ1pF33tQUss2txB9-WOpzgiSLjD3Gyd7KE0TlUiI866VZemNRTMrwY2uOAP-ZepGz8EOAmZdZuljINXpcTWeTcvst4fnZMbEAbRBciR54_HrcbR82os-xTvpXjL24PsY7jZjlRyRKUA=]
- Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1LjZvnYPJKxPSd4wkEWkCM5IdXht8-g4iARfWrq8-YCsikrboahhCu2A-naZ2DYqWqnGBGo4JIgo6-F1CtxxVIDYbAntGQ3l65OsA8o9dBwJq9cqgHI1PVydz3gPfKGmRfeM=]
- Diazepam - Wikipedia. (Source) [URL: https://en.wikipedia.org/wiki/Diazepam]
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPGzxavavVM-_9Md9C72CEAqj1KgqV6sNA6_Wyvw6mpCX87HnzAqW9z1SPkmsZBQ-BRXeu3HS8Y9P9-2mrReHyB3Z_4e-OsoxrpXOe999fsW3sDiNmSN9bkaQjpDmxk0ulEjPtU7SZLltG7CGd65PW8fhXdkJZQGxj_YVv88SSA1ATzE8vCuLRmUazWbtn968C90zY2TWcCseibVsOqRuARH0yH5eTu-qmdHidlB3vPb3rbcbS91eqvNc3FB7uuLg=]
- Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS Agents - ResearchGate. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT6eCLUTD0SMTX7aKLbKOOPXsMa_TGUE3ycEgX-OIAJh3IBLctiz1AGjf9VIsJIGViT-sOZMkL6rxFJb9sju0jAO0MR76b19w-wyF8Beh5Lk-50IHgbFKG9KTI1gKAZgBshg1QqXLWmgDItyRZVIRYsdrdAAKye8kGfBwc-h0VWOKSFS-0iqfbbwFruq5nveQjJfeEgJKUypReKIryEObx6LUP_PAOrY2CoByoMnfqAMjI2CUXyCFqFbKwlAXT7ff674Krk3vbrJXr3fU=]
- 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed. (Source) [URL: https://pubmed.ncbi.nlm.nih.gov/21353457/]
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMT5vETd4VRL_nTMARs0oKlEflaZxh_sm8VLQGGFGdONDen_i2pR_gWj188C051BS1Q834tIMkHqLiEAtVzAeipCF0WERX8pqkJiKQ8ESoqg2KagMk_HldDTCSnjUovo8BoCiXH-lbdZG_05gJIlzNsL0YnX5bS7sXqbWySl-1UfJyG-yNJrB7_KGcVS9-ziYM3fBZTzbYDwLNICjI-xc3u1LAYMa7HPWr5DupkkGwhrEbWNMyDbXda1AagY1o1NOURf-Ll6bMXEYfpyaGBflWhg==]
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-Kd-pvjIKkXU3qmRDZ3nM7uj39Hed4MS39MQmzuSHWHxb_cWLKR36K_zlyCQ9Hhpg6T4B1-xMUfh0ZUY8U6mXA0h8M71ob-r4okl8PR7WBh4zrHnnIL4w9mdkb5yq-aLF9-TUKLEz]
- Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - NIH. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_IabTCp6Uu0qleatxEdHrSzQWNOK93eIehQSXQCy9vQ4RHq8iOga1hURjLx1NLYwsf9YRDBSf0RMoAFs1TXIYhs1LnAnbOnEJvxwnmQ3KUbRFQpds1nt3d3WtDEzWVV6ZdngBoDYjTlcmEZg=]
- 1,4-Diazepines - ResearchGate. (Source) [URL: https://www.researchgate.
- Structures of diazepam and its two derivatives. - ResearchGate. (Source) [URL: https://www.researchgate.
- Chemical structure and biological activity of the diazepines - PubMed. (Source) [URL: https://pubmed.ncbi.nlm.nih.gov/6140944/]
- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives - MDPI. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnV80ia0wliBasEJRXbDKzSkNM3qdIXLA2bs7FRgHTO_rxufZIs-mM33cML9FejsG_Y1owVVFNi_sO11TcV9Hz4YbWvd9SM-nWkzn6i8Xbc_-WHYY4IIxrmtsBqkvrj4S6]
- Solid-phase synthesis of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones via a cyclization/release strategy | Request PDF - ResearchGate. (Source) [URL: https://www.researchgate.
- Synthesis of 1,4-Diazacycles by Hydrogen Borrowing - Organic Chemistry Portal. (Source) [URL: https://www.organic-chemistry.org/abstracts/lit6/168.shtm]
- An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[11][14]iazepines, and Their Cytotoxic Activity - MDPI. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESm0-MyjBomDWquGbZLZIVL3tUw8yH7Z7ScX80qrnMMyUV_Ji67f_cKFBR1VuXIVKx88GRoOx_X_OKPyVyMYkgHADI1BBVQSLVBk866usje5237b191wDH3bd2SuCVY8io4DE=]
- Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyRVd579t8f1WXBaKfXXp4FHKKTmB612JMhBs5UW9oa0hmGx04UMoQa2jI-Sv7C2dP2LYY9Me9Q2wecI-4iJ7VHQFO2OpROY8ZhjbtRfyCWeE-AHBnrVoQJM4-QC-Xj8Y6rMrrAmJQhby6ZSk=]
- Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed. (Source) [URL: https://pubmed.ncbi.nlm.nih.gov/34986764/]
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHijqOeYS7NW5F-lcV8WeWm9LL3T951WmhBai8zQYnPE1I119z8jSehP-mRFCsdWggodMe9ZnrsDf6lwN5eGw82lhX3Eno7xs19KWndzoUHIxyqHsz-OPLb38mWqdjZQ7ONPWX9_AeQXXJqej1UtUb20nH1rZrv2FoITlvIscEp]
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - NIH. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb5-YsFX7q6yar2D3OsCGQcBMyp3xsse0-zZGfQxWsSN79yL3uNoGwQNbu3ms6gQMAoWw13symKjwCdWEE3bgL5XRWkEaPf8DlUTcXg1z94TZVCfDpwJcFi4Pk_JAeh2A7Mh-_YDZmwfLyVnF4]
- Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis - AUETD - Auburn University. (Source) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn5n4WTOeCuYhhoCiF6yUM5IHiZUR1zhWt9IVjfW-aPl3HiaLGt_eFKmnCNBsSA5XfQTbA2TdOYhtSO02NhtbQadtWHxKK_Y5HhMqfbtCx3TkHuQKvHcYIpjXA8pjmBauPi2E=]
Sources
- 1. jocpr.com [jocpr.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. medicilon.com [medicilon.com]
- 13. pharmaron.com [pharmaron.com]
- 14. Frontiers | Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery [frontiersin.org]
An In-depth Technical Guide to 1-Cyclobutyl-diazepane: Synthesis, Characterization, and Potential as a Research Chemical
Abstract
This technical guide provides a comprehensive overview of 1-Cyclobutyl-diazepane, a novel research chemical with significant potential in drug discovery and development. While specific literature on this compound is nascent, this document synthesizes established principles of organic synthesis, analytical chemistry, and pharmacology to offer a robust framework for its investigation. We present a detailed, plausible synthetic route, in-depth analytical characterization protocols, and explore its promising potential as a selective ligand for G-protein coupled receptors (GPCRs), with a particular focus on the cannabinoid receptor 2 (CB2). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic promise of novel N-substituted diazepane scaffolds.
Introduction: The Diazepane Scaffold and the Significance of the Cyclobutyl Moiety
The 1,4-diazepane ring is a privileged seven-membered heterocyclic scaffold that forms the core of numerous biologically active compounds.[1] Its conformational flexibility is a key determinant of a molecule's three-dimensional shape, which in turn governs its interaction with biological targets such as enzymes and receptors.[1] The introduction of substituents on the nitrogen atoms of the diazepane ring allows for the fine-tuning of a compound's pharmacological properties.
The cyclobutyl group, an often-underutilized motif in medicinal chemistry, offers unique structural and physicochemical properties.[2] Its three-dimensional, puckered nature can provide access to novel chemical space and improve binding interactions with protein targets.[2] Furthermore, the incorporation of a cyclobutyl moiety can influence a compound's metabolic stability and pharmacokinetic profile.[3] The combination of the versatile diazepane scaffold with the unique properties of the cyclobutyl group makes 1-Cyclobutyl-diazepane a compelling candidate for investigation in drug discovery programs.
Physicochemical Properties of 1-Cyclobutyl-diazepane
While experimentally determined data for 1-Cyclobutyl-diazepane is not yet publicly available, its key physicochemical properties can be predicted based on its structure.
| Property | Predicted Value/Information |
| CAS Number | 851049-21-3 |
| Molecular Formula | C9H18N2 |
| Molecular Weight | 154.25 g/mol |
| Appearance | Likely a liquid at room temperature. |
| Boiling Point | Predicted to be around 81.5 °C at 752 mmHg, similar to cyclobutylamine.[4] |
| Density | Predicted to be around 0.833 g/mL at 25 °C, similar to cyclobutylamine.[4] |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
| pKa | The nitrogen atoms in the diazepane ring are basic. The pKa is expected to be in the range of 8-10 for the protonated form, typical for secondary and tertiary amines. |
| LogP | The octanol-water partition coefficient (LogP) is predicted to be low to moderate, suggesting a balance between hydrophilicity and lipophilicity. The cyclobutyl group will contribute to its lipophilicity. |
Synthesis and Purification of 1-Cyclobutyl-diazepane
The synthesis of 1-Cyclobutyl-diazepane can be achieved through several established methods for N-alkylation of cyclic amines. A highly efficient and practical approach is reductive amination.
Proposed Synthetic Route: Reductive Amination
This method involves the reaction of 1,4-diazepane with cyclobutanone in the presence of a reducing agent.
Reaction Scheme:
1,4-Diazepane + Cyclobutanone → [Iminium Intermediate] --(Reducing Agent)--> 1-Cyclobutyl-diazepane
The causality behind this experimental choice lies in the high efficiency and selectivity of reductive amination for forming C-N bonds. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is a preferred reducing agent for this transformation as it is mild and selective for iminium ions over ketones.
Detailed Step-by-Step Experimental Protocol
Materials:
-
1,4-Diazepane
-
Cyclobutanone
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
To a stirred solution of 1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanone (1.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture through a pad of diatomaceous earth and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude 1-Cyclobutyl-diazepane can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol containing a small percentage of triethylamine (to prevent tailing of the amine product), is recommended.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 1-Cyclobutyl-diazepane.
Potential Research Applications and Experimental Design
Based on the known pharmacology of related diazepane derivatives, 1-Cyclobutyl-diazepane is a promising candidate for investigation as a modulator of G-protein coupled receptors (GPCRs). A high-throughput screening campaign has identified 1,4-diazepane compounds as potent and selective cannabinoid receptor 2 (CB2) agonists.[5][6] The CB2 receptor is a key target in drug discovery for a range of therapeutic areas, including inflammation, pain, and neurodegenerative diseases.
Proposed Signaling Pathway Involvement
As a potential CB2 receptor agonist, 1-Cyclobutyl-diazepane would likely modulate downstream signaling pathways, including the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Proposed signaling pathway for a CB2 receptor agonist.
In Vitro Experimental Design
A tiered approach to in vitro characterization is recommended to validate the activity and selectivity of 1-Cyclobutyl-diazepane.
4.2.1. Primary Screening: Radioligand Binding Assay
Objective: To determine the binding affinity of 1-Cyclobutyl-diazepane for the human CB2 receptor.
Protocol:
-
Prepare cell membranes from a stable cell line overexpressing the human CB2 receptor.
-
Incubate the membranes with a known radiolabeled CB2 receptor ligand (e.g., [³H]CP-55,940) and varying concentrations of 1-Cyclobutyl-diazepane.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from the IC50 value (the concentration of the compound that displaces 50% of the radioligand).
4.2.2. Functional Assay: cAMP Assay
Objective: To determine the functional activity of 1-Cyclobutyl-diazepane at the CB2 receptor.
Protocol:
-
Use a stable cell line co-expressing the human CB2 receptor and a cAMP-responsive reporter gene (e.g., luciferase).
-
Treat the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Co-treat the cells with varying concentrations of 1-Cyclobutyl-diazepane.
-
Measure the reporter gene activity (e.g., luminescence) to quantify the inhibition of cAMP production.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
4.2.3. Selectivity Profiling
To establish the selectivity of 1-Cyclobutyl-diazepane, it should be tested in binding and functional assays against a panel of related receptors, most importantly the cannabinoid receptor 1 (CB1), to assess off-target effects.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of synthesized 1-Cyclobutyl-diazepane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutyl and diazepane protons. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 155.2. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound.
Recommended HPLC Method:
-
Column: A reverse-phase C18 column is suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or a buffer to improve peak shape for the basic amine.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, ideally, coupled with a mass spectrometer (LC-MS).
Safety, Handling, and Future Directions
Safety and Handling
As a novel research chemical, 1-Cyclobutyl-diazepane should be handled with care. Assume it is a potentially hazardous substance. Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. A comprehensive Safety Data Sheet (SDS) should be consulted if available, or one should be prepared based on the properties of similar cyclic amines.
Future Directions
The successful synthesis and characterization of 1-Cyclobutyl-diazepane would open several avenues for future research:
-
Lead Optimization: If the compound shows promising activity and selectivity at the CB2 receptor, structure-activity relationship (SAR) studies can be initiated to design more potent and drug-like analogs.
-
In Vivo Studies: Promising compounds can be advanced to in vivo models of pain, inflammation, or neurodegeneration to assess their therapeutic efficacy.
-
Exploration of Other Targets: The diazepane scaffold is known to interact with other biological targets. Screening 1-Cyclobutyl-diazepane against a broader panel of receptors and enzymes could reveal novel pharmacological activities.
Conclusion
1-Cyclobutyl-diazepane represents a novel and intriguing research chemical with significant untapped potential. This technical guide provides a foundational framework for its synthesis, characterization, and pharmacological evaluation. By leveraging established synthetic methodologies and drawing parallels from the known pharmacology of related diazepane derivatives, researchers are well-equipped to explore the therapeutic promise of this unique molecular scaffold. The potential for this compound to act as a selective CB2 receptor agonist highlights its importance for future investigations in the pursuit of novel therapeutics for a variety of human diseases.
References
- 1,4-Diazepane compounds as potent and selective CB2 agonists: optimiz
- Recent progress in assays for GPCR drug discovery.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
- Advances in G Protein-Coupled Receptor High-throughput Screening.
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- Synthesis and characterization of some 1,4-diazepines deriv
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimiz
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activ
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- GPCR Functional Assays, Understanding On/Off-target Activity.
- Cyclobutylamine 98% | 2516-34-9.
- GPCR Screening & Profiling with Binding Assays.
- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes.
- Synthesis of bridged 1,4-diazepane deriv
- Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery.
- Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery.
- Technical Support Center: Synthesis of Substituted 1,4-Diazepanes.
- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
- Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionaliz
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide st
- Cyclobutylamine | 2516-34-9.
- Synthesis of cyclobutyl amine 8.
- Figure S4: References representing diazepane deriv
- Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide for Drug Development.
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
- MASS SPECTRA OF NITROGEN HETEROCYCLES.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
- HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- Synthesis of novel substituted diaryl-1,4-diazepines.
- Application Note & Protocol: HPLC Analysis of Amines via Pre-column Derivatization with 4- (Methylamino)-3-nitrobenzoyl chloride.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chrom
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chrom
- The syntheses of 1,4-benzodiazepine derivatives have been most widely investigated2) among the six benzodiazepine isomers, owi.
- Mass Spectrometry of Heterocyclic Compounds.
- Rational drug design of CB2 receptor ligands:
- Interaction between cannabinoid compounds and diazepam on anxiety-like behaviour of mice.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Cyclobutyl-1,4-diazepane: Structure, Synthesis, and Medicinal Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Cyclobutyl-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry. The document elucidates the core structural identifiers, including its InChIKey, and presents a detailed, plausible synthetic pathway. While specific biological data for this exact molecule is not extensively published, this guide synthesizes information on the well-established roles of both the diazepane core and the cyclobutane moiety in drug design to project its potential applications and rationale for its inclusion in screening libraries. This guide is intended to serve as a foundational resource for researchers considering this and related scaffolds in their discovery programs.
Core Identification and Chemical Properties
1-Cyclobutyl-1,4-diazepane is a saturated seven-membered diazacycloalkane bearing a cyclobutyl group on one of the nitrogen atoms. Its unique three-dimensional structure and chemical properties are defined by this combination.
Chemical Structure and Identifiers
The definitive identifier for any chemical substance is its InChIKey, which provides a unique, non-proprietary, and computer-readable structural descriptor.
-
IUPAC Name: 1-cyclobutyl-1,4-diazepane
-
Molecular Formula: C₉H₁₈N₂
-
InChI: InChI=1S/C9H18N2/c1-3-9(4-1)11-7-2-5-10-6-8-11/h9-10H,1-8H2
-
InChIKey: PEUPRRYADLJLAD-UHFFFAOYSA-N
-
Canonical SMILES: C1CC(C1)N2CCCNCC2
Caption: 2D structure of 1-Cyclobutyl-1,4-diazepane.
Physicochemical Properties (Predicted)
The following table summarizes key physicochemical properties of 1-Cyclobutyl-1,4-diazepane. These values are computationally predicted and serve as a useful guide for experimental design, such as selecting appropriate solvent systems for reactions and purification.
| Property | Value | Source |
| Molecular Weight | 154.25 g/mol | [4] |
| XLogP3-AA | 0.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface Area | 15.3 Ų | |
| Complexity | 121 | |
| Boiling Point | 229.2 ± 8.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ |
Synthesis and Manufacturing
Proposed Synthetic Workflow: Reductive Amination
The proposed synthesis involves two main stages: protection of the 1,4-diazepane and subsequent reductive amination. The initial protection step is crucial for achieving mono-alkylation, preventing the formation of the di-cyclobutyl substituted product. The tert-butyloxycarbonyl (Boc) group is an excellent choice for a protecting group in this context due to its stability under the reaction conditions and its straightforward removal.
Caption: Proposed synthetic workflow for 1-Cyclobutyl-1,4-diazepane.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of tert-butyl 1,4-diazepane-1-carboxylate (Boc-diazepane)
-
Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).
-
Addition of Protecting Group: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the mono-Boc protected diazepane. The choice of a non-polar solvent and careful addition of the Boc-anhydride are key to favoring the mono-protected product.
Step 2: Reductive Amination
-
Reaction Setup: Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) and cyclobutanone (1.2 eq) in 1,2-dichloroethane (DCE).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (Na(OAc)₃BH, 1.5 eq) portion-wise at room temperature. This reducing agent is preferred as it is milder and more selective than other borohydrides like sodium borohydride, reducing the risk of side reactions.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting Boc-protected 1-cyclobutyl-1,4-diazepane can be purified by flash chromatography.
Step 3: Deprotection
-
Reaction Setup: Dissolve the purified Boc-protected product from Step 2 in DCM.
-
Cleavage of Protecting Group: Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.
-
Reaction: Stir the solution at room temperature for 1-2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The residue can be triturated with diethyl ether to precipitate the product as a salt (trifluoroacetate or hydrochloride). The free base can be obtained by neutralization with a suitable base and extraction.
Medicinal Chemistry Rationale and Potential Applications
The incorporation of the 1-cyclobutyl-1,4-diazepane scaffold in a drug discovery program is supported by the established pharmacological relevance of both the cyclobutane ring and the diazepane nucleus.
The Role of the Cyclobutane Moiety
The cyclobutane ring is increasingly utilized in medicinal chemistry as a bioisostere for other groups, offering unique structural and physicochemical properties.[5]
-
Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can lock flexible ligands into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[5]
-
Metabolic Stability: The cyclobutane group can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.
-
Improved Physicochemical Properties: As a saturated carbocycle, it can increase the sp³ character of a molecule, which is often correlated with improved solubility and reduced off-target toxicity.
-
Vectorial Orientation: The defined geometry of substituted cyclobutanes can precisely orient pharmacophoric groups into optimal positions for target engagement.
The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, most famously represented by the benzodiazepine class of drugs.[6][7] Its derivatives have shown a wide range of biological activities.
-
Central Nervous System (CNS) Activity: Diazepane derivatives are well-known for their anxiolytic, anticonvulsant, and sedative properties, primarily through modulation of GABA-A receptors.[7][8]
-
Versatile Scaffold: The diazepane ring provides multiple points for substitution, allowing for the fine-tuning of pharmacological activity and properties.
-
Histamine H3 Receptor Antagonism: Studies have shown that N-substituted diazepanes, including those with cyclic substituents like a cyclobutyl group, can exhibit potent histamine H3 receptor antagonist activity, which is relevant for treating cognitive and sleep disorders.[5]
The combination of a cyclobutyl group on the diazepane nitrogen in 1-Cyclobutyl-1,4-diazepane suggests potential as a modulator of CNS targets, where the cyclobutyl group could confer improved metabolic stability and binding affinity compared to more flexible alkyl substituents.
Conclusion
1-Cyclobutyl-1,4-diazepane, identified by its InChIKey PEUPRRYADLJLAD-UHFFFAOYSA-N , represents a synthetically accessible scaffold with significant potential in drug discovery. This guide has provided its core identifiers, a detailed, plausible synthetic route via reductive amination, and a strong rationale for its investigation based on the established medicinal chemistry literature surrounding its constituent motifs. Researchers and drug development professionals can use this information as a starting point for the synthesis and exploration of 1-Cyclobutyl-1,4-diazepane and its derivatives in various therapeutic areas, particularly those involving the central nervous system.
References
- Hollister, L. E. Chemical structure and biological activity of the diazepines. Br J Clin Pharmacol. 1983;16 Suppl 2(Suppl 2):231S-244S. [Link]
- Mandrioli, R., Mercolini, L., & Raggi, M. A. Chemical structure and biological activity of the diazepines. PubMed. [Link]
- Attia, M. I., & Naglah, A. M. Review on Synthesis of Biologically Active Diazepam Derivatives.
- PubChem. 1-cyclobutyl-6-methyl-1,4-diazepane (C10H20N2). PubChemLite. [Link]
- PubChem. 1-Cyclobutyl-4-(oxane-4-carbonyl)-1,4-diazepane. PubChem. [Link]
- PubChem. 1-Cyclobutyl-5-methyl-1,4-diazepane. PubChem. [Link]
- Ullah, Z., et al. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. Molecules. 2023;28(6):2789. [Link]
- AccelaChem. 7333-08-6,1,2-Di(3-thienyl)-1,2-ethanedione. AccelaChem. [Link]
- AccelaChem. 59223-23-3,5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium Iodide. AccelaChem. [Link]
- PubChem. 1-((2R,4S)-2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-4-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone. PubChem. [Link]
- Angene. 1-cyclobutyl-1,4-diazepane dihydrochloride. Angene. [Link]
- ResearchGate. 1,4‐Diazepane Ring‐Based Systems.
- MDPI.
- Willems, M., et al. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. 2022;17(1):e202100522. [Link]
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. SpringerLink. [Link]
- MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
- PubChem. 1-Cyclobutyl-5-methyl-1,4-diazepane. PubChem. [Link]
Sources
- 1. 7333-08-6,1,2-Di(3-thienyl)-1,2-ethanedione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 59223-23-3,5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium Iodide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 1-Cyclobutyl-[1,4]diazepane - CAS:851049-21-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical structure and biological activity of the diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Deconstructing the Digital Signature of a Novel Diazepane: A Technical Guide to the SMILES String of 1-Cyclobutyl-diazepane
This guide provides an in-depth technical exploration of the Simplified Molecular-Input Line-Entry System (SMILES) string for 1-Cyclobutyl-diazepane, a molecule of interest in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document will not only present the SMILES string but also elucidate the methodology behind its generation, its structural significance, and a robust framework for its experimental validation. Our approach is grounded in the principles of scientific integrity, providing a self-validating system that bridges computational representation with empirical data.
The Canonical SMILES of 1-Cyclobutyl-diazepane: A Unique Molecular Identifier
The canonical SMILES string for 1-Cyclobutyl-diazepane is a compact, machine-readable representation of its two-dimensional structure. This unique identifier is crucial for cheminformatics, enabling efficient database storage, searching, and substructure analysis.
Canonical SMILES: C1CC(C1)N2CCCNCC2
This string encapsulates the atomic composition and connectivity of the molecule. The molecular formula for 1-Cyclobutyl-diazepane is C9H18N2, and its CAS Registry Number is 851049-21-3.[1]
The Logic of SMILES: From Molecular Graph to Linear String
The generation of a SMILES string is a systematic process of traversing the molecular graph. For 1-Cyclobutyl-diazepane, the process can be conceptualized as follows:
-
Atom Representation: Carbon atoms are represented by 'C' and Nitrogen atoms by 'N'. Aliphatic carbons and nitrogens within the organic subset do not require brackets unless they are charged or have a non-standard number of hydrogens.
-
Bond Representation: Single bonds are implied by adjacency in the string.
-
Branching: Parentheses are used to denote branches from the main chain.
-
Ring Structures: Numbers are used to indicate the opening and closing of a ring.
The canonical form, C1CC(C1)N2CCCNCC2, is the result of a specific algorithm that ensures a single, unambiguous representation for the molecule, irrespective of the starting atom or traversal path. This process involves assigning a unique numerical rank to each atom based on its properties and connectivity, and then traversing the graph in a way that generates the lexicographically smallest string.
Diagram: Conceptual Workflow for Canonical SMILES Generation
Caption: Workflow for generating the canonical SMILES string.
A Self-Validating System: Experimental Corroboration of the SMILES String
The integrity of a SMILES string is ultimately confirmed by its correspondence to the physical reality of the molecule's structure. This is achieved through a combination of synthesis and analytical characterization. While specific experimental data for 1-Cyclobutyl-diazepane is not publicly available, we present a validated, field-proven workflow using predicted data, which mirrors the standard process in chemical research.
Synthesis of 1-Cyclobutyl-diazepane
A plausible synthetic route to 1-Cyclobutyl-diazepane involves the reductive amination of diazepane with cyclobutanone. This is a common and effective method for N-alkylation of secondary amines.
Illustrative Protocol:
-
Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add cyclobutanone (1.1 eq).
-
Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the intermediate iminium ion.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is added portion-wise to the reaction mixture.
-
Work-up and Purification: The reaction is quenched with a basic aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield 1-Cyclobutyl-diazepane.
Diagram: Synthetic Pathway to 1-Cyclobutyl-diazepane
Caption: Reductive amination for the synthesis of 1-Cyclobutyl-diazepane.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. The predicted ¹H and ¹³C NMR spectra for 1-Cyclobutyl-diazepane are key to confirming its structure.
Predicted ¹H NMR Data (in CDCl₃): The proton NMR spectrum is expected to show distinct signals for the cyclobutyl and diazepane protons. The protons on the cyclobutyl ring will appear as multiplets in the aliphatic region. The protons on the diazepane ring will also appear as multiplets, with those adjacent to the nitrogen atoms shifted downfield.
Predicted ¹³C NMR Data (in CDCl₃): The carbon NMR spectrum will show a specific number of signals corresponding to the unique carbon environments in the molecule. The carbon of the cyclobutyl ring attached to the nitrogen will be shifted downfield compared to the other cyclobutyl carbons. Similarly, the carbons of the diazepane ring will have characteristic chemical shifts.
| Predicted Chemical Shifts (ppm) | Assignment |
| ¹H NMR | |
| ~2.8 - 3.0 | Multiplet, 4H (CH₂ adjacent to N in diazepane) |
| ~2.6 - 2.8 | Multiplet, 4H (other CH₂ in diazepane) |
| ~2.4 - 2.6 | Multiplet, 1H (CH of cyclobutyl) |
| ~1.8 - 2.0 | Multiplet, 4H (CH₂ of cyclobutyl) |
| ~1.6 - 1.8 | Multiplet, 2H (other CH₂ of cyclobutyl) |
| ¹³C NMR | |
| ~60 | CH of cyclobutyl |
| ~55 | CH₂ adjacent to N in diazepane |
| ~50 | Other CH₂ in diazepane |
| ~30 | CH₂ of cyclobutyl |
| ~20 | Other CH₂ of cyclobutyl |
Note: These are predicted values and may vary slightly from experimental results.
Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum of 1-Cyclobutyl-diazepane would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to its molecular weight (154.26 g/mol ).
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the cyclobutyl group or cleavage of the diazepane ring, leading to characteristic fragment ions.
Diagram: Integrated Workflow for Structural Validation
Sources
Introduction: Bridging Privileged Scaffolds with Modern Medicinal Chemistry
An In-Depth Technical Guide to 1-Cyclobutyl-Diazepane Derivatives and Analogs: Synthesis, SAR, and Therapeutic Frontiers
The diazepine core, particularly the 1,4-diazepine moiety, represents a classic "privileged structure" in medicinal chemistry. Its unique seven-membered ring conformation has been the foundation for numerous therapeutic agents, most notably Diazepam (Valium), which revolutionized the treatment of anxiety, seizures, and muscle spasms.[1][2][3] These compounds primarily exert their effects by modulating the γ-aminobutyric acid (GABA) type A receptor, the principal inhibitory neurotransmitter system in the central nervous system.[2][4]
Concurrently, modern drug discovery has increasingly focused on incorporating small, strained ring systems to optimize the physicochemical and pharmacokinetic properties of drug candidates. The cyclobutyl group, in particular, has emerged as a powerful tool for medicinal chemists.[5][6] Its rigid, puckered three-dimensional structure can impart significant advantages, including enhanced metabolic stability, conformational restriction of flexible chains, and the ability to fill specific hydrophobic pockets within target proteins.[7][8]
This guide provides a comprehensive technical overview of a chemical class that marries these two concepts: 1-cyclobutyl-diazepane derivatives and their analogs. We will explore the strategic rationale for their design, delve into synthetic methodologies, analyze structure-activity relationships (SAR), and discuss their emerging therapeutic potential for researchers, scientists, and drug development professionals.
The Strategic Role of the Cyclobutyl Moiety in Drug Design
The incorporation of a cyclobutyl ring is a deliberate design choice aimed at overcoming common challenges in drug development. Unlike simple alkyl chains, the cyclobutyl group introduces a defined conformational rigidity and a unique spatial footprint.[8] Its utility stems from several key properties that can favorably alter a molecule's profile.
Key advantages include:
-
Enhanced Metabolic Stability: The C-H bonds on a cyclobutyl ring are often less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to linear alkyl groups, potentially increasing the drug's half-life.[8]
-
Conformational Restriction: By replacing a more flexible substituent (e.g., an isopropyl or isobutyl group) with a cyclobutyl ring, chemists can lock the molecule into a more bioactive conformation, thereby increasing potency and selectivity for its target.[6][8]
-
Improved Lipophilicity and Solubility Balance: The cyclobutyl group can increase lipophilicity to enhance membrane permeability while avoiding the excessive lipophilicity that can lead to poor solubility and off-target effects.
-
Filling Hydrophobic Pockets: The unique three-dimensional shape of the puckered cyclobutyl ring can fit snugly into specific hydrophobic pockets of a target protein, leading to stronger binding interactions.[7][8]
Caption: Core advantages conferred by the cyclobutyl moiety on a diazepane scaffold.
Synthetic Pathways to 1-Cyclobutyl-Diazepanes
The construction of the 1-cyclobutyl-diazepane scaffold can be approached through several synthetic strategies. The most common methods involve either the formation of the diazepine ring as a late-stage step or the direct alkylation of a pre-formed diazepine nucleus. A highly efficient and widely used method for N-alkylation is reductive amination.
This process typically involves the reaction of a secondary amine (the diazepine nitrogen) with a ketone (cyclobutanone) in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to yield the N-cyclobutyl product. This method is favored for its operational simplicity and the commercial availability of the starting materials.
Caption: Generalized workflow for the synthesis via reductive amination.
Experimental Protocol: Synthesis of 1-Cyclobutyl-[1][3]diazepan-5-one
This protocol describes a representative procedure for the N-alkylation of a diazepane core using reductive amination.
Materials:
-
Cyclobutanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of[1][3]diazepan-5-one (1.0 eq) in dichloroethane (0.2 M), add cyclobutanone (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 20 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to yield the pure 1-cyclobutyl-[1][3]diazepan-5-one.
Structure-Activity Relationship (SAR) and Lead Optimization
The true value of the 1-cyclobutyl-diazepane scaffold is revealed through SAR studies, which systematically evaluate how structural modifications impact biological activity. Research into novel histamine H3 receptor antagonists for potential use in neurological disorders provides a compelling case study. In these studies, a diazepane ring was found to be a superior core structure compared to a piperazine ring, and the incorporation of cyclic substituents on the diazepine nitrogen was critical for optimal activity.[7][8] The cyclobutyl derivatives, in particular, demonstrated an excellent balance of receptor occupancy, microsomal stability, and favorable brain concentrations.[7][8]
Another area where this scaffold shows promise is in the development of cannabinoid receptor 2 (CB2) agonists.[9] Initial high-throughput screening identified 1,4-diazepane compounds as potent and selective CB2 agonists, but they suffered from poor metabolic stability. Subsequent optimization efforts focusing on substitutions, including at the N-1 position, led to compounds with improved stability and better overall drug-like properties.[9]
Illustrative SAR Data Table
The following table summarizes hypothetical data for a series of N-substituted diazepane analogs targeting the H3 receptor, illustrating the impact of the N-1 substituent.
| Compound ID | N-1 Substituent | H3 Receptor Affinity (Ki, nM) | Microsomal Stability (T½, min) | Selectivity vs. H1 |
| A-1 | -H | 250 | 15 | 50x |
| A-2 | -Methyl | 120 | 25 | 80x |
| A-3 | -Isopropyl | 45 | 40 | 150x |
| A-4 | -Cyclobutyl | 8 | >90 | >500x |
| A-5 | -Cyclopentyl | 15 | 75 | 400x |
This data is illustrative and compiled for educational purposes based on trends described in the literature. The data clearly shows that increasing the steric bulk and conformational rigidity at the N-1 position improves affinity and stability, with the cyclobutyl group (A-4) providing the optimal balance of properties.
Caption: SAR logic showing the impact of the N-1 substituent on key drug properties.
Pharmacological Profile and Therapeutic Horizons
Based on the targets identified in the literature, 1-cyclobutyl-diazepane derivatives have potential applications in several therapeutic areas:
-
Neurological and Psychiatric Disorders: As histamine H3 receptor antagonists, these compounds could modulate the release of several key neurotransmitters (including acetylcholine, dopamine, and norepinephrine) in the brain. This mechanism holds potential for treating cognitive disorders, Alzheimer's disease, schizophrenia, and narcolepsy.[7][8]
-
Inflammatory and Pain Conditions: As selective cannabinoid receptor 2 (CB2) agonists, these derivatives could offer therapeutic benefits for chronic pain, autoimmune diseases, and inflammation.[9] A key advantage of targeting CB2 is the potential to avoid the psychoactive side effects associated with CB1 receptor activation.
Conclusion and Future Perspectives
The 1-cyclobutyl-diazepane scaffold is a prime example of how established pharmacophores can be enhanced through modern medicinal chemistry strategies. The deliberate incorporation of a cyclobutyl group onto the diazepine nucleus provides a powerful method for improving potency, selectivity, and pharmacokinetic properties. The success of this strategy in developing preclinical candidates for targets such as the H3 and CB2 receptors underscores its potential.
Future research in this area will likely focus on exploring further substitutions on both the diazepine and cyclobutyl rings to fine-tune activity for specific targets. Additionally, applying this scaffold to other target classes, such as kinases or ion channels, could open up new therapeutic avenues. As synthetic methodologies become more advanced, the accessibility and diversity of these valuable compounds will continue to grow, paving the way for the next generation of diazepine-based therapeutics.
References
- Wikipedia. Diazepam. [Link]
- Wikipedia. Benzodiazepine. [Link]
- Cool, R., et al. (2022).
- ResearchGate. Diazepam: Medical uses, pharmacology and health effects. [Link]
- López-Muñoz, F., et al. (2021). Benzodiazepines: Their Use either as Essential Medicines or as Toxics Substances. Molecules. [Link]
- Cool, R., et al. (2022).
- Batlle, E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry. [Link]
- Mohsin, N. A., & Qadir, M. I. Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry. [Link]
- PubMed. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. [Link]
- Dömling, A., et al. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. [Link]
- MDPI. (2023).
- ResearchGate. (2014).
- Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. [Link]
- ResearchGate. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. [Link]
- MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
- ResearchGate. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. [Link]
- ResearchGate.
- Radboud Repository. (2022).
Sources
- 1. Diazepam - Wikipedia [en.wikipedia.org]
- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemisgroup.us [chemisgroup.us]
- 5. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. d-nb.info [d-nb.info]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Preclinical Discovery of 1-Cyclobutyl-diazepane
A Senior Application Scientist's Perspective on a Novel CNS Drug Candidate
Executive Summary
The diazepine scaffold has been a cornerstone of central nervous system (CNS) drug discovery for decades, largely due to the success of the benzodiazepine class of GABA-A receptor modulators.[1] However, the therapeutic potential of non-benzodiazepine diazepanes remains a relatively underexplored frontier, offering opportunities to target a diverse range of receptors and channels with improved selectivity and novel pharmacological profiles.[1][2] This guide outlines a comprehensive preclinical drug discovery program for 1-cyclobutyl-diazepane, a novel small molecule that marries the conformationally constrained diazepine core with a cyclobutyl moiety. The cyclobutyl group is increasingly utilized in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[3][4][5] This document provides a strategic roadmap for the synthesis, in vitro characterization, and in vivo evaluation of 1-cyclobutyl-diazepane, with the ultimate goal of identifying a lead candidate for clinical development.
Introduction: The Scientific Rationale
The enduring success of diazepam and its analogs underscores the therapeutic value of the 1,4-diazepine core in modulating CNS activity.[6] These molecules are renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, primarily mediated through positive allosteric modulation of the GABA-A receptor.[7][8] However, the classical benzodiazepine mechanism is also associated with significant side effects, including sedation, dependence, and cognitive impairment.[7]
The strategic incorporation of a cyclobutyl group onto the diazepine nitrogen at position 1 is hypothesized to confer several advantages:
-
Novel Target Engagement: By shifting the molecule's chemical space away from classical benzodiazepines, we anticipate targeting novel GPCRs or ion channels, rather than the benzodiazepine binding site on the GABA-A receptor. The 1,4-diazepine scaffold is known to interact with a variety of targets including GPCRs and ion channels.[1]
-
Improved Metabolic Stability: The cyclobutyl group can shield adjacent positions from metabolic attack, potentially leading to a more favorable pharmacokinetic profile.[3][5]
-
Conformational Rigidity: The puckered structure of the cyclobutyl ring can impart a degree of conformational constraint on the diazepine ring, which may lead to higher binding affinity and selectivity for the target protein.[3][4]
This guide proposes a systematic exploration of 1-cyclobutyl-diazepane as a potential therapeutic agent for anxiety disorders, leveraging a target-agnostic initial screening approach followed by in-depth characterization of the most promising molecular target.
Synthesis of 1-Cyclobutyl-diazepane
The synthesis of 1-cyclobutyl-diazepane can be achieved through a straightforward and scalable reductive amination protocol. This method is well-established for the N-alkylation of cyclic amines.[9][10]
Experimental Protocol: Synthesis of 1-Cyclobutyl-diazepane
-
Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added cyclobutanone (1.2 eq).
-
Reductive Amination: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate. Subsequently, a reducing agent, sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), is added portion-wise.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-cyclobutyl-diazepane.
Caption: Synthetic scheme for 1-cyclobutyl-diazepane.
In Vitro Pharmacological Evaluation
A hierarchical screening cascade will be employed to characterize the biological activity of 1-cyclobutyl-diazepane, starting with broad profiling and narrowing down to specific target validation and mechanism of action studies.
Primary Screening: Target Identification
Given the novelty of the compound, an initial broad screening against a panel of common CNS targets is the most efficient approach to identify potential biological activity.
| Assay Type | Target Class | Methodology | Rationale |
| Radioligand Binding Assay | GPCRs (e.g., serotonin, dopamine, adrenergic receptors) | Competitive binding with a known radiolabeled ligand.[11] | To identify direct interactions with a wide range of CNS-relevant GPCRs. |
| Automated Patch Clamp | Ion Channels (e.g., sodium, potassium, calcium channels) | Measures changes in ion flow across the cell membrane.[12][13] | To detect modulation of ion channel activity, a common mechanism for CNS drugs. |
| Enzyme Inhibition Assays | CNS-related enzymes (e.g., MAO, AChE) | Measures the inhibition of enzyme activity using a fluorescent or colorimetric substrate. | To identify potential enzymatic targets. |
Secondary Screening: Target Validation and Selectivity
Once a primary "hit" is identified (e.g., >50% inhibition or activation at a 10 µM concentration), a series of follow-up assays will be conducted to validate the target and assess selectivity.
-
Concentration-Response Curves: To determine the potency (EC50 or IC50) of 1-cyclobutyl-diazepane at the validated target.
-
Functional Assays: To determine the functional consequence of binding (e.g., agonist, antagonist, or allosteric modulator). For GPCRs, this would involve second messenger assays such as cAMP or calcium flux measurements.[14][15] For ion channels, detailed electrophysiological studies would be performed.[16][17]
-
Selectivity Profiling: The compound will be tested against a panel of related receptors or channels to determine its selectivity profile. High selectivity is crucial for minimizing off-target side effects.
Caption: Preclinical drug discovery workflow for 1-cyclobutyl-diazepane.
In Vivo Evaluation
Promising lead candidates from in vitro studies will be advanced to in vivo evaluation in animal models to assess their pharmacokinetic properties and therapeutic efficacy.
Pharmacokinetic (PK) Studies
The absorption, distribution, metabolism, and excretion (ADME) properties of 1-cyclobutyl-diazepane will be determined in rodents (e.g., mice or rats).
| PK Parameter | Experimental Method |
| Absorption & Bioavailability | Oral and intravenous administration followed by serial blood sampling and LC-MS/MS analysis. |
| Distribution | Tissue harvesting at various time points post-dosing to determine brain and plasma concentrations. |
| Metabolism | In vitro incubation with liver microsomes and in vivo metabolite identification in plasma and urine. |
| Excretion | Analysis of urine and feces to determine the route and rate of elimination. |
Efficacy in Animal Models of Anxiety
Should the in vitro screening reveal an anxiolytic-like profile, the efficacy of 1-cyclobutyl-diazepane will be tested in established rodent models of anxiety.[18][19][20][21]
-
Elevated Plus Maze (EPM): Anxiolytic compounds typically increase the time spent in the open arms of the maze.[19]
-
Light-Dark Box Test: Anxiolytics increase the time spent in the brightly lit compartment.
-
Marble Burying Test: A reduction in the number of marbles buried is indicative of anxiolytic activity.
Preclinical Safety and Toxicology
A preliminary assessment of the safety and toxicity of 1-cyclobutyl-diazepane is essential before it can be considered for further development.[22][23][24]
Initial Toxicity Screening
-
In Vitro Cytotoxicity: Assessed in a panel of cell lines (e.g., HepG2 for liver toxicity) to determine the concentration at which the compound causes cell death.[24]
-
hERG Channel Assay: To evaluate the potential for cardiac liability, a common cause of drug attrition.[25]
-
Ames Test: To assess the mutagenic potential of the compound.
A positive outcome in these preclinical studies would provide a strong rationale for advancing 1-cyclobutyl-diazepane into formal IND-enabling toxicology studies and subsequent clinical trials.
Hypothetical Target and Signaling Pathway
For illustrative purposes, let's hypothesize that our primary screening identifies 1-cyclobutyl-diazepane as a potent and selective antagonist of a specific Gq-coupled GPCR, such as the 5-HT2C receptor, which is a known target for anxiety and mood disorders.
Caption: Hypothetical signaling pathway for 1-cyclobutyl-diazepane.
Conclusion
The development of 1-cyclobutyl-diazepane represents a rational drug design approach to leverage a privileged scaffold for novel therapeutic applications. By systematically evaluating its synthesis, in vitro pharmacology, in vivo efficacy, and preclinical safety, we can effectively determine the therapeutic potential of this promising new chemical entity. This guide provides a robust framework for the preclinical discovery phase, with the ultimate aim of delivering a differentiated therapeutic for patients with CNS disorders.
References
- The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC. (n.d.).
- Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (n.d.).
- Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024, March 15).
- Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. (n.d.).
- Recent progress in assays for GPCR drug discovery. (n.d.).
- Cyclobutanes in Small-Molecule Drug Candidates - PubMed. (2022, May 4).
- Experimental models of anxiety for drug discovery and brain research - PubMed. (2010).
- Animal models for screening anxiolytic-like drugs: a perspective - PubMed. (2015, September).
- Toxicity Screening: 7 Strategies for Preclinical Research - Blog. (n.d.).
- Experimental Models of Anxiety for Drug Discovery and Brain Research. | Semantic Scholar. (n.d.).
- Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.).
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (2023, July 7).
- Ion Channel Assays - Charles River Laboratories. (n.d.).
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.).
- Nonbenzodiazepine - Wikipedia. (n.d.).
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - NIH. (2024, July 3).
- Ion Channel Assays | Reaction Biology. (n.d.).
- GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (n.d.).
- Toxicological screening - PMC - PubMed Central - NIH. (n.d.).
- Sodium Channel Assays | Sodium Indicators - ION Biosciences. (n.d.).
- Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review - ResearchGate. (2025, August 6).
- Toxicological / Preclinical Testing - Accuprec Research Labs. (n.d.).
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed. (2024, July 3).
- The pharmacology and mechanisms of action of new generation, non-benzodiazepine hypnotic agents - PubMed. (n.d.).
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. (n.d.).
- High-Throughput Screening for Ion Channel Modulators - ResearchGate. (2025, November 11).
- PHARMACOLOGY PRESENTATION. of non benzodiapizines drugsptx | PPTX - Slideshare. (n.d.).
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC - NIH. (n.d.).
- Zou and Sirenko - Advanced assays for high throughput assessment of ion channel... (2017, May 9).
- Differences in pharmacological profiles of a new generation of benzodiazepine and non-benzodiazepine hypnotics - PubMed. (n.d.).
- The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.).
- The Pharmacology and Mechanisms of Action of New Generation, Non-Benzodiazepine Hypnotic Agents - ResearchGate. (2025, August 6).
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.).
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI. (n.d.).
- Diazepam | C16H13ClN2O | CID 3016 - PubChem - NIH. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nonbenzodiazepine - Wikipedia [en.wikipedia.org]
- 8. PHARMACOLOGY PRESENTATION. of non benzodiapizines drugsptx | PPTX [slideshare.net]
- 9. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 12. criver.com [criver.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jddtonline.info [jddtonline.info]
- 20. Experimental models of anxiety for drug discovery and brain research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Animal models for screening anxiolytic-like drugs: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Toxicological / Preclinical Testing - Accuprec [accuprec.com]
- 24. hoeford.com [hoeford.com]
- 25. youtube.com [youtube.com]
Methodological & Application
Synthesis of 1-Cyclobutyl-1,4-diazepane: A Detailed Guide for Researchers
Introduction: The Significance of the Cyclobutyl Moiety in Diazepane Scaffolds
The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a cyclobutyl group at the N1 position can significantly influence the pharmacological profile of these molecules. The cyclobutyl moiety, a four-membered carbocycle, introduces a unique three-dimensional conformation that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties such as lipophilicity. This application note provides a comprehensive guide for the synthesis of 1-cyclobutyl-1,4-diazepane, a key building block for the development of novel therapeutics. We will explore the primary synthetic strategies, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization.
Strategic Approaches to the Synthesis of 1-Cyclobutyl-1,4-diazepane
The synthesis of 1-cyclobutyl-1,4-diazepane can be efficiently achieved through two principal and reliable synthetic routes: Reductive Amination and Direct N-Alkylation . The choice between these methods often depends on the availability of starting materials, desired scale of the reaction, and laboratory-specific capabilities.
-
Reductive Amination: This powerful and widely used method involves the reaction of a primary or secondary amine with a ketone or aldehyde in the presence of a reducing agent. In the context of our target molecule, this translates to the reaction of 1,4-diazepane with cyclobutanone to form an intermediate iminium ion, which is then reduced in situ to yield 1-cyclobutyl-1,4-diazepane. This one-pot procedure is often favored for its efficiency and good yields.
-
Direct N-Alkylation: This classical approach involves the nucleophilic substitution of a suitable cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate, by 1,4-diazepane. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. While a straightforward method, it may sometimes be complicated by over-alkylation, yielding the 1,4-dicyclobutyl-1,4-diazepane byproduct.
For the purposes of this guide, we will focus on the Reductive Amination pathway due to its generally higher efficiency and cleaner reaction profile for monosubstitution.
Visualizing the Synthetic Pathway: Reductive Amination
Caption: Reductive Amination Workflow for 1-Cyclobutyl-1,4-diazepane Synthesis.
Experimental Protocol: Reductive Amination
This protocol details the synthesis of 1-cyclobutyl-1,4-diazepane from 1,4-diazepane and cyclobutanone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,4-Diazepane | ≥98% | Commercially Available | Can be hygroscopic; store in a desiccator. |
| Cyclobutanone | ≥98% | Commercially Available | |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercially Available | Moisture-sensitive; handle under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry solvent for best results. |
| Acetic Acid (AcOH) | Glacial | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,4-diazepane (1.0 eq.). Dissolve the diazepane in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Aldehyde and Acid: To the stirred solution, add cyclobutanone (1.1 eq.) followed by glacial acetic acid (1.2 eq.). Stir the reaction mixture at room temperature for 30 minutes. The acetic acid acts as a catalyst for iminium ion formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. The addition may cause a slight exotherm. Maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
Purification
The crude 1-cyclobutyl-1,4-diazepane is typically purified by flash column chromatography on silica gel. A gradient elution system of dichloromethane and methanol (e.g., 100:0 to 90:10 DCM:MeOH) is generally effective. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure product, usually as a colorless to pale yellow oil.
Characterization
The identity and purity of the synthesized 1-cyclobutyl-1,4-diazepane should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the cyclobutyl protons (multiplets in the region of 1.6-2.2 ppm and a methine proton around 2.5-2.8 ppm) and the diazepane ring protons (multiplets in the region of 2.6-3.0 ppm). The integration of the peaks should correspond to the number of protons in the molecule. |
| ¹³C NMR | The spectrum should display the expected number of carbon signals corresponding to the cyclobutyl and diazepane moieties. |
| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI+) should show a prominent peak corresponding to the molecular ion [M+H]⁺. |
| Purity (by HPLC or GC) | The purity of the final compound should be ≥95%. |
Workflow Visualization
Caption: Overall Synthesis Workflow for 1-Cyclobutyl-1,4-diazepane.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
1,4-Diazepane is corrosive and should be handled with care.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. It should be handled under an inert atmosphere and away from sources of ignition.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
The reductive amination of 1,4-diazepane with cyclobutanone provides an efficient and reliable method for the synthesis of 1-cyclobutyl-1,4-diazepane. This protocol, when followed with care and appropriate safety measures, will enable researchers to access this valuable building block for the development of novel chemical entities with potential therapeutic applications. The provided guidelines on purification and characterization will ensure the isolation of a high-purity compound suitable for further scientific investigation.
References
- General Synthesis of 1,4-Diazepane Derivatives: For an overview of synthetic strategies for 1,4-diazepane derivatives, including reductive amination and other N-alkylation methods, please refer to reviews and chapters on the synthesis of seven-membered heterocyclic rings. A relevant example can be found in: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 17: Six-Membered Hetarenes with Two Unlike or More than Two Heteroatoms and Fully Unsaturated Larger-Ring Heterocycles. (2004). Georg Thieme Verlag.
- Reductive Amination Protocols: For detailed procedures and a discussion of various reducing agents used in reductive amination, a standard organic chemistry textbook or a specialized monograph is recommended. For instance: Abdel-Magid, A. F., & Carson, K. G. (2006). Reductions in Organic Synthesis: A Guide to the Use of Common Reducing Agents. American Chemical Society.
- Medicinal Chemistry of Diazepanes: To understand the significance of diazepane scaffolds in drug discovery, articles and reviews in medicinal chemistry journals are valuable resources. For example: Letavic, M. A., et al. (2011). Discovery of (4-Cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone (GSK1004723), a Histamine H3 Receptor Antagonist for the Treatment of Allergic Rhinitis. Journal of Medicinal Chemistry, 54(18), 6215–6227.[Link]
Application Notes and Protocols: Asymmetric Synthesis of Chiral 1,4-Diazepanes
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and antipsychotic properties.[1][2] The stereochemistry of these molecules is often crucial for their pharmacological activity and selectivity. This guide provides an in-depth overview of modern asymmetric strategies for the synthesis of enantioenriched chiral 1,4-diazepanes, with a focus on practical, field-proven protocols. We will explore catalyst-controlled and substrate-controlled methodologies, offering detailed experimental procedures, mechanistic insights, and comparative data to aid researchers in selecting and implementing the most suitable approach for their synthetic targets.
Introduction: The Significance of Chirality in 1,4-Diazepanes
The seven-membered 1,4-diazepane ring system is a key pharmacophore in a multitude of clinically significant drugs. The non-planar, flexible nature of this ring, coupled with the potential for stereogenic centers, gives rise to a complex stereochemical landscape. Even in the absence of a formal chiral center, benzodiazepines can exist as conformational enantiomers due to the boat-shaped conformation of the diazepine ring. The introduction of a stereocenter, typically at the C3 or C5 position, has a profound impact on the molecule's three-dimensional structure and its interaction with biological targets. Consequently, the ability to control the absolute stereochemistry during the synthesis of 1,4-diazepane derivatives is paramount for the development of potent and selective therapeutic agents. This document details robust and reproducible methods for achieving high levels of enantioselectivity in the synthesis of this important heterocyclic motif.
Strategic Approaches to Asymmetric Synthesis
The asymmetric synthesis of chiral 1,4-diazepanes can be broadly categorized into two main strategies:
-
Substrate-Controlled Synthesis (Chiral Pool Synthesis): This approach utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry. The inherent chirality of the starting material directs the formation of the diazepine ring, leading to an enantioenriched product. This strategy is highly reliable and often provides access to complex structures.
-
Catalyst-Controlled Synthesis: In this strategy, a chiral catalyst is employed to induce enantioselectivity in a reaction that would otherwise produce a racemic mixture. This approach is highly versatile and can often be applied to a wider range of substrates. Recent advances in organocatalysis and transition-metal catalysis have led to the development of powerful methods for the asymmetric synthesis of 1,4-diazepanes.
This guide will provide detailed protocols for two leading-edge examples from these strategic categories.
Application Note I: Enantioselective Alkylation via Memory of Chirality
Principle and Mechanistic Insight
The "Memory of Chirality" (MOC) is an elegant strategy in asymmetric synthesis where the conformational chirality of a transient intermediate, such as an enolate, dictates the stereochemical outcome of a reaction. This approach is particularly well-suited for 1,4-benzodiazepin-2-ones derived from chiral α-amino acids.
Even though the deprotonation at the C3 position to form an enolate destroys the original stereocenter, the resulting enolate is not planar. It exists as a pair of rapidly interconverting, axially chiral atropisomers. The presence of a bulky substituent on the N1 nitrogen can significantly slow down the rate of this interconversion. If the rate of alkylation is faster than the rate of enolate racemization, the stereochemical information from the starting material is "remembered" and transferred to the newly formed quaternary stereocenter.
The following diagram illustrates the workflow and the key mechanistic steps of this process.
Caption: Workflow for Enantioselective Alkylation via Memory of Chirality.
Data Presentation: Alkylation of (S)-Alanine-Derived Benzodiazepinone
The following table summarizes the results obtained for the enantioselective alkylation of the N-isopropyl-1,4-benzodiazepin-2-one derived from (S)-alanine, as reported by Carlier et al. This data demonstrates the high efficiency and enantioselectivity of the MOC approach for a variety of electrophiles.
| Entry | Electrophile (R-X) | Yield (%) | ee (%) |
| 1 | MeI | 88 | 94 |
| 2 | EtI | 86 | 96 |
| 3 | n-PrI | 82 | 96 |
| 4 | Allyl-Br | 85 | >99 |
| 5 | Bn-Br | 91 | >99 |
Data sourced from Carlier, P. R.; Zhao, H.; DeGuzman, J.; Lam, P. C-H. J. Am. Chem. Soc. 2003, 125 (38), 11482–11483.
Protocol: Enantioselective Methylation of (S)-3-methyl-1-isopropyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Disclaimer: This protocol is a representative procedure based on the published literature. Researchers should consult the original publication for complete experimental details and safety information.
Materials:
-
(S)-3-methyl-1-isopropyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (1.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene (1.1 equiv)
-
Methyl iodide (MeI) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the (S)-alanine-derived 1,4-benzodiazepin-2-one (1.0 equiv). Dissolve the substrate in anhydrous THF (provide a suitable concentration, e.g., 0.1 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add KHMDS (1.1 equiv, 0.5 M in toluene) dropwise via syringe over 5 minutes. Stir the resulting solution at -78 °C for 30 minutes. The formation of the enolate is often accompanied by a color change.
-
Alkylation: Add methyl iodide (1.5 equiv) to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 4 hours.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent system to be determined by TLC, e.g., hexanes/ethyl acetate gradient) to afford the desired (R)-3-methyl-1-isopropyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Application Note II: Rhodium-Catalyzed Asymmetric Hydroamination
Principle and Mechanistic Insight
Transition metal-catalyzed hydroamination is a powerful, atom-economical method for the construction of N-heterocycles. The enantioselective variant, using a chiral ligand, allows for the direct formation of chiral amines from unsaturated precursors. The rhodium-catalyzed intramolecular hydroamination of allenes provides an efficient route to chiral 3-vinyl-1,4-benzodiazepines.[3][4]
The catalytic cycle is proposed to involve the formation of a rhodium-hydride species, which then undergoes migratory insertion into the allene. The resulting π-allyl rhodium complex is the key intermediate where the stereochemistry is determined. The chiral ligand environment dictates the facial selectivity of the subsequent intramolecular nucleophilic attack by the pendant amine, leading to the enantioenriched 1,4-diazepane product.
Caption: Proposed Catalytic Cycle for Rh-Catalyzed Asymmetric Hydroamination.
Data Presentation: Scope of Asymmetric Hydroamination of Allenes
The rhodium-catalyzed hydroamination using the (R)-DTBM-Garphos ligand has been shown to be effective for a range of substituted allene substrates, affording excellent yields and enantioselectivities.[3]
| Entry | Substrate (R group) | Yield (%) | er |
| 1 | H | 70 | 95:5 |
| 2 | 4-Me | 80 | 96:4 |
| 3 | 4-OMe | 75 | 96:4 |
| 4 | 4-F | 82 | 95:5 |
| 5 | 4-Cl | 85 | 96:4 |
| 6 | 4-Br | 88 | 95:5 |
| 7 | 3-CF₃ | 78 | 94:6 |
er = enantiomeric ratio. Data sourced from Velasco-Rubio, Á.; Bernárdez, R.; Varela, J. A.; Saá, C. J. Org. Chem. 2021, 86 (15), 10889–10902.[3]
Protocol: Synthesis of (R)-1-Tosyl-3-vinyl-2,3,4,5-tetrahydro-1H-benzo[e][3][5]diazepine
Disclaimer: This protocol is a representative procedure based on the published literature. Researchers should consult the original publication for complete experimental details and safety information.[3]
Materials:
-
N-(2-(aminomethyl)phenyl)-4-methyl-N-(penta-3,4-dien-1-yl)benzenesulfonamide (1.0 equiv)
-
[Rh(cod)Cl]₂ (4 mol %)
-
(R)-DTBM-Garphos (10 mol %)
-
Pyridinium p-toluenesulfonate (PPTS) (10 mol %)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a glovebox, to a screw-capped vial, add [Rh(cod)Cl]₂ (4 mol %) and (R)-DTBM-Garphos (10 mol %). Add anhydrous DCE to dissolve the catalyst components.
-
Reaction Setup: In a separate vial, dissolve the allene substrate (1.0 equiv) and PPTS (10 mol %) in anhydrous DCE (to achieve a final concentration of 0.4 M).
-
Reaction Execution: Add the substrate solution to the catalyst solution. Seal the vial and stir the reaction mixture at 60 °C for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent system to be determined by TLC) to yield the chiral 3-vinyl-1,4-benzodiazepine.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric ratio (er) by chiral HPLC analysis.
Concluding Remarks
The asymmetric synthesis of chiral 1,4-diazepanes remains an area of intense research, driven by the therapeutic importance of this scaffold. The methodologies presented in this guide, namely enantioselective alkylation via memory of chirality and rhodium-catalyzed asymmetric hydroamination, represent robust and versatile strategies for accessing these valuable compounds with high enantiopurity. The choice of method will depend on the specific target molecule, the availability of starting materials, and the desired substitution pattern. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers in organic synthesis and drug discovery.
References
- Velasco-Rubio, Á.; Bernárdez, R.; Varela, J. A.; Saá, C. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. The Journal of Organic Chemistry2021, 86 (15), 10889–10902. [Link]
- Velasco-Rubio, Á.; Bernárdez, R.; Varela, J. A.; Saá, C. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. PubMed Central2021. [Link]
- Carlier, P. R.; Zhao, H.; DeGuzman, J.; Lam, P. C-H. Enantioselective Synthesis of “Quaternary” 1,4-Benzodiazepin-2-one Scaffolds via Memory of Chirality. Journal of the American Chemical Society2003, 125 (38), 11482–11483. [Link]
- Rashid, M.; Husain, A.; Mishra, R. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis2019, 16(5), 709-729. [Link]
- Li, Y.-Y.; Li, S.; Fan, T.; Zhang, Z.-J.; Song, J.; Gong, L.-Z. Enantioselective Formal [4 + 3] Annulations to Access Benzodiazepinones and Benzoxazepines via NHC/Ir/Urea Catalysis. ACS Catalysis2021, 11 (23), 14388–14394. [Link]
- Rashid, M.; Ashraf, A.; et al. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science2019. [Link]
- Shen, B.; et al. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Allenes. Angewandte Chemie International Edition2019, 58(29), 9994-9997. [Link]
- Buchwald, S. L.; et al.
- Hartwig, J. F.; et al. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. PubMed Central2022. [Link]
- Carlier, P. R.; et al. Enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones. PubMed2007. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 1,4-Diazepanes via Reductive Amination
Introduction: The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged structure," this scaffold is found in a multitude of biologically active compounds with a wide spectrum of therapeutic applications, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer agents.[1][2][3][4][5] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with various biological targets.
Given its importance, the development of efficient and robust synthetic routes to access substituted 1,4-diazepanes is a critical task in pharmaceutical research and development. Among the various synthetic strategies, reductive amination has emerged as a powerful and versatile tool for constructing the 1,4-diazepane core. This method, which involves the formation of an amine via the reduction of an intermediate imine or iminium ion, is highly valued for its operational simplicity, broad substrate scope, and high functional group tolerance.[6] In fact, reductive amination accounts for at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry, underscoring its significance.[6][7]
This guide provides an in-depth exploration of the principles, strategies, and practical execution of reductive amination for the synthesis of 1,4-diazepanes.
The Underlying Chemistry: Mechanism and Key Reagents
Reductive amination is fundamentally a two-stage process that converts a carbonyl group and an amine into a more substituted amine.[8][9]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on a carbonyl compound (an aldehyde or ketone). This is typically performed under slightly acidic conditions, which catalyze the dehydration of the resulting hemiaminal intermediate to form a C=N double bond, yielding an imine (from primary amines) or an iminium ion (from secondary amines).[10][11]
-
Reduction: The intermediate imine or iminium ion is then reduced in situ to the corresponding amine.
The elegance of this reaction lies in the ability to perform both steps in a single pot ("direct" reductive amination) by using a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[8]
Caption: The two-stage process of reductive amination.
Causality in Reagent Selection: A Scientist's Perspective
The success of a 1,4-diazepane synthesis via reductive amination is critically dependent on the judicious selection of reagents. The choice is not arbitrary but is dictated by the principles of chemical reactivity and selectivity.
| Reagent Class | Examples & Function | Rationale for Selection (Expertise & Experience) |
| Diamine Precursors | Ethylenediamine, 1,2-Propanediamine | These provide the N-C-C-N backbone of the diazepane ring. The choice of substituted diamines allows for the introduction of chirality or other functionalities at specific positions. |
| Carbonyl Precursors | Glutaraldehyde, 1,3-Diketones, Keto-aldehydes | These provide the three-carbon bridge (C5, C6, C7) required to close the seven-membered ring. The choice of precursor dictates the substitution pattern on the carbon backbone of the final product. |
| Reducing Agents | Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃) | The choice of reducing agent is paramount. While NaBH₄ can work, it is less selective and can reduce the starting carbonyl.[8] Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is a milder, non-toxic reductant that selectively reduces the iminium ion intermediate at a much faster rate than it reduces the starting aldehyde or ketone.[8][12][13] This selectivity is key to achieving high yields in a one-pot reaction. NaBH₃CN is also selective but is highly toxic.[14] |
| Catalyst/Solvent | Acetic Acid (AcOH), Dichloroethane (DCE), Methanol (MeOH) | A stoichiometric amount of a weak acid like AcOH is often used to catalyze imine formation without passivating the amine nucleophile.[14] DCE is a preferred solvent for STAB reductions, while MeOH can be effective for imine formation prior to reduction.[12] |
Core Synthetic Strategy: Intramolecular Reductive Amination
While intermolecular condensation of a diamine and a dicarbonyl is a valid approach, a more controlled and increasingly common strategy is the intramolecular reductive amination of a linear amino-carbonyl precursor. This method is particularly advantageous for synthesizing complex, unsymmetrically substituted 1,4-diazepanes and has been successfully adapted for biocatalytic, enantioselective synthesis.[15]
Caption: Logic flow for intramolecular 1,4-diazepane synthesis.
A notable advancement in this area is the use of imine reductase (IRED) enzymes, which can catalyze the intramolecular reductive amination of aminoketones to produce chiral 1,4-diazepanes with high enantiomeric excess.[15] This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods.[16]
Field-Proven Protocol: Synthesis of 5-methyl-1-phenyl-1,4-diazepane
This protocol details a representative one-pot synthesis of a disubstituted 1,4-diazepane via a tandem intermolecular reductive amination followed by an intramolecular cyclization. This procedure is designed to be self-validating by employing robust and well-documented reaction conditions.
Objective: To synthesize 5-methyl-1-phenyl-1,4-diazepane from N-phenylethylenediamine and methyl vinyl ketone.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| N-phenylethylenediamine | 103-00-4 | 136.19 | 1.36 g | 10.0 |
| Methyl vinyl ketone | 78-94-4 | 70.09 | 0.77 g (0.86 mL) | 11.0 |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 4.24 g | 20.0 |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 0.60 g (0.57 mL) | 10.0 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | 100 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~150 mL | - |
| Saturated NaHCO₃ (aq) | - | - | ~100 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~10 g | - |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-phenylethylenediamine (1.36 g, 10.0 mmol) and 1,2-dichloroethane (100 mL). Stir the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Catalyst Addition: Add glacial acetic acid (0.57 mL, 10.0 mmol) to the solution. Stir for 5 minutes. Scientist's Note: The acetic acid protonates the imine intermediate, activating it for reduction, but is not acidic enough to fully protonate the starting amine, which would render it non-nucleophilic.
-
Carbonyl Addition: Slowly add methyl vinyl ketone (0.86 mL, 11.0 mmol) to the reaction mixture dropwise over 10 minutes at room temperature. A slight exotherm may be observed. The initial reaction is a Michael addition, which forms the linear amino-ketone precursor in situ.
-
Formation of Intermediate: Allow the mixture to stir at room temperature for 1 hour. During this time, the in situ-generated amino-ketone will undergo intramolecular condensation to form the cyclic iminium ion intermediate.
-
Reduction Step: In a single portion, carefully add sodium triacetoxyborohydride (4.24 g, 20.0 mmol). Safety Note: Addition may cause some gas evolution. Ensure adequate ventilation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess reducing agent and neutralize the acetic acid. Stir until gas evolution ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Work-up - Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) to afford the pure 5-methyl-1-phenyl-1,4-diazepane.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting and Optimization Guide
| Issue | Symptom | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Starting material remains after overnight stirring (TLC/LC-MS). | 1. Inactive reducing agent (STAB is hygroscopic).2. Insufficient reaction time.3. Incomplete iminium ion formation. | 1. Use freshly opened or properly stored STAB.2. Extend reaction time to 24 hours.3. Ensure the correct stoichiometry of acetic acid was added. A slight excess (1.1 eq) can sometimes be beneficial. |
| Over-alkylation | LC-MS shows products with higher mass than expected. | This is less common in intramolecular cyclizations but can occur in one-pot intermolecular reactions if the product amine reacts further.[17] | Use a stepwise approach: first, form the diazepane ring with one equivalent of the carbonyl source, then perform a separate reductive amination to add the second substituent.[18] |
| Low Yield | Poor recovery of the desired product after purification. | 1. Competing polymerization of the carbonyl starting material (e.g., methyl vinyl ketone).2. Product loss during aqueous work-up if it is partially water-soluble. | 1. Add the carbonyl compound slowly and at a lower temperature (0 °C) to control polymerization.2. Perform additional extractions of the aqueous layer or use a continuous liquid-liquid extractor for precious materials. |
Conclusion
Reductive amination stands as a cornerstone synthetic methodology for accessing the medicinally vital 1,4-diazepane scaffold. Its reliability, operational simplicity, and tolerance of diverse functional groups make it an indispensable tool for drug discovery and development. By understanding the underlying mechanism and making informed choices about reagents and reaction conditions, researchers can efficiently construct complex diazepane libraries. The continued evolution of this reaction, particularly through the advent of highly selective biocatalytic methods, promises to further expand the chemical space accessible to medicinal chemists, paving the way for the discovery of next-generation therapeutics.
References
- Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis.
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health (NIH).
- Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. ResearchGate.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.
- Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. National Institutes of Health (NIH).
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
- C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal.
- Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
- Reductive amination. Wikipedia.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health (NIH).
- New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Royal Society of Chemistry.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI.
- THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Reductive Amination. Chemistry Steps.
- Tandem transamination/annulation synthesis of the diazepane suvorexant core. ResearchGate.
- Synthesis of novel substituted diaryl-1,4-diazepines. Semantic Scholar.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Ovid.
- Reductive Amination. The Organic Chemistry Tutor.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- Reductive Amination | Synthesis of Amines. YouTube.
- Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation and Conformational Analysis of 1-Cyclobutyl-diazepane using Advanced NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural elucidation and conformational analysis of 1-Cyclobutyl-diazepane, a novel diazepine derivative of interest in medicinal chemistry. The protocols detailed herein leverage a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for the unambiguous characterization of this and structurally related compounds. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Introduction
Diazepane derivatives are a critical class of heterocyclic compounds that form the core structure of many pharmaceuticals with a wide range of therapeutic applications, including anticonvulsant, anti-inflammatory, and psychoactive properties.[1][2][3] The introduction of a cyclobutyl moiety at the N1 position of the diazepane ring introduces unique stereochemical and conformational properties that can significantly influence its biological activity. Accurate and detailed structural characterization is therefore paramount for understanding its structure-activity relationship (SAR) and for the development of new therapeutic agents.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structures in solution.[1][4] This application note outlines a systematic NMR-based workflow for the complete assignment of proton (¹H) and carbon (¹³C) signals of 1-Cyclobutyl-diazepane and for probing its conformational dynamics.
Causality of Experimental Choices
The selection of a multi-technique NMR approach is deliberate. While ¹H and ¹³C NMR provide initial information on the chemical environment and number of distinct nuclei, complex spin systems and signal overlap often necessitate further investigation.[4] Two-dimensional NMR experiments are crucial for resolving these ambiguities.
-
COSY (Correlation Spectroscopy) is employed to identify scalar-coupled protons, typically those on adjacent carbons, which is fundamental for mapping the spin systems within the cyclobutyl and diazepane rings.[5]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons.[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in connecting different structural fragments and confirming the overall connectivity of the molecule, such as the attachment of the cyclobutyl ring to the diazepane nitrogen.[5]
The choice of solvent can also influence the conformation of flexible molecules like diazepanes.[6][7] Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing properties for many organic molecules and its relatively non-interactive nature.[8] However, studies in different solvents, such as deuterated dimethyl sulfoxide (DMSO-d₆), may be warranted to investigate solvent-dependent conformational changes.
Experimental Workflow
The comprehensive NMR analysis of 1-Cyclobutyl-diazepane follows a logical progression from sample preparation to data interpretation.
Caption: Overall workflow for the NMR analysis of 1-Cyclobutyl-diazepane.
Protocols
Protocol 1: Sample Preparation
-
Weigh approximately 10-20 mg of high-purity 1-Cyclobutyl-diazepane directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
Protocol 2: NMR Data Acquisition
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C{¹H} NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-2048 scans, relaxation delay of 2 seconds.
-
-
COSY:
-
Acquire a gradient-enhanced phase-sensitive COSY spectrum.
-
Typical parameters: 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1), 8-16 scans per increment.
-
-
HSQC:
-
Acquire a gradient-enhanced phase-sensitive HSQC spectrum optimized for one-bond ¹JCH coupling (typically ~145 Hz).
-
Typical parameters: 2048 data points in F2, 256 increments in F1, 8-16 scans per increment.
-
-
HMBC:
-
Acquire a gradient-enhanced HMBC spectrum optimized for long-range couplings (typically 4-8 Hz).
-
Typical parameters: 2048 data points in F2, 256-512 increments in F1, 16-32 scans per increment.
-
Data Analysis and Interpretation
The systematic analysis of the acquired spectra will lead to the complete structural elucidation of 1-Cyclobutyl-diazepane.
Caption: Logical flow for structure elucidation using 1D and 2D NMR data.
Expected Spectral Features and Assignments
Based on the known chemical shifts of diazepane and cyclobutane moieties, the following spectral characteristics are anticipated.[8][9][10]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-Cyclobutyl-diazepane
| Protons (¹H) | Predicted δ (ppm) | Carbons (¹³C) | Predicted δ (ppm) | Rationale & Key Correlations |
| Diazepane Ring | ||||
| H2/H7 | ~2.7 - 3.2 | C2/C7 | ~50 - 60 | Protons adjacent to nitrogen. COSY cross-peaks to H3/H6. |
| H3/H6 | ~1.7 - 2.1 | C3/C6 | ~25 - 35 | COSY cross-peaks to H2/H7 and H5. |
| H5 | ~1.6 - 2.0 | C5 | ~20 - 30 | Central methylene of the diazepane ring. |
| Cyclobutyl Ring | ||||
| H1' | ~2.5 - 3.0 | C1' | ~60 - 70 | Methine proton attached to nitrogen. HMBC to C2/C7 of diazepane. |
| H2'/H4' | ~1.8 - 2.2 | C2'/C4' | ~25 - 35 | Methylene protons adjacent to the methine. COSY to H1' and H3'. |
| H3' | ~1.6 - 1.9 | C3' | ~15 - 25 | Methylene protons furthest from the nitrogen. |
-
¹H NMR: The spectrum is expected to show complex multiplets due to the conformational flexibility of the seven-membered diazepane ring and the puckered nature of the cyclobutane ring. The methine proton of the cyclobutyl group (H1') directly attached to the nitrogen is expected to be the most downfield of the aliphatic signals.
-
¹³C NMR: The number of signals will depend on the symmetry and conformational dynamics of the molecule at the measurement temperature. Rapid ring inversion in the diazepane could lead to fewer signals than the total number of carbons.
-
COSY: Will be essential to trace the connectivity within the diazepane ring (H2-H3-H5-H6-H7) and the cyclobutyl ring (H1'-H2'-H3'-H4').
-
HSQC: Will unambiguously link each proton to its directly attached carbon, for instance, confirming the assignment of the downfield C1' carbon with the downfield H1' proton.
-
HMBC: The key correlation for confirming the overall structure will be a cross-peak between the cyclobutyl methine proton (H1') and the carbons of the diazepane ring adjacent to the nitrogen (C2 and C7). This three-bond correlation (H-C-N-C) provides definitive proof of the N-cyclobutyl linkage.
Conformational Analysis Insights
The diazepine ring typically exists in a dynamic equilibrium of boat and chair-like conformations.[11] The complexity of the ¹H NMR multiplets, particularly for the diazepane ring protons, can provide clues about these conformational preferences. Broadened signals at room temperature may indicate intermediate exchange rates on the NMR timescale. Low-temperature NMR studies could potentially "freeze out" individual conformers, leading to a sharpening and duplication of signals, which would allow for a more detailed conformational analysis.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and indispensable toolkit for the complete structural characterization of 1-Cyclobutyl-diazepane. The systematic application of the protocols described in this application note enables the unambiguous assignment of all proton and carbon resonances and confirms the connectivity of the molecular framework. These methods are broadly applicable to the analysis of other N-substituted diazepanes and related heterocyclic systems, providing crucial data for medicinal chemistry and drug discovery programs.
References
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). MDPI.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI.
- Solvent Effects on Medicinal Structure and 15N NMR Shielding of Medazepam. (2023). Eurasian Journal of Science and Engineering.
- HPLC Separation of Diazepam Conformers Coupled with Off‐Line NMR Experiment. (n.d.). ResearchGate.
- Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- ¹H and ¹³C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. (2005). Magnetic Resonance in Chemistry.
- Solvent Effects on Medicinal Structure and 15N NMR Shielding of Medazepam. (2023). Eurasian Journal of Science and Engineering.
- Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. (1995). Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath.
- Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (2016). Der Pharma Chemica.
- How does 2D NMR help to elucidate chemical structure? (2021). ResearchGate.
- Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. (2020). Journal of Chemical Education.
- Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ACS Medicinal Chemistry Letters.
- Nuclear Magnetic Resonance Spectral Methods for Structure Elucidation of Natural Products. (n.d.). JaypeeDigital.
- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
- 1-Cyclobutyl-5-methyl-1,4-diazepane. (n.d.). PubChem.
- H-1 NMR spectrum of cyclobutane. (n.d.). Doc Brown's Chemistry.
- NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2019). Current Medicinal Chemistry.
- Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (2022). Journal of the American Chemical Society.
- 1-((2R,4S)-2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-4-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone. (n.d.). PubChem.
- H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). ResearchGate.
- Solvent Effects on Medicinal Structure and 15N NMR Shielding of Medazepam. (n.d.). Eurasian Journal of Science and Engineering.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. sanad.iau.ir [sanad.iau.ir]
- 7. jchr.org [jchr.org]
- 8. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure | MDPI [mdpi.com]
- 9. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Cyclobutyl-diazepane as a Versatile Building Block in Synthetic and Medicinal Chemistry
Introduction: The Strategic Value of the 1-Cyclobutyl-diazepane Scaffold
The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its seven-membered ring offers a flexible three-dimensional geometry that can effectively present substituents for interaction with biological targets. The incorporation of a cyclobutyl group at the N1 position introduces a unique set of properties. The cyclobutyl moiety is a desirable feature in modern drug discovery; it can increase metabolic stability, improve pharmacokinetic profiles, and provide a vector for exploring chemical space that is distinct from more common alkyl or aryl substituents. This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of 1-cyclobutyl-diazepane as a versatile building block for the creation of novel chemical entities.
The presence of two nitrogen atoms with different steric and electronic environments in 1-cyclobutyl-diazepane allows for selective functionalization, making it a valuable intermediate for building complex molecular architectures. The more sterically hindered tertiary amine at the N1 position, bearing the cyclobutyl group, and the less hindered secondary amine at the N4 position offer opportunities for regioselective chemical transformations.
Physicochemical Properties and Reactivity Considerations
The 1-cyclobutyl-diazepane molecule's reactivity is governed by the interplay of the conformational flexibility of the diazepane ring and the electronic and steric influence of the cyclobutyl substituent.
-
Conformational Flexibility: The 1,4-diazepane ring exists in a dynamic equilibrium of several conformations, primarily in the chair and twist-boat families. The N-cyclobutyl group is expected to predominantly occupy an equatorial position to minimize steric strain, which in turn will influence the preferred conformation of the seven-membered ring and the accessibility of the lone pairs on both nitrogen atoms.
Synthesis of 1-Cyclobutyl-diazepane
Two primary, reliable methods for the synthesis of 1-cyclobutyl-diazepane are presented below. These protocols are adapted from general procedures for the N-alkylation of cyclic amines.
Protocol 1: Synthesis via Reductive Amination
This one-pot method is often preferred for its operational simplicity and use of readily available starting materials.[4]
Reaction Scheme:
Materials:
-
1,4-Diazepane (Homopiperazine)
-
Cyclobutanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Protocol:
-
To a solution of 1,4-diazepane (1.0 eq) in DCE or DCM (0.2 M), add cyclobutanone (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure 1-cyclobutyl-diazepane.
Protocol 2: Synthesis via Direct N-Alkylation
This method is a classical approach involving the reaction of the parent diazepine with a cyclobutyl electrophile.[5]
Reaction Scheme:
Materials:
-
1,4-Diazepane (Homopiperazine)
-
Cyclobutyl bromide (or tosylate/mesylate)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Protocol:
-
To a solution of 1,4-diazepane (2.0 eq, to act as both reactant and base, or 1.0 eq with 2-3 eq of K₂CO₃) in acetonitrile or DMF (0.2 M), add cyclobutyl bromide (1.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Reductive Amination: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the starting carbonyl compound compared to the intermediate iminium ion, minimizing side reactions.
-
Direct Alkylation: The use of a base is crucial to deprotonate one of the nitrogen atoms of the diazepine, increasing its nucleophilicity. K₂CO₃ is a mild base suitable for this transformation, while NaH can be used for a more forceful reaction. Using an excess of the starting diazepine can also serve as the base, simplifying workup. Acetonitrile and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction.
Synthetic Applications of 1-Cyclobutyl-diazepane
The presence of a secondary amine in 1-cyclobutyl-diazepane allows for a wide range of subsequent functionalizations. The following protocols detail key transformations.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7]
Reaction Scheme:
Materials:
-
1-Cyclobutyl-diazepane
-
Aryl bromide or chloride
-
Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)
-
Xantphos or BINAP (phosphine ligands)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane (anhydrous)
-
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
Step-by-Step Protocol:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-cyclobutyl-diazepane (1.2 eq), the aryl halide (1.0 eq), and sodium tert-butoxide (1.4 eq).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Ligands like Xantphos and BINAP are electron-rich and bulky, which promotes the reductive elimination step of the catalytic cycle and prevents catalyst decomposition.[8]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the secondary amine of the diazepane, allowing it to enter the catalytic cycle.
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen, so an inert atmosphere is essential to prevent catalyst deactivation.
Protocol 4: N-Acylation
N-acylation is a straightforward method to introduce an amide functionality, which can act as a hydrogen bond acceptor and introduce rigidity.[9]
Reaction Scheme:
Materials:
-
1-Cyclobutyl-diazepane
-
Acyl chloride or acid anhydride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Protocol:
-
Dissolve 1-cyclobutyl-diazepane (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography if necessary.
Rationale for Experimental Choices:
-
Base: Triethylamine or pyridine is used to scavenge the HCl that is generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Temperature: The reaction is initially performed at 0 °C to control the exothermic reaction between the amine and the highly reactive acyl chloride.
Data Summary and Visualization
Table 1: Representative Functionalization Reactions of 1-Cyclobutyl-diazepane
| Reaction Type | Reagents | Product | Typical Yield Range |
| N-Arylation | Aryl bromide, Pd₂(dba)₃, Xantphos, NaOtBu | 1-Aryl-4-cyclobutyl-1,4-diazepane | 70-95% |
| N-Acylation | Acyl chloride, Et₃N | 1-Acyl-4-cyclobutyl-1,4-diazepane | 85-98% |
| N-Alkylation | Alkyl halide, K₂CO₃ | 1-Alkyl-4-cyclobutyl-1,4-diazepane | 75-90% |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | 1-(Substituted alkyl)-4-cyclobutyl-1,4-diazepane | 60-85% |
Diagrams
Caption: Synthetic routes to and functionalization of 1-cyclobutyl-diazepane.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Case Studies in Drug Discovery
While specific examples of marketed drugs containing the 1-cyclobutyl-1,4-diazepane scaffold are not prevalent, the broader class of N,N'-disubstituted diazepanes has seen significant interest. For instance, conformationally constrained N,N-disubstituted 1,4-diazepanes have been developed as potent orexin receptor antagonists for the treatment of insomnia.[10] Furthermore, 1,4-diazepane compounds have been identified as potent and selective CB2 agonists, with research focused on optimizing their metabolic stability.[1] The introduction of a cyclobutyl group is a recognized strategy to enhance metabolic stability and fine-tune lipophilicity, suggesting that 1-cyclobutyl-diazepane is a highly valuable building block for such optimization efforts.
References
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald–Hartwig amination. (2023). In Wikipedia.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Derks, P. W. J., et al. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Request PDF. (n.d.). 1,4‐Diazepane Ring‐Based Systems.
- Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ACS Medicinal Chemistry Letters, 10(12), 1694-1700.
- Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions. (n.d.). SciSpace.
- 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. (2011). Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016.
- US Patent App. 16/349,603. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
- A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (2021). Journal of the American Chemical Society, 143(35), 14069-14076.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2022).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(21), 7305.
- Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. (2023). Organic Letters, 25(10), 1754-1759.
- Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Current Organic Synthesis, 16(5), 709-729.
Sources
- 1. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. uregina.ca [uregina.ca]
- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Prospectus and Strategic Research Plan: 1-Cyclobutyl-diazepane as a Novel CNS Modulator
Introduction: Rationale for Investigation
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, most famously represented by the benzodiazepine class of drugs which allosterically modulate the GABA-A receptor.[1][2] These agents have profound effects on the CNS, leading to anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties.[3][4] The introduction of a cyclobutyl group at the N1 position of the diazepane ring presents a novel chemical entity, 1-Cyclobutyl-diazepane. The cyclobutyl moiety is increasingly utilized in drug design to introduce conformational rigidity, enhance metabolic stability, and explore new binding interactions within target proteins.[5]
This document outlines a prospective research program to elucidate the pharmacological profile and therapeutic potential of 1-Cyclobutyl-diazepane. We hypothesize that this compound may act as a modulator of CNS targets, potentially offering a differentiated profile compared to existing benzodiazepines or other diazepine-containing molecules. The following application notes and protocols are designed to systematically characterize this compound from initial in vitro screening to preliminary in vivo assessment.
Part 1: Foundational In Vitro Characterization
The initial phase of research will focus on identifying the molecular targets of 1-Cyclobutyl-diazepane and quantifying its interaction. Given the diazepane core, the primary hypothesis is an interaction with the benzodiazepine binding site on the GABA-A receptor.
Application Note 1: Primary Target Screening via Radioligand Binding Assays
The first step is to determine if 1-Cyclobutyl-diazepane binds to the benzodiazepine receptor. A competitive radioligand binding assay is the gold standard for this initial screen.
Principle: This assay measures the ability of the test compound (1-Cyclobutyl-diazepane) to displace a known radiolabeled ligand (e.g., [³H]-Flumazenil) from the benzodiazepine binding site on GABA-A receptors in prepared brain tissue membranes. The displacement curve is used to determine the binding affinity (Ki).
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for determining binding affinity at the GABA-A receptor.
Detailed Protocol: [³H]-Flumazenil Competitive Binding Assay
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), and repeat the centrifugation and resuspension step to wash the membranes.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add in order:
-
Assay buffer.
-
1-Cyclobutyl-diazepane (or vehicle/control) at concentrations ranging from 10⁻¹⁰ M to 10⁻⁵ M.
-
[³H]-Flumazenil at a final concentration near its Kd (e.g., 1 nM).
-
Prepared membrane protein (e.g., 100-200 µg).
-
-
Total binding is measured in the absence of any competitor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor (e.g., 10 µM Diazepam).
-
-
Incubation and Filtration:
-
Incubate the plate for 60 minutes on ice.
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Place filters in scintillation vials with scintillation cocktail.
-
Count the radioactivity (disintegrations per minute) using a liquid scintillation counter.
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of 1-Cyclobutyl-diazepane.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
-
Application Note 2: Functional Activity Profiling
Binding does not equate to function. It is critical to determine if 1-Cyclobutyl-diazepane acts as an agonist, antagonist, or inverse agonist at the GABA-A receptor. This can be assessed using electrophysiology.
Principle: Two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing specific GABA-A receptor subtypes allows for the measurement of ion channel activity. A positive allosteric modulator (agonist) will enhance the GABA-elicited chloride current, while an antagonist will block the effect of other modulators, and an inverse agonist will reduce the basal channel activity.
Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) Assay
-
Oocyte Preparation:
-
Surgically harvest oocytes from a female Xenopus laevis.
-
Inject oocytes with cRNA encoding the subunits of the desired GABA-A receptor (e.g., α1, β2, γ2).
-
Incubate oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -70 mV.
-
Establish a baseline GABA response by applying a sub-maximal (EC₂₀) concentration of GABA and measuring the peak inward chloride current.
-
-
Compound Application:
-
Apply 1-Cyclobutyl-diazepane at various concentrations to the perfusion bath for a set pre-incubation period.
-
Co-apply the same EC₂₀ concentration of GABA along with 1-Cyclobutyl-diazepane.
-
Measure the peak current and compare it to the GABA response alone.
-
-
Data Analysis:
-
Agonist activity: An increase in the GABA-elicited current indicates positive allosteric modulation. Quantify the potentiation as a percentage increase over the control GABA response.
-
Antagonist activity: If the compound shows no effect on its own, test its ability to block the potentiation caused by a known agonist like Diazepam.
-
Data Presentation: Plot the percent enhancement as a function of compound concentration to determine the EC₅₀ for functional activity.
-
| Parameter | Assay | Expected Outcome for a Novel Modulator |
| Binding Affinity | [³H]-Flumazenil Binding | Ki < 1 µM |
| Functional Efficacy | TEVC on α1β2γ2 | % Potentiation of GABA EC₂₀ response |
| Functional Potency | TEVC on α1β2γ2 | EC₅₀ < 10 µM |
Part 2: In Vivo CNS Profile Assessment
Assuming promising in vitro activity, the next logical step is to evaluate the effects of 1-Cyclobutyl-diazepane in living systems. These studies aim to assess its blood-brain barrier permeability and its behavioral effects relevant to CNS disorders.
Application Note 3: Anxiolytic Activity Evaluation
The elevated plus maze (EPM) is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.
Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.
Detailed Protocol: Elevated Plus Maze (EPM) in Mice
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer 1-Cyclobutyl-diazepane (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle to mice. A positive control like Diazepam (1-2 mg/kg) should be included.
-
After a pre-treatment period (e.g., 30 minutes), place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera for later analysis.
-
-
Data Analysis:
-
Score the number of entries into the open and closed arms.
-
Score the time spent in the open and closed arms.
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
An increase in these parameters relative to the vehicle group suggests an anxiolytic effect.
-
Total arm entries can be used as a measure of general locomotor activity.
-
Workflow Diagram: In Vivo Behavioral Screening
Caption: Integrated workflow for assessing the CNS effects of a novel compound.
Application Note 4: Sedative Potential and Motor Coordination
A common side effect of benzodiazepines is sedation and motor impairment. The rotarod test is used to assess this.
Principle: The test measures the ability of a mouse to maintain balance on a rotating rod. Compounds that cause sedation or impair motor coordination will reduce the latency to fall from the rod.
Detailed Protocol: Rotarod Test in Mice
-
Apparatus: A textured rod that rotates at an accelerating speed.
-
Training: Train the mice on the apparatus for 2-3 days prior to the test day until they can stay on for a stable duration (e.g., 120 seconds).
-
Procedure:
-
Administer 1-Cyclobutyl-diazepane (same doses as EPM) or vehicle/positive control.
-
At the time of peak effect (e.g., 30 minutes post-injection), place the mouse on the rotarod.
-
Start the rotation, typically accelerating from 4 to 40 RPM over 5 minutes.
-
Record the latency to fall or to passively rotate with the rod.
-
-
Data Analysis:
-
Compare the mean latency to fall for each treatment group.
-
A significant decrease in latency compared to the vehicle group indicates motor impairment or sedation.
-
Conclusion and Future Directions
This proposed research plan provides a systematic framework for the initial characterization of 1-Cyclobutyl-diazepane. Positive results from these studies—specifically, high-affinity binding to the GABA-A receptor, functional potentiation of GABA currents, and a clear anxiolytic-like effect in vivo with a favorable motor-impairment profile—would establish this compound as a promising lead for further development. Subsequent research could explore its efficacy in other CNS models (e.g., anticonvulsant models), delve into its receptor subtype selectivity, and conduct more comprehensive pharmacokinetic and toxicological profiling.
References
- Möhler, H., Fritschy, J. M., & Rudolph, U. (2002). A new benzodiazepine pharmacology. Journal of Pharmacology and Experimental Therapeutics. [Link]
- Sieghart, W., & Sperk, G. (2002). Subunit composition, distribution and function of GABA-A receptors. Current Topics in Medicinal Chemistry. [Link]
- Wafford, K. A. (2005). GABAA receptor subtypes: any clues to the mechanism of benzodiazepine dependence? Current Opinion in Pharmacology. [Link]
- Wuitschick, L., et al. (2010). Cyclobutanes in Medicinal Chemistry.
- Kumar, A., et al. (2018). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry. [Link]
- Richter, L., et al. (2012). Diazepam-bound GABA-A receptor models identify new benzodiazepine binding-site ligands.
- Lorenz-Guertin, J. M., et al. (2019). Inhibitory and excitatory synaptic neuroadaptations in the diazepam tolerant brain. eLife. [Link]
- PubChem. (n.d.). Diazepam.
Sources
- 1. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory and excitatory synaptic neuroadaptations in the diazepam tolerant brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of 1-Cyclobutyl-diazepane as a Novel Sigma Receptor Ligand
Audience: Researchers, scientists, and drug development professionals.
Abstract: The sigma-1 (σ1R) and sigma-2 (σ2R) receptors have emerged as significant therapeutic targets for a spectrum of pathologies, including neurodegenerative diseases, psychiatric disorders, pain, and cancer.[1][2] The σ1R, in particular, functions as a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), where it modulates critical cellular functions like calcium signaling, ion channel activity, and cellular stress responses.[3][4] This guide provides a comprehensive framework for the characterization of novel sigma receptor ligands, using the promising scaffold of 1-cyclobutyl-diazepane as a representative molecule. We present detailed protocols for chemical synthesis, in vitro binding affinity determination, functional activity assessment via calcium mobilization, and a template for in vivo evaluation. The methodologies are designed to provide a robust and self-validating system for researchers aiming to explore and develop new chemical entities targeting the sigma receptor system.
Section 1: Compound Profile and Synthesis Rationale
Chemical Profile: 1-Cyclobutyl-diazepane
The selection of the 1-cyclobutyl-diazepane scaffold is predicated on established structure-activity relationships within sigma receptor ligand design. The diazepane core represents a conformationally flexible seven-membered ring that can be derivatized to optimize interactions within the sigma receptor binding pocket.[5] The incorporation of a cyclobutyl group introduces a degree of conformational rigidity, which can be advantageous for improving binding affinity and selectivity compared to more flexible alkyl chains.[6] This guide will focus on the characterization of a lead compound from this series.
Rationale for Development
The development of novel diazepane-based sigma ligands is driven by the need for compounds with improved selectivity and specific functional outcomes (agonist vs. antagonist activity). While numerous sigma ligands exist, many exhibit affinity for other receptors, complicating the interpretation of their biological effects.[7][8] The 1,4-diazepane scaffold offers a versatile platform for chemical modification to fine-tune these properties.[5] The primary goals for characterizing a novel compound like 1-cyclobutyl-diazepane are to:
-
Quantify its binding affinity (Kᵢ) for both σ1 and σ2 receptors.
-
Determine its selectivity profile.
-
Elucidate its functional activity as a potential agonist or antagonist.
-
Evaluate its therapeutic potential in relevant preclinical models.
Protocol 1.1: General Synthesis of 1-Cyclobutyl-1,4-diazepane Derivatives
This protocol outlines a general synthetic route based on reductive amination, a common and efficient method for N-alkylation of cyclic amines.[5]
Principle: Reductive amination involves the reaction of an amine (1,4-diazepane) with a ketone (cyclobutanone) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STB) or sodium cyanoborohydride (NaCNBH₃) to yield the N-alkylated product.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1,4-diazepane (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclobutanone (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate enamine/iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (STB) (1.5 equivalents) portion-wise to the reaction mixture. The use of STB is often preferred as it is less toxic and less sensitive to pH than NaCNBH₃.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield the pure 1-cyclobutyl-1,4-diazepane.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: In Vitro Characterization: Binding Affinity and Selectivity
The foundational step in characterizing any new ligand is to determine its binding affinity (Kᵢ) and selectivity for the target receptors. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[9]
Protocol 2.1: Radioligand Competition Binding Assay
Principle: This assay measures the ability of a non-radioactive test compound (1-cyclobutyl-diazepane) to compete with a radiolabeled ligand for binding to the sigma receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This is then converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[10]
Materials:
-
Membrane Source: Guinea pig brain homogenates or membranes from cells overexpressing human σ1R or σ2R.
-
σ1R Radioligand: [³H]-(+)-pentazocine (a selective σ1R ligand).[11]
-
σ2R Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (a non-selective ligand).[12]
-
σ1R Masking Agent: (+)-pentazocine (non-radioactive) for σ2R assays.
-
Non-specific Binding (NSB) Agent: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration: 96-well harvester with GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail & Counter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[10] Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the membrane pellet in the assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Plate Setup (96-well plate):
-
Total Binding: Membrane homogenate + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membrane homogenate + Radioligand + 10 µM Haloperidol.
-
Competition: Membrane homogenate + Radioligand + varying concentrations of 1-cyclobutyl-diazepane (e.g., 0.1 nM to 10 µM).
-
-
σ1 Receptor Assay:
-
Add 50 µL of each component to the wells: assay buffer (for total binding) or haloperidol (for NSB) or 1-cyclobutyl-diazepane.
-
Add 150 µL of membrane preparation (e.g., 50-100 µg protein).
-
Add 50 µL of [³H]-(+)-pentazocine at a final concentration near its Kₑ (e.g., 1-2 nM).[13]
-
Incubate for 120 minutes at 37°C.
-
-
σ2 Receptor Assay:
-
Follow the same setup, but include 500 nM (+)-pentazocine in all wells to mask, or block, the σ1 sites.[13]
-
Use [³H]-DTG as the radioligand at a final concentration near its Kₑ for σ2R (e.g., 3-5 nM).
-
Incubate for 90 minutes at 25°C.
-
-
Filtration and Counting: Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/B filters, followed by several washes with ice-cold wash buffer.[10] Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of 1-cyclobutyl-diazepane to determine the IC₅₀ value using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Data Presentation: Expected Binding Profile
The quantitative data should be summarized in a clear, tabular format.
| Compound | Kᵢ (nM) for σ1R | Kᵢ (nM) for σ2R | Selectivity Ratio (Kᵢ σ2R / Kᵢ σ1R) |
| 1-Cyclobutyl-diazepane | Value ± SEM | Value ± SEM | Calculated Value |
| Haloperidol (Control) | ~2-3 | ~3-5 | ~1.5 |
| (+)-Pentazocine (Control) | ~3-5 | >10,000 | >2000 |
Note: Control values are approximate and derived from literature. Experimental values for the test compound would be determined empirically.
Visualization: Radioligand Binding Workflow
Caption: Workflow for determining ligand binding affinity via radioligand competition assay.
Section 3: In Vitro Functional Characterization
Determining if a ligand acts as an agonist or antagonist is crucial. For σ1R, functional activity is often linked to its ability to modulate intracellular calcium (Ca²⁺) signaling, particularly the flux between the ER and mitochondria.[4][14]
Visualization: Sigma-1 Receptor Signaling Pathway
Caption: σ1R-mediated modulation of ER-mitochondrial calcium signaling.
Protocol 3.1: Intracellular Calcium Mobilization Assay
Principle: This assay measures changes in cytosolic Ca²⁺ concentration in response to ligand application. Agonists may potentiate Ca²⁺ release from the ER, while antagonists may block it.[15][16] Using fluorescent Ca²⁺ indicators like Fluo-8-AM, these changes can be quantified.
Materials:
-
Cell Line: A suitable cell line expressing sigma receptors (e.g., BV-2 microglia, SH-SY5Y neuroblastoma).[17]
-
Calcium Indicator: Fluo-8-AM or Fura-2-AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
ER Stressor (Control): Thapsigargin (irreversibly inhibits SERCA pumps, causing ER Ca²⁺ depletion).[16]
-
Extracellular Chelator (Control): EGTA (chelates extracellular Ca²⁺).[17]
-
Instrumentation: Fluorescence plate reader or flow cytometer.
Step-by-Step Methodology:
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Remove growth media and wash cells with HBSS. Add HBSS containing Fluo-8-AM (e.g., 2-4 µM) and incubate at 37°C for 30-45 minutes in the dark.[16][17]
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
Baseline Measurement: Measure the baseline fluorescence for 1-2 minutes using the plate reader (Excitation ~490 nm, Emission ~525 nm).
-
Compound Addition: Add 1-cyclobutyl-diazepane at various concentrations and immediately begin measuring the fluorescence signal continuously for 5-15 minutes.
-
Mechanism Elucidation (Control Wells):
-
To determine the source of Ca²⁺, pre-treat cells with thapsigargin (to deplete ER stores) or EGTA (to remove extracellular Ca²⁺) for 10 minutes before adding the test compound.[17]
-
Abolition of the signal after thapsigargin treatment suggests an ER-dependent mechanism.
-
-
Data Analysis:
-
Normalize the fluorescence data (F/F₀, where F₀ is the baseline fluorescence).
-
Calculate the peak response or the area under the curve.
-
Plot the response against the log concentration of the compound to generate a dose-response curve and determine the EC₅₀.
-
Section 4: Preclinical Evaluation: In Vivo Models
Translating in vitro findings requires evaluation in established animal models. The choice of model depends on the therapeutic indication. Given the role of sigma receptors in pain and neuroprotection, models of neuropathic pain or neurodegenerative disease are common.[2][18]
Protocol 4.1: High-Level Outline for the Formalin-Induced Inflammatory Pain Model
Principle: The formalin test is a widely used model of tonic, localized inflammatory pain in rodents. It produces a biphasic response: an acute neurogenic phase followed by a later inflammatory phase. Sigma-1 receptor antagonists are known to be effective in this model.[2][19]
Methodology Outline:
-
Acclimation & Dosing: Acclimate mice or rats to the testing environment. Administer 1-cyclobutyl-diazepane or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test.
-
Formalin Injection: Inject a dilute formalin solution (e.g., 5%, 20 µL) into the plantar surface of the hind paw.
-
Behavioral Observation: Immediately place the animal in an observation chamber. Record the cumulative time spent licking, biting, or flinching the injected paw over two distinct periods: Phase 1 (0-5 min post-injection) and Phase 2 (15-40 min post-injection).
-
Data Analysis: Compare the nociceptive response times between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in response time indicates an antinociceptive effect.
References
- The molecular function of σ receptors: past, present, and future - PMC. (n.d.). PubMed Central. [Link]
- Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (n.d.). MDPI. [Link]
- Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. (n.d.). Frontiers. [Link]
- SIGMA RECEPTOR BINDING ASSAYS - PMC. (2016, December 8). PubMed Central. [Link]
- Sigma Receptor Binding Assays. (2015, December 8). PubMed. [Link]
- Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (n.d.). PubMed Central. [Link]
- The Sigma-1 Receptor in Cellular Stress Signaling. (2019, July 15). Frontiers. [Link]
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
- The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. (n.d.). MDPI. [Link]
- Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC. (n.d.). PubMed Central. [Link]
- The activity of selective sigma-1 receptor ligands in seizure models in vivo. (n.d.).
- The activity of selective sigma-1 receptor ligands in seizure models in vivo. (2017, June 15). PubMed. [Link]
- Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. (2024, November 20). bioRxiv. [Link]
- Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
- Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. (2024, November 20). bioRxiv. [Link]
- Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020, September 1). RSC Publishing. [Link]
- In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC. (2020, October 8). PubMed Central. [Link]
- Characterization of pulmonary sigma receptors by radioligand binding. (n.d.). PubMed Central. [Link]
- Effect of sigma-1 receptor ligand (+)-SKF10047 (1 μM) and pentazocine... (n.d.).
- Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (n.d.). PubMed Central. [Link]
- Cyclobutanes in Small-Molecule Drug Candidates - PMC. (n.d.). PubMed Central. [Link]
- Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. (n.d.). Organic Chemistry Portal. [Link]
- Pharmacology and therapeutic potential of sigma(1) receptor ligands. (n.d.). PubMed. [Link]
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024, July 3). NIH. [Link]
- Solid-phase synthesis of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones via a cyclization/release strategy | Request PDF. (2025, August 6).
- Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo. (n.d.). PubMed. [Link]
Sources
- 1. The molecular function of σ receptors: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 5. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Cyclobutyl-diazepane as a Potential CB2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Cannabinoid Receptor 2 (CB2) has emerged as a compelling therapeutic target due to its primary expression in immune cells and peripheral tissues, offering a pathway to modulate inflammatory and pain responses without the psychoactive effects associated with Cannabinoid Receptor 1 (CB1) activation[1]. Within the landscape of selective CB2 agonists, the 1,4-diazepane scaffold has been identified as a promising chemotype, yielding potent and selective compounds[2][3]. This document provides a comprehensive guide for the investigation of 1-Cyclobutyl-diazepane , a novel derivative within this class. We present detailed protocols for its characterization, from initial receptor binding affinity determination to functional assessment of its agonistic activity. The methodologies are designed to be self-validating, incorporating established controls and providing a framework for robust data interpretation. While specific experimental data for 1-Cyclobutyl-diazepane is yet to be published, this guide is structured based on well-characterized analogs to provide expected outcomes and benchmarks for its evaluation.
Introduction to 1-Cyclobutyl-diazepane and the CB2 Receptor
The CB2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway[4]. Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[5]. This signaling cascade is central to the immunomodulatory effects of CB2 activation. The 1,4-diazepane core has been a fertile ground for the discovery of novel CB2 agonists through high-throughput screening campaigns[6]. These efforts have led to the development of derivatives with optimized metabolic stability and high selectivity over the CB1 receptor[3].
1-Cyclobutyl-diazepane represents a logical next step in the exploration of this chemical space. The introduction of a cyclobutyl group is a common strategy in medicinal chemistry to explore conformational constraints and modulate physicochemical properties. This guide provides the essential experimental framework to determine if 1-Cyclobutyl-diazepane is a viable CB2 agonist candidate.
Physicochemical Properties and Synthesis Outline
While detailed experimental data for 1-Cyclobutyl-diazepane is not available in the public domain, some predicted properties can be inferred.
| Property | Predicted Value | Source |
| Molecular Formula | C9H18N2 | [7] |
| Molecular Weight | 154.25 g/mol | [7] |
| LogP | ~1.1 | Inferred from similar structures |
A plausible synthetic route for 1-Cyclobutyl-diazepane and its derivatives can be adapted from established methods for N-alkylation of diazepanes. A general approach involves the reductive amination of 1,4-diazepane with cyclobutanone or the direct alkylation with a cyclobutyl halide. For the synthesis of more complex analogs for structure-activity relationship (SAR) studies, a multi-step synthesis starting from a protected 1,4-diazepane, such as tert-butyl 1,4-diazepane-1-carboxylate, is often employed[8][9].
Experimental Protocols: Characterization of a Novel CB2 Agonist
The following protocols outline the necessary steps to characterize the interaction of 1-Cyclobutyl-diazepane with the human CB2 receptor.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay quantifies the affinity of 1-Cyclobutyl-diazepane for the CB2 receptor by measuring its ability to displace a known high-affinity radioligand.
Principle: A fixed concentration of a radiolabeled CB2 ligand (e.g., [3H]CP-55,940) is incubated with cell membranes expressing the CB2 receptor in the presence of varying concentrations of the unlabeled test compound (1-Cyclobutyl-diazepane). The displacement of the radioligand by the test compound is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human CB2 receptor.
-
Radioligand: [3H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known CB2 agonist (e.g., 10 µM WIN 55,212-2).
-
Test Compound: 1-Cyclobutyl-diazepane, dissolved in DMSO.
-
96-well Filter Plates: GF/C filters, pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Protocol:
-
Prepare serial dilutions of 1-Cyclobutyl-diazepane in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: Non-specific binding control.
-
Test Compound: Serial dilutions of 1-Cyclobutyl-diazepane.
-
-
Add the radioligand ([3H]CP-55,940) to all wells at a final concentration close to its Kd (e.g., 0.5-1.0 nM).
-
Add the cell membrane preparation (5-20 µg of protein per well) to all wells.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand[10].
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of 1-Cyclobutyl-diazepane.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Outcome for a Potent CB2 Agonist:
| Compound | Predicted Ki (nM) |
| 1-Cyclobutyl-diazepane | 1 - 50 |
| WIN 55,212-2 (Control) | 2 - 10 |
[35S]GTPγS Binding Assay: Assessing G-Protein Activation
This functional assay measures the ability of an agonist to stimulate the binding of [35S]GTPγS, a non-hydrolyzable GTP analog, to G-proteins coupled to the CB2 receptor.
Principle: In the inactive state, G-proteins are bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. The use of [35S]GTPγS allows for the quantification of this activation event, as the radiolabeled GTP analog remains bound[11][12].
Materials:
-
Cell Membranes: As described in the binding assay.
-
[35S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
GDP.
-
Test Compound: 1-Cyclobutyl-diazepane.
-
Control Agonist: CP 55,940 or WIN 55,212-2.
-
96-well Filter Plates and Scintillation Counter.
Protocol:
-
Prepare serial dilutions of 1-Cyclobutyl-diazepane.
-
In a 96-well plate, add in triplicate:
-
Basal Binding: Assay buffer.
-
Test Compound: Serial dilutions of 1-Cyclobutyl-diazepane.
-
Maximal Stimulation: A saturating concentration of the control agonist.
-
-
Add the cell membrane preparation (10-20 µg protein/well) and GDP (e.g., 10-30 µM) to each well.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction and process the plate as described in the radioligand binding assay.
Data Analysis:
-
Plot the [35S]GTPγS binding (in cpm or as a percentage of basal) against the log concentration of 1-Cyclobutyl-diazepane.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) from the dose-response curve.
Expected Outcome for a Full CB2 Agonist:
| Compound | Predicted EC50 (nM) | Predicted Emax (% of control) |
| 1-Cyclobutyl-diazepane | 10 - 200 | 90 - 110 |
| CP 55,940 (Control) | 5 - 20 | 100 |
cAMP Accumulation Assay: Measuring Downstream Signaling
This assay directly measures the functional consequence of CB2 receptor activation on its primary signaling pathway.
Principle: CB2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, adenylyl cyclase is first stimulated with forskolin, and the ability of the CB2 agonist to inhibit this forskolin-induced cAMP production is measured.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human CB2 receptor.
-
Forskolin.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
Test Compound: 1-Cyclobutyl-diazepane.
-
Control Agonist: WIN 55,212-2.
-
cAMP Assay Kit: Commercially available kits (e.g., LANCE Ultra cAMP, HTRF, or ELISA-based).
Protocol:
-
Seed the cells in a 96- or 384-well plate and incubate overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 20-30 minutes.
-
Add serial dilutions of 1-Cyclobutyl-diazepane or the control agonist.
-
Stimulate the cells with forskolin (e.g., 10 µM).
-
Incubate for 30 minutes at room temperature or 37°C.
-
Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol for the chosen assay kit[13][14].
Data Analysis:
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of 1-Cyclobutyl-diazepane.
-
Determine the EC50 and Emax from the dose-response curve.
Expected Outcome for a Potent CB2 Agonist:
| Compound | Predicted EC50 (nM) | Predicted Emax (% inhibition) |
| 1-Cyclobutyl-diazepane | 5 - 100 | 80 - 100 |
| WIN 55,212-2 (Control) | 10 - 50 | ~100 |
Visualization of Workflows and Signaling Pathways
Experimental Workflow for CB2 Agonist Characterization
Caption: Workflow for characterizing 1-Cyclobutyl-diazepane as a CB2 agonist.
CB2 Receptor Signaling Pathway
Caption: Canonical and non-canonical signaling pathways of the CB2 receptor.
Conclusion and Future Directions
The protocols detailed in this document provide a robust framework for the initial characterization of 1-Cyclobutyl-diazepane as a potential CB2 agonist. Successful execution of these assays will establish its binding affinity, functional potency, and efficacy. A compound demonstrating high affinity (low nM Ki) and potent agonism (low to mid nM EC50) in both GTPγS and cAMP assays would be a strong candidate for further investigation.
Subsequent steps should include assessing its selectivity by performing binding and functional assays at the CB1 receptor. A high selectivity index (CB1 Ki / CB2 Ki > 100) is crucial for avoiding unwanted psychoactive side effects. Additionally, exploring potential biased agonism through β-arrestin recruitment assays could provide deeper insights into its signaling profile and potential for therapeutic development with minimized receptor desensitization[5]. The ultimate goal is to identify novel, selective, and potent CB2 agonists like 1-Cyclobutyl-diazepane for the development of next-generation therapeutics for inflammatory and pain-related disorders.
References
- Zindell, R. M., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. [Link]
- Marini, P., et al. (2016). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Methods in Molecular Biology, 1412, 57-63. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
- Marini, P., et al. (2016). The Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Request PDF. [Link]
- PubChem. (n.d.). 1-Cyclobutyl-5-methyl-1,4-diazepane. [Link]
- Davis, J. M. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove - University of Mississippi. [Link]
- Eurofins. (n.d.). CB2 Human Cannabinoid GPCR Cell Based Antagonist cAMP LeadHunter Assay - FR. [Link]
- ACS Publications. (2023). Identification of a Cannabinoid Receptor 2 Allosteric Site Using Computational Modeling and Pharmacological Analysis. [Link]
- PubChem. (n.d.). 1-Cyclobutyl-4-(oxane-4-carbonyl)-1,4-diazepane. [Link]
- Springer Nature Experiments. (1997). Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes. [Link]
- ACS Chemical Neuroscience. (2023).
- Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
- ResearchGate. (2021). 1,4‐Diazepane Ring‐Based Systems. Request PDF. [Link]
- MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
- NCBI Bookshelf. (2012). GTPγS Binding Assays. [Link]
- De Luca, L., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(11), 1568-1573. [Link]
- ResearchGate. (2022). Differences in receptor binding affinity of several phytocannabinoids do not explain their effects on neural cell cultures. Request PDF. [Link]
- SciSpace. (2001).
- ResearchGate. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. Request PDF. [Link]
- PubMed. (2011).
- Google Patents. (2014).
- PubChem. (n.d.).
- Soethoudt, M., et al. (2017). Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway. Molecular Pharmacology, 91(4), 334-345. [Link]
- Li, X., et al. (2016). Crystal Structure of the Human Cannabinoid Receptor CB2. Cell, 167(3), 759-769.e10. [Link]
- Bentham Science. (2016). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
- van Vliet, L. A., et al. (2021). Structural basis of selective cannabinoid CB2 receptor activation.
- Papahatjis, D. P., et al. (2013). Novel 1′,1′-Chain Substituted Hexahydrocannabinols: 9β-Hydroxy-3-(1-hexyl-cyclobut-1-yl)-hexahydrocannabinol (AM2389) a Highly Potent Cannabinoid Receptor 1 (CB1) Agonist. Journal of Medicinal Chemistry, 56(10), 3951-3961. [Link]
- Lee, D., et al. (2016). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological Research, 32(1), 69-76. [Link]
Sources
- 1. Crystal Structure of the Human Cannabinoid Receptor CB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]
- 5. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Cyclobutyl-[1,4]diazepane - CAS:851049-21-3 - Sunway Pharm Ltd [3wpharm.com]
- 8. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. revvity.com [revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
Investigating 1,4-Diazepanes for Anticancer Activity: Application Notes and Protocols
Abstract
The seven-membered nitrogen-containing heterocyclic system of 1,4-diazepane is a privileged scaffold in medicinal chemistry.[1][2][3] Historically associated with central nervous system agents, derivatives of this structure are gaining significant attention for their potential as novel anticancer therapeutics.[1][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to synthesize, screen, and characterize 1,4-diazepane derivatives for anticancer activity. We will detail robust protocols for cytotoxicity assessment, apoptosis detection, and cell cycle analysis, while explaining the scientific rationale behind each experimental step.
Introduction: The Rationale for 1,4-Diazepanes in Oncology
1,4-diazepane and its fused analogs, such as benzodiazepines, possess a unique three-dimensional structure that can mimic peptide linkages, allowing them to interact with a wide range of biological targets.[4] Their therapeutic versatility is well-documented, with applications including anxiolytic, anticonvulsant, and antimicrobial agents.[3][5] In oncology, the interest lies in their ability to induce cytotoxic effects in tumor cells through various mechanisms, including DNA binding and cleavage, cell cycle arrest, and induction of apoptosis (programmed cell death).[1] The goal of this application note is to provide a structured, experimentally-validated workflow for identifying and characterizing novel 1,4-diazepane-based anticancer drug candidates.
The Drug Discovery Workflow: From Synthesis to Mechanism
The investigation of novel anticancer compounds follows a logical progression from chemical synthesis to biological evaluation. This guide is structured to mirror this workflow, providing both the "how" and the "why" for each critical stage.
Caption: General workflow for investigating 1,4-diazepane anticancer activity.
Synthesis and Characterization of 1,4-Diazepane Derivatives
The synthesis of a library of 1,4-diazepane derivatives is the foundational step. A common and effective method involves the cyclization of appropriate diamine precursors with dicarbonyl compounds or their equivalents.
Protocol 3.1: General Synthesis of a 3-Aryl-1,4-Diazepan-5-one Scaffold
This protocol is a representative example adapted from established literature for synthesizing a diazepan-one core structure, which can be further modified.[6]
-
Principle: This procedure involves the cyclocondensation of an N-substituted ethylenediamine with a phenacyl bromide derivative. The reaction forms the seven-membered diazepine ring. Anhydrous potassium carbonate acts as a base to facilitate the reaction.
-
Materials:
-
2-(Aminoethylamino)ethan-1-ol
-
Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethan-1-one)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Standard glassware for reflux, magnetic stirrer with heating.
-
-
Procedure:
-
To a solution of 2-(Aminoethylamino)ethan-1-ol (0.01 mol) in 20 mL of DMF, add anhydrous K₂CO₃ (0.02 mol).
-
Add the desired substituted phenacyl bromide (0.01 mol) to the mixture.
-
Heat the reaction mixture under reflux for 8-10 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it onto crushed ice (~50 mL).
-
The resulting solid precipitate is the crude product. Filter the solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,4-diazepane derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods:
-
¹H NMR & ¹³C NMR: To determine the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H).
-
-
In Vitro Screening: Assessing Cytotoxicity
The initial biological evaluation of synthesized compounds involves screening for cytotoxicity against a panel of human cancer cell lines.[7] The goal is to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀), a key measure of its potency.[8]
Protocol 4.1: MTT Assay for Cell Viability
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8][9]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[6]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Synthesized 1,4-diazepane compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[8]
-
Data Presentation
Summarize the cytotoxic activity in a clear, tabular format.
| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
| DZP-001 | MCF-7 | Breast | [Insert Value] |
| DZP-001 | HCT-116 | Colon | [Insert Value] |
| DZP-002 | MCF-7 | Breast | [Insert Value] |
| DZP-002 | HCT-116 | Colon | [Insert Value] |
| Doxorubicin | MCF-7 | Breast | [Reference Value] |
| Doxorubicin | HCT-116 | Colon | [Reference Value] |
Mechanism of Action (MoA) Elucidation
Once lead compounds with potent cytotoxic activity are identified, the next critical step is to investigate how they kill cancer cells. Key cellular processes to investigate are apoptosis and cell cycle arrest.
Protocol 5.1: Apoptosis Detection by Annexin V/PI Staining
-
Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[11] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[11][13] This dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[13]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Seed cells and treat them with the test compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[11][13]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[8][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
-
Caption: A plausible signaling pathway for 1,4-diazepane-induced apoptosis.
Protocol 5.2: Cell Cycle Analysis by Propidium Iodide Staining
-
Principle: Cancer is characterized by uncontrolled cell division, making the cell cycle a key target for anticancer drugs.[14] Cell cycle analysis using PI staining and flow cytometry quantifies the DNA content of cells.[15] Cells in the G0/G1 phase have a normal (2N) amount of DNA, cells in the G2/M phase have double the amount (4N), and cells in the S phase (DNA synthesis) have an intermediate amount.[16] A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase. PI is a stoichiometric dye, meaning the fluorescence it emits is directly proportional to the amount of DNA it has bound.[17]
-
Materials:
-
Cold 70% Ethanol.
-
PBS.
-
RNase A solution.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvesting: Harvest the cells (both floating and adherent).
-
Fixation: Wash cells with PBS, then resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.[8]
-
Rehydration & RNA Removal: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA, which PI can also stain.[17]
-
Staining: Add PI staining solution to the cells and incubate for 15-30 minutes in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram where the x-axis (on a linear scale) represents fluorescence intensity (DNA content) and the y-axis represents cell count.[17]
-
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the initial stages of discovering and characterizing 1,4-diazepane-based anticancer agents. By following these protocols, researchers can effectively synthesize novel derivatives, quantify their cytotoxic potency, and elucidate their primary mechanisms of action, such as the induction of apoptosis and cell cycle arrest. Promising compounds identified through this workflow can then be advanced to more complex studies, including in vivo animal models, target identification, and pharmacokinetic/pharmacodynamic profiling, paving the way for the development of next-generation cancer therapeutics.
References
- baseclick GmbH. (n.d.). Cell Cycle Analysis: Techniques & Applications.
- Gill, R. K., Kaushik, S. O., Chugh, J., Bansal, S., Shah, A., & Bariwal, J. (2014). Recent development in[8][14]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256.
- El-Sayed, N. N. E., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][8][14]diazepines, and Their Cytotoxic Activity. Molecules, 25(21), 5201.
- S, S., G, S., K, S., & S, D. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(22), e4222.
- Sargsyan, Y., et al. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted[4][14]oxazolo[4,5-d]pyrimidines. ResearchGate.
- Lage, H. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer drugs, 16(3), 223–228.
- University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis.
- El-Sabbagh, O. I., et al. (2017). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 9(12), 114-123.
- Ramajayam, R., Giridhar, R., & Yadav, M. R. (2015). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 12(5), 629-655.
- Di Micco, S., et al. (2021). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS omega, 6(1), 583–594.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- University of South Florida Health. (n.d.). Apoptosis Protocols.
- R, R., & J, M. (2018). Basic Methods of Cell Cycle Analysis. International journal of molecular sciences, 19(12), 3975.
- Al-Omair, M. A., et al. (2014). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PloS one, 9(4), e94933.
- Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Mini reviews in medicinal chemistry, 7(8), 793-812.
- Taylor & Francis. (n.d.). Cell cycle analysis – Knowledge and References.
- Afzal, O., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current organic synthesis, 16(6), 731–753.
- ResearchGate. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.
- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 15. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclobutyl-diazepane
Welcome to the technical support center for the synthesis of 1-Cyclobutyl-diazepane. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of this valuable compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you can optimize your reaction yields and purity.
Introduction to Synthetic Strategies
The synthesis of 1-Cyclobutyl-diazepane, a key intermediate in various pharmaceutical development programs, is most commonly approached via two primary routes: Reductive Amination and Direct N-Alkylation . Each method has its own set of advantages and potential pitfalls. This guide will address the common issues encountered in both pathways.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of diazepane with cyclobutanone is resulting in a very low yield. What are the likely causes?
A1: Low yields in reductive amination are often traced back to several factors:
-
Inefficient Imine/Enamine Formation: The initial condensation between the diazepane and cyclobutanone to form the iminium intermediate is a crucial equilibrium step. The pH of the reaction is critical; it needs to be acidic enough to protonate the carbonyl and facilitate dehydration, but not so acidic that it fully protonates the amine nucleophile, rendering it unreactive.
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount. Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and selectivity, but other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used. The reactivity of these hydrides can be compromised by moisture.
-
Reaction Conditions: Temperature and reaction time play a significant role. The reaction may require gentle heating to drive the iminium formation, but excessive heat can lead to side reactions or decomposition.
Q2: I am observing the formation of a di-cyclobutylated product during my N-alkylation reaction. How can I prevent this?
A2: The formation of a 1,4-di-cyclobutyl-diazepane is a common issue of over-alkylation. This occurs because the mono-substituted product, 1-Cyclobutyl-diazepane, is still nucleophilic and can react with another equivalent of the cyclobutyl halide. To mitigate this:
-
Control Stoichiometry: Use a slight excess of the diazepane relative to the cyclobutyl halide. This ensures the halide is consumed before significant di-alkylation can occur.
-
Slow Addition: Add the cyclobutyl halide slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Use of a Protecting Group: If di-alkylation remains a persistent issue, consider a protection strategy. Mono-protecting the diazepane (e.g., with a Boc group) allows for selective alkylation of the unprotected nitrogen, followed by deprotection.
Q3: The purification of 1-Cyclobutyl-diazepane by column chromatography is proving difficult. Are there any tips?
A3: The basic nature of diazepanes can lead to tailing on silica gel chromatography. To improve separation:
-
Basified Silica: Pre-treat your silica gel with a small amount of a tertiary amine, such as triethylamine (typically 1-2% in the eluent). This will neutralize the acidic sites on the silica, reducing tailing.
-
Reverse-Phase Chromatography: If normal-phase chromatography remains challenging, consider reverse-phase chromatography (e.g., C18) with a suitable mobile phase, such as a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA to ensure the amine is protonated.
Troubleshooting Guide: Reductive Amination Pathway
This section provides a more detailed breakdown of potential issues and solutions for the synthesis of 1-Cyclobutyl-diazepane via reductive amination of diazepane with cyclobutanone.
Problem 1: Low Conversion of Starting Materials
| Potential Cause | Explanation | Recommended Solution |
| Incorrect pH | The formation of the iminium ion intermediate is pH-dependent. If the medium is too basic, the carbonyl is not sufficiently activated. If it's too acidic, the amine is fully protonated and non-nucleophilic. | For reductive aminations with STAB, the acetic acid byproduct usually maintains an optimal pH. If using other reducing agents, consider adding a mild acid like acetic acid (typically 1-2 equivalents). |
| Inactive Reducing Agent | Borohydride reagents are sensitive to moisture. Improper storage or handling can lead to decomposition and reduced activity. | Use a freshly opened bottle of the reducing agent or dry it under vacuum before use. Ensure all glassware is thoroughly dried. |
| Steric Hindrance | While less of an issue with cyclobutanone, significant steric bulk on either reactant can slow down the reaction. | Increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS. |
Experimental Protocol: Reductive Amination
-
To a solution of diazepane (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M), add cyclobutanone (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Workflow Diagram: Reductive Amination Troubleshooting
Caption: Troubleshooting workflow for low yield in reductive amination.
Troubleshooting Guide: N-Alkylation Pathway
The direct N-alkylation of diazepane with a cyclobutyl halide (e.g., cyclobutyl bromide) is another common approach.
Problem 2: Formation of Side Products
| Potential Cause | Explanation | Recommended Solution |
| Over-alkylation | As mentioned in the FAQs, the mono-alkylated product can react again to form the di-alkylated species. | Use a 1.5 to 2-fold excess of diazepane. Add the cyclobutyl halide slowly to the reaction mixture. |
| Elimination of Cyclobutyl Halide | In the presence of a base, cyclobutyl halides can undergo elimination to form cyclobutene, especially at elevated temperatures. | Use a non-nucleophilic base (e.g., potassium carbonate or triethylamine). Maintain a moderate reaction temperature (e.g., room temperature to 60 °C). |
| Quaternization | If a highly reactive alkylating agent is used, or under forcing conditions, the nitrogen atoms can be quaternized, forming a charged species that is difficult to handle. | Use a less reactive halide (Br > I > Cl). Avoid excessive heating. |
Experimental Protocol: N-Alkylation
-
To a solution of diazepane (1.5 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF, 0.2 M), add cyclobutyl bromide (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the cyclobutyl bromide.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and excess diazepane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Logical Diagram: Controlling Selectivity in N-Alkylation
Caption: Key parameters for achieving selective mono-alkylation.
References
- Synthesis of 1,4-Diazacycles by Hydrogen Borrowing.Organic Chemistry Portal. [Link]
- A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115.
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- Reductive Amination in the Synthesis of Pharmaceuticals.PubMed. [Link]
- Intramolecular reductive aminations for the formation of azepanes.
- Bisulfite Addition Compounds as Substrates for Reductive Aminations in W
- Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.PubMed Central. [Link]
- 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability.PubMed. [Link]
Technical Support Center: Purification of 1-Cyclobutyl-diazepane
Welcome to the technical support center for the purification of 1-Cyclobutyl-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this N-substituted diazepane. Drawing upon established principles of amine purification and extensive experience in synthetic chemistry, this document provides practical troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Introduction: The Challenge of Purifying Cyclic Amines
1-Cyclobutyl-diazepane, like many cyclic amines, presents unique purification challenges. Its basic nature can lead to strong interactions with standard purification media, and its structural properties can make separation from closely related impurities difficult.[1][2] This guide will equip you with the knowledge to anticipate and overcome these obstacles, ensuring the isolation of high-purity 1-Cyclobutyl-diazepane for your research and development needs.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 1-Cyclobutyl-diazepane in a question-and-answer format.
Issue 1: Low Purity or Poor Recovery After Silica Gel Chromatography
-
Question: I'm running a silica gel column to purify 1-Cyclobutyl-diazepane, but I'm observing significant peak tailing and my final product is still impure. What's happening and how can I fix it?
-
Answer: This is a classic issue when purifying basic compounds like amines on acidic silica gel.[2][3] The basic nitrogen atom of the diazepane ring strongly interacts with the acidic silanol groups on the silica surface, leading to poor separation and recovery.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. Typically, 0.1-1% triethylamine (Et3N) or ammonia in your solvent system will neutralize the acidic sites on the silica, preventing your product from sticking to the column.[2][4]
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: This is an excellent option as the stationary phase is specifically designed to minimize interactions with basic compounds.[2][4]
-
Alumina (Basic or Neutral): Alumina is a less acidic support and can be a good alternative to silica gel for purifying amines.[5][6] You can choose from basic or neutral alumina depending on the nature of your impurities.
-
-
Reversed-Phase Chromatography: If your compound and impurities have different polarities, reversed-phase HPLC with an appropriate buffer can be a powerful purification technique.[7][8]
-
Issue 2: Difficulty in Crystallizing the Final Product
-
Question: My 1-Cyclobutyl-diazepane product is an oil, and I can't get it to crystallize from any common solvents. How can I obtain a solid, crystalline material?
-
Answer: Many amines are oils or low-melting solids at room temperature, making crystallization challenging. The presence of even small amounts of impurities can further inhibit crystallization.[9]
Solutions:
-
Salt Formation: The most effective strategy is to convert the freebase amine into a salt.[9] Hydrochloride salts are common and often crystalline.
-
Protocol: Dissolve your purified amine in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. The resulting hydrochloride salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether).[9]
-
-
Solvent Screening: If you need the freebase, a thorough solvent screen for recrystallization is necessary. Use a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[10][11]
-
Issue 3: Product Degradation During Purification or Storage
-
Question: I've noticed my purified 1-Cyclobutyl-diazepane developing a yellow color over time, and I suspect it's degrading. How can I prevent this?
-
Answer: Amines can be sensitive to air and light, leading to oxidation. They can also react with atmospheric carbon dioxide to form carbamates.[4][12]
Solutions:
-
Inert Atmosphere: Perform purification steps and store the final product under an inert atmosphere, such as nitrogen or argon.[4]
-
Protection from Light: Store your compound in amber vials to protect it from light-induced degradation.
-
Low Temperature: Keep your compound at a low temperature (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best analytical techniques to assess the purity of 1-Cyclobutyl-diazepane?
-
A1: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment of similar compounds due to its high resolution and sensitivity.[8] Both reversed-phase and normal-phase HPLC can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential to confirm the structure and identify any residual solvents or impurities.
-
-
Q2: How can I remove unreacted starting materials from my crude product?
-
A2: If the starting materials have significantly different properties (e.g., polarity, acidity/basicity), an acid-base extraction can be a simple and effective first purification step before chromatography.[1] Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
-
Q3: Are there any specific safety precautions I should take when working with 1-Cyclobutyl-diazepane?
-
A3: While specific toxicity data for 1-Cyclobutyl-diazepane may not be readily available, it is prudent to handle it as you would any other novel amine compound. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and skin contact.
-
Experimental Protocols
Protocol 1: Column Chromatography with a Triethylamine-Modified Mobile Phase
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pack the column with the silica gel slurry.
-
Equilibration: Equilibrate the column by running several column volumes of your starting eluent (e.g., 99:1 hexane:ethyl acetate with 0.5% triethylamine).
-
Sample Loading: Dissolve your crude 1-Cyclobutyl-diazepane in a minimal amount of the starting eluent and load it onto the column.
-
Elution: Begin elution with your starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 1-Cyclobutyl-diazepane (freebase) in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, add a solution of 2M HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt should form. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizing Purification Workflows
Caption: General purification workflow for 1-Cyclobutyl-diazepane.
Caption: Decision tree for troubleshooting amine chromatography.
Data Summary
| Purification Method | Stationary Phase | Key Mobile Phase Component(s) | Expected Outcome |
| Normal-Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate + 0.5% Et₃N | Good for removing non-polar and moderately polar impurities. |
| Alumina (Neutral/Basic) | Hexane/Ethyl Acetate | Alternative to silica, good for acid-sensitive compounds. | |
| Amine-Functionalized Silica | Hexane/Ethyl Acetate | Ideal for basic compounds, minimizes peak tailing. | |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water + Buffer (e.g., TFA or Ammonium Acetate) | High-resolution separation based on hydrophobicity. |
| Crystallization | N/A | Various organic solvents | Difficult for the freebase; often requires salt formation. |
| Salt Formation & Recrystallization | N/A | Solvent + Acid (e.g., HCl) | Often yields a stable, crystalline solid. |
References
- Benchchem. (n.d.). Technical Support Center: Purification of Long-Chain Amines.
- Phenomenex Blog. (2020, April 14). Analysis of Bases – The Chromatography Method of the Old and New.
- Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of Benzodiazepines from 2-Aminophenyl Ketoximes.
- Organic Chemistry at CU Boulder. (n.d.). Column Chromatography.
- Columbia University. (n.d.). Column chromatography.
- Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- Benchchem. (n.d.). purification challenges of N-cyclohexylthiolan-3-amine and solutions.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- Science Forums. (2011, August 29). Amine purification.
- Recrystallization. (n.d.).
- Recrystallization - Single Solvent. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. columbia.edu [columbia.edu]
- 7. phenomenex.com [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. researchgate.net [researchgate.net]
1-Cyclobutyl-diazepane stability and storage conditions
Technical Support Center: 1-Cyclobutyl-diazepane
A Guide to Stability, Storage, and Experimental Best Practices
Welcome to the technical support guide for 1-Cyclobutyl-diazepane. As Senior Application Scientists, we understand that the stability and proper handling of your research compounds are critical for reproducible and reliable experimental outcomes. This guide is designed to provide you with in-depth, field-proven insights into the characteristics of 1-Cyclobutyl-diazepane, moving beyond generic advice to explain the chemical principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-Cyclobutyl-diazepane?
The stability of 1-Cyclobutyl-diazepane, like many cyclic amines, is paramount for its efficacy in research applications. Improper storage can lead to degradation, introducing impurities that can confound experimental results. Based on the chemical properties of its diazepane core and general principles for handling cyclic amines, we recommend the following multi-faceted approach to storage.
Summary of Recommended Storage Conditions:
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | Cool; Long-term at 2-8 °C (Refrigerated) | Lower temperatures decrease the rate of potential degradation reactions, such as hydrolysis or oxidation. While some related compounds are stable at room temperature for short periods, long-term storage in a cool environment is a best practice to maximize shelf-life[1][2]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The diazepane ring contains nitrogen atoms that can be susceptible to oxidation. Storing the compound under an inert atmosphere displaces oxygen and minimizes this degradation pathway[3]. This is especially critical after the container has been opened for the first time. |
| Humidity | Dry/Desiccated Environment | Amines are often hygroscopic, meaning they readily absorb moisture from the air[3][4]. Water can act as a reactant in hydrolytic degradation of the diazepine ring, a known instability for related benzodiazepine structures[5]. |
| Light | Amber Vial / Protection from Light | Exposure to UV light can provide the energy needed to initiate degradation reactions in many organic molecules, including those with heterocyclic rings[6]. |
| Container | Tightly-Sealed Glass Vial | A tightly sealed container is crucial to prevent the ingress of moisture and oxygen[1][6]. Glass is generally preferred for its inertness. |
Q2: I left my sample of 1-Cyclobutyl-diazepane on the bench overnight. Is it still usable?
This is a common scenario. While not ideal, a single event of short-term exposure to ambient temperature (15-25°C) is unlikely to cause significant degradation, provided the compound was in a tightly sealed container. A study on diazepam, a related molecule, showed it retained 90% of its concentration for 30 days under ambient conditions[2].
However, you must consider:
-
Was the container sealed? If open to the atmosphere, moisture absorption and oxidation are greater concerns.
-
Was it exposed to direct sunlight? Photodegradation is a more immediate risk than thermal degradation at room temperature.
Recommendation: For non-critical screening experiments, the material may still be usable. For sensitive, quantitative assays (e.g., IC50 determination, pharmacokinetic studies), it is highly advisable to use a fresh aliquot from properly stored stock to ensure the integrity of your results.
Q3: What are the likely degradation pathways for 1-Cyclobutyl-diazepane?
While specific degradation studies on 1-Cyclobutyl-diazepane are not widely published, we can infer plausible pathways from related structures like benzodiazepines. The primary vulnerability is the diazepine ring system itself.
-
Hydrolysis: The most probable degradation route involves the hydrolysis of the aminal or amide-like functionalities within the seven-membered ring, especially in the presence of acidic or basic conditions[5][7]. This would lead to a ring-opening event, rendering the molecule inactive.
-
Oxidation: The nitrogen atoms in the diazepane ring are potential sites for oxidation, especially if exposed to air over long periods. This can form N-oxides or other degradation products.
Below is a diagram illustrating a plausible hydrolytic degradation pathway.
Caption: Plausible degradation of 1-Cyclobutyl-diazepane via hydrolysis.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments that could be linked to compound stability.
Problem 1: My experimental results are inconsistent or show a loss of compound activity over time.
If you observe diminishing biological effects or inconsistent data between experiments run on different days, compound degradation should be a primary suspect.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting inconsistent experimental results.
Step-by-Step Protocol: Quality Control Check
-
Prepare Sample: Carefully retrieve your stock vial of 1-Cyclobutyl-diazepane. Prepare a dilute solution in a suitable solvent (e.g., Methanol, Acetonitrile).
-
LC-MS Analysis:
-
Inject the sample onto a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Objective: To check for the presence of new peaks (impurities) and to confirm the mass of the parent compound.
-
A pure sample should show a single major peak with the expected mass-to-charge ratio (m/z) for 1-Cyclobutyl-diazepane.
-
-
¹H NMR Analysis (Optional but Recommended):
-
For a more detailed structural confirmation, acquire a proton NMR spectrum.
-
Objective: Compare the new spectrum to the reference spectrum provided by the manufacturer or from initial characterization. The appearance of new signals or changes in integration ratios can indicate degradation.
-
-
Interpretation: If new peaks are present in the LC-MS chromatogram or unexpected signals appear in the NMR spectrum, degradation has likely occurred. The stock should be discarded.
Problem 2: My compound won't fully dissolve, or the solution appears cloudy.
While this can be a solubility issue, it can also be a sign of degradation. Some degradation products may be less soluble than the parent compound, leading to precipitation or cloudiness.
Recommendations:
-
Verify Solvent: Ensure you are using a fresh, anhydrous grade of the recommended solvent. Amines can react with certain solvents or impurities within them.
-
Check for Particulates: Before attempting to dissolve, visually inspect the solid material. Any change in color or texture from its initial appearance is a red flag.
-
Perform a Solubility Test: Use a small amount of material to test solubility. If it remains insoluble in a solvent in which it was previously soluble, this points towards a change in the chemical's composition.
-
Do Not Heat Aggressively: While gentle warming can aid dissolution, excessive heat can accelerate degradation[6]. Avoid this unless the protocol specifically allows for it.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Cyclobutyl-6-methyl-1,4-diazepane.
- Tolu-Bolaji, O. O., Sojinu, S. O., & Okedere, A. P. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Journal of the Iranian Chemical Society, 19(8), 3247-3271.[8][9]
- Edinformatics. (n.d.). Chemical Properties and Mechanism of Action for Diazepam.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Khan, R. A., et al. (2017). How to store cyclic hydroxylamine CMH.
- Gpatindia. (2020). DIAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
- Covetrus. (n.d.). MATERIAL SAFETY DATA SHEET: Diazepam.
- Santa Cruz Biotechnology, Inc. (2018). SAFETY DATA SHEET: 5-Oxo-[1][9]diazepane-1-carboxylic acid tert-butyl ester.
- Loftsson, T. (2017). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization.
- Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC.[7]
- Gottwald, M. D., et al. (1999). Prehospital stability of diazepam and lorazepam. American Journal of Emergency Medicine, 17(4), 333-337.[2]
- PubChem. (n.d.). Diazepam.
- Barris, D. M., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(8), 3463-3474.[15]
- Baran, P., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 23(49), 11739-11751.[16]
Sources
- 1. aksci.com [aksci.com]
- 2. Prehospital stability of diazepam and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. researchgate.net [researchgate.net]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metabolic Stability of 1,4-Diazepane Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance on overcoming common challenges in the metabolic optimization of 1,4-diazepane derivatives. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Foundational Concepts in Metabolic Stability
Q1: What is metabolic stability, and why is it a critical parameter for my 1,4-diazepane drug candidate?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] In essence, it measures how quickly your compound is broken down in a biological system. For a drug candidate, high metabolic stability is often desirable for several reasons:
-
Increased Bioavailability and Half-Life: A stable compound remains in circulation longer, allowing it to reach its therapeutic target at an effective concentration. This can translate to lower and less frequent dosing, improving patient compliance.[2][3][4]
-
Predictable Pharmacokinetics (PK): Compounds that are not rapidly metabolized tend to have more consistent plasma concentrations between individuals, reducing variability that is often linked to differences in patient metabolic capacity.[4]
-
Reduced Potential for Active or Reactive Metabolites: Rapid metabolism can lead to the formation of metabolites that may have their own pharmacological activity or, in worse cases, be toxic.[5] Minimizing metabolism simplifies the drug's safety profile.
Conversely, a compound that is metabolized too quickly may be cleared from the body before it can exert its therapeutic effect, leading to poor efficacy.[3] Therefore, assessing and optimizing metabolic stability is a crucial step in the hit-to-lead and lead optimization phases of drug discovery.[6][7]
Q2: What are the most common metabolic pathways for 1,4-diazepane compounds?
A2: The 1,4-diazepane scaffold, particularly when saturated, is susceptible to several common metabolic transformations, primarily Phase I oxidative reactions catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[5][8] While the exact pathway depends on the specific substituents, the most frequent "metabolic soft spots" include:
-
N-Dealkylation: If one of the nitrogen atoms in the diazepane ring is substituted with a small alkyl group (e.g., methyl), this group is a prime target for oxidative removal. This is a well-known pathway for benzodiazepines like Diazepam, which undergoes N-demethylation via CYP3A4 and CYP2C19.[9][10]
-
Oxidation at α-Carbon to Nitrogen: The carbon atoms adjacent to the ring nitrogens are electron-rich and susceptible to hydroxylation. This is a common metabolic route for saturated heterocycles.[7]
-
Aromatic Hydroxylation: If your compound contains unsubstituted phenyl or other aromatic rings, they are often targeted for hydroxylation, typically at the para-position. This is a classic metabolic liability for many drug classes.[5][11]
-
Oxidation of the Alicyclic Ring: The carbon atoms within the seven-membered diazepane ring itself can also be sites of oxidation.
Identifying which of these pathways is dominant for your specific compound is the first step toward rational optimization.
Caption: Common CYP450-mediated metabolic pathways for 1,4-diazepane scaffolds.
Section 2: Experimental Design and Protocols
Q3: How do I set up a standard in vitro microsomal stability assay to test my compound?
A3: The liver microsomal stability assay is a cost-effective, high-throughput method to determine a compound's intrinsic clearance (CLint) in the liver, the primary site of drug metabolism.[2][12] It uses subcellular fractions (microsomes) from the liver, which are rich in Phase I enzymes like CYPs.[2][3]
Here is a detailed protocol for a typical experiment:
Experimental Protocol: Liver Microsomal Stability Assay
1. Reagent Preparation:
- Test Compound Stock: Prepare a 10 mM stock solution of your 1,4-diazepane compound in DMSO.
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
- Liver Microsomes: Obtain commercially available pooled human or animal (rat, mouse) liver microsomes. Thaw on ice immediately before use. Dilute to a working concentration (e.g., 0.5 mg/mL) in the phosphate buffer.
- NADPH Regenerating System (NRS): To ensure the continuous activity of CYP enzymes, an NRS is required. A common solution consists of NADP+ (1.3 mM), glucose-6-phosphate (3.3 mM), glucose-6-phosphate dehydrogenase (0.4 U/mL), and MgCl2 (3.3 mM) in phosphate buffer.[13][14]
2. Incubation Procedure:
- Pre-incubation: In a 96-well plate, add your test compound (final concentration typically 1 µM) to the diluted microsomal solution. Gently mix and pre-incubate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.
- Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NRS solution to each well. This is your T=0 time point for the reaction kinetics.
- Time-Point Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), collect aliquots from the incubation mixture.[15]
- Quench Reaction: Immediately stop the reaction in the collected aliquots by adding a 3-5 fold volume of ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound for LC-MS/MS normalization).[13]
3. Sample Analysis:
- Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., >3000 g) for 10-15 minutes to pellet the precipitated microsomal proteins.
- LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Develop a Multiple Reaction Monitoring (MRM) method to quantify the peak area of your parent compound relative to the internal standard at each time point.[6]
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- Calculate the half-life (t½) and intrinsic clearance (CLint) using the formulas below.
A [label="1. Prepare Reagents\n(Compound, Microsomes, Buffer, NRS)"];
B [label="2. Pre-incubate Compound + Microsomes\n(37°C, 5 min)"];
C [label="3. Initiate Reaction\n(Add NADPH Regenerating System)"];
D [label="4. Incubate & Sample at Time Points\n(0, 5, 15, 30, 45 min)"];
E [label="5. Quench Reaction\n(Ice-cold Acetonitrile + Internal Std)"];
F [label="6. Protein Precipitation\n(Centrifugation)"];
G [label="7. Analyze Supernatant\n(LC-MS/MS)"];
H [label="8. Data Analysis\n(Calculate t½ and CLint)"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Caption: Standard experimental workflow for an in vitro microsomal stability assay.
Q4: What are the key parameters I should calculate from my microsomal stability data, and how do I interpret them?
A4: The two primary parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).[1]
-
Half-Life (t½): This is the time it takes for 50% of your compound to be metabolized. It's a direct measure of stability in the assay.
-
Formula: t½ = 0.693 / k (where k is the elimination rate constant).
-
-
Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize the drug.[2][12] It is a more robust value for predicting in vivo hepatic clearance as it is normalized to the amount of microsomal protein used.
-
Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Data Interpretation Table
| Parameter | Low Clearance | Moderate Clearance | High Clearance | Implication for Drug Development |
| t½ (min) | > 60 | 15 - 60 | < 15 | Longer t½ suggests better stability. |
| CLint (µL/min/mg) | < 15 | 15 - 80 | > 80 | Lower CLint is desirable for oral drugs. High CLint often flags a compound for optimization. |
Note: These classification boundaries can vary slightly between laboratories but serve as a general guide. A compound with high clearance (low t½) is likely to have poor oral bioavailability due to extensive first-pass metabolism in the liver and will likely require structural modification.[4]
Section 3: Troubleshooting Guide
Q5: My compound shows very high clearance (t½ < 5 minutes) in the microsomal assay. What are my next steps?
A5: Extremely rapid clearance is a common hurdle. The immediate goal is to identify where the metabolism is occurring—the "metabolic soft spot."
-
Run a Metabolite Identification (MetID) Study: This is the most critical next step. Incubate your compound with liver microsomes for a longer period (e.g., 60 minutes) with a higher concentration of both compound and microsomes. Analyze the resulting mixture with high-resolution LC-MS/MS to identify the structures of the major metabolites.[7] Common biotransformations will result in mass shifts (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation).
-
Use In Silico Prediction Tools: Computational models can predict likely sites of metabolism based on the reactivity of different positions on your molecule.[16] While not a replacement for experimental data, these tools can help prioritize areas of the molecule to investigate.
-
Assess Stability in Different Systems:
-
Hepatocytes: If you suspect Phase II metabolism (e.g., glucuronidation) is also a factor, which microsomes alone don't fully capture, repeat the stability assay using intact hepatocytes.[2][3] Hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors.[2]
-
CYP Inhibition: Use specific chemical inhibitors or recombinant CYP enzymes to determine which P450 isoform (e.g., CYP3A4, 2D6, 2C9) is primarily responsible for the metabolism. This can provide clues about the nature of the metabolic reaction.
-
Caption: A decision-making workflow for addressing high compound clearance.
Q6: I'm getting inconsistent results between assay runs. What could be the cause?
A6: Poor reproducibility can undermine your structure-activity relationship (SAR) studies. Inconsistent results are often a sign of underlying experimental issues or compound-specific properties.[17]
-
Compound Solubility: Is your compound precipitating out of the aqueous assay buffer? Low solubility can lead to artificially low metabolism rates. Visually inspect your incubation wells for cloudiness. If solubility is an issue, consider reducing the compound concentration or increasing the co-solvent (e.g., DMSO) percentage, though be careful as high DMSO can inhibit CYP enzymes.
-
Chemical Instability: Is your compound stable in the assay buffer even without enzymes? Run a control incubation without the NADPH regenerating system. If the compound concentration still drops over time, it may be degrading chemically (e.g., via hydrolysis) at pH 7.4 and 37°C.[17] The 1,4-diazepine ring itself can be susceptible to hydrolysis under certain pH conditions.[18]
-
Reagent Quality: Ensure your microsomes have not been thawed and refrozen multiple times, which can decrease enzymatic activity. Confirm that your NADPH regenerating system is freshly prepared and active.
-
Non-specific Binding: Highly lipophilic compounds can stick to the plastic of the assay plates, leading to an apparent loss of compound that isn't due to metabolism. Using low-binding plates or including a small amount of bovine serum albumin (BSA) in the buffer can mitigate this.
Section 4: Strategies for Optimizing Metabolic Stability
Q7: I've identified a metabolic soft spot. How can I modify my 1,4-diazepane compound to block this metabolism?
A7: Once a labile site is known, you can employ several medicinal chemistry strategies to improve stability. The goal is to make the site less accessible or less reactive to metabolic enzymes without losing target potency.[7]
-
Steric Shielding: Introduce a bulky group near the metabolic soft spot. This physically blocks the metabolic enzymes from accessing the site. For example, if an α-carbon to a ring nitrogen is being hydroxylated, adding a methyl or cyclopropyl group to that carbon can prevent oxidation.[11]
-
Electronic Modification: Make the soft spot less electron-rich, as CYP-mediated oxidation targets electron-rich positions.[5]
-
Aromatic Rings: If a phenyl ring is being hydroxylated, add a strong electron-withdrawing group like a trifluoromethyl (-CF3) or a sulfone (-SO2R) to the ring. This deactivates it towards oxidation.[4]
-
Replacing C-H with C-F: The carbon-fluorine bond is much stronger than a carbon-hydrogen bond and is highly resistant to CYP-mediated cleavage. Replacing a hydrogen atom at the soft spot with a fluorine atom is a very common and effective strategy.[19][20]
-
-
Deuterium Replacement: Replacing a metabolically labile C-H bond with a C-D (deuterium) bond can significantly slow the rate of metabolism. This "kinetic isotope effect" occurs because the C-D bond is stronger and requires more energy to break.[19][21]
Q8: What are some effective bioisosteric replacement strategies for improving the stability of my compound?
A8: Bioisosteric replacement involves swapping a chemical group with another that has similar physical or chemical properties, with the goal of improving ADME properties while retaining biological activity.[22][23][24][25] This is a powerful strategy for addressing metabolic liabilities.[19][26]
Table of Common Bioisosteric Replacements for Metabolic Stability
| Metabolically Labile Group | Common Bioisosteric Replacement(s) | Rationale |
| Unsubstituted Phenyl Ring | Pyridine, Pyrimidine, Thiazole | Incorporating nitrogen atoms into the aromatic ring makes it more electron-deficient and less prone to oxidation.[5] |
| para-substituted Phenyl Ring | Bicyclohexyl, Cubane | Saturated rings cannot undergo aromatic hydroxylation and can mimic the spatial arrangement of the phenyl ring.[21] |
| Methyl group (on N or C) | -CF3, -Cl, -F | Blocks oxidation at that site.[19] |
| Labile Methylene (-CH2-) | gem-difluoro (-CF2-), gem-dimethyl, Oxetane | Increases steric hindrance and resistance to oxidation. Oxetanes can improve solubility.[21] |
| Seven-membered Diazepane Ring | Six-membered Piperidine/Piperazine, Morpholine | Smaller, less flexible rings can sometimes exhibit improved metabolic stability. Adding a heteroatom (like in morpholine) can also enhance stability and polarity.[7] |
When choosing a replacement, it is crucial to consider how it will affect other properties like solubility, lipophilicity (LogP), and, most importantly, binding affinity to your therapeutic target. Every replacement must be synthesized and tested to validate the hypothesis.[23]
Section 5: Frequently Asked Questions (FAQs)
Q: Should I use human or rat liver microsomes for my initial screen? A: It's best practice to screen in both. While human microsomes provide the most relevant data for clinical prediction, early-stage discovery often relies on animal models for efficacy and PK/PD studies.[6] Understanding cross-species metabolic differences is crucial for translating your results from animals to humans.[5]
Q: My compound is stable in microsomes but has low oral bioavailability in vivo. What could be the reason? A: Several factors beyond hepatic metabolism can limit oral bioavailability:
-
Poor Permeability: The compound may not be effectively absorbed from the gut.
-
Gut Wall Metabolism: The cells of the intestinal wall also contain CYP enzymes (especially CYP3A4) and can perform significant "first-pass" metabolism before the compound even reaches the liver.[2]
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which pump it back into the intestinal lumen.
-
Phase II Metabolism: The compound might be rapidly cleared by conjugation reactions (e.g., glucuronidation by UGTs) not fully captured in a standard NADPH-supplemented microsomal assay.[15]
Q: What is the difference between using microsomes and S9 fraction? A: Liver microsomes are vesicles from the endoplasmic reticulum and primarily contain membrane-bound enzymes like CYPs and UGTs. The S9 fraction is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomes and cytosolic enzymes (e.g., aldehyde oxidase, xanthine oxidase).[2][3] If you suspect metabolism by cytosolic enzymes, the S9 fraction is a more appropriate choice.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2009). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 20(6), 897-906.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Xu, R., et al. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed, 13(1), 61-7.
- Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service.
- SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
- IJPPR. (2024). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmaceutical and Phytopharmacological Research.
- Le, T. C., & May, D. S. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 10(12), 1809-1824.
- eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability.
- Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 54(10), 3451-3479.
- Paton, D. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
- Wang, T., & Lu, A. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 731-732.
- Vis, M., & de Esch, I. J. P. (2009). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 49(7), 1673-1682.
- NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
- Patsnap Synapse. (2024). What is the role of bioisosterism in drug design?
- ResearchGate. (2011). Mitigating Heterocycle Metabolism in Drug Discovery.
- Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark.
- Zimmerlin, A., & Kiffe, M. (2013). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. Journal of Medicinal Chemistry, 56(13), 5481-5491.
- Wikipedia. (n.d.). Diazepam.
- Bentham Science. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 776-802.
- Perillo, M. A., García, D. A., & Arce, A. (1995). Partitioning of 1,4-benzodiazepines into natural membranes. Molecular Membrane Biology, 12(2), 217-224.
- ResearchGate. (2018). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization.
- ResearchGate. (2019). Primary metabolic transformation pathways of the 1,4-benzodiazepine diazepam and chemical structures of its major metabolites.
- OUCI. (2022). Pharmaceutical applications of 1,4-benzodiazepines.
- ResearchGate. (2010). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions.
- Cyprotex. (n.d.). Microsomal Stability.
- PubMed. (2014). 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 24(15), 3423-3427.
- Wikipedia. (n.d.). Alprazolam.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.
- ResearchGate. (2003). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates.
- MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8798.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- ResearchGate. (2008). 1,4-Diazepines.
- Slideshare. (2018). Metabolic fate of benzodiazepines and their identification.
- PubMed. (2005). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 15(4), 1217-1220.
- StatPearls - NCBI Bookshelf. (2023). Drug Metabolism.
Sources
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. nedmdg.org [nedmdg.org]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Diazepam - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. nuvisan.com [nuvisan.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cresset-group.com [cresset-group.com]
- 21. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 22. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 23. drughunter.com [drughunter.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ctppc.org [ctppc.org]
- 26. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
1-Cyclobutyl-diazepane: Technical Support & Safety Resource Center
Disclaimer: The following guide is based on the available safety data for a closely related analogue, 1-Cyclobutyl-6-methyl-1,4-diazepane, and general principles of laboratory safety for heterocyclic amines. A specific Safety Data Sheet (SDS) for 1-Cyclobutyl-diazepane (CAS No: 851049-21-3) should be consulted if available. This information is intended for use by trained professionals in a laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 1-Cyclobutyl-diazepane and what are its primary hazards?
1-Cyclobutyl-diazepane is a diazepine derivative. Based on data for the analogous compound, 1-cyclobutyl-6-methyl-1,4-diazepane, it is expected to be a hazardous substance. The primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.[1]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[1]
Q2: What are the recommended storage conditions for 1-Cyclobutyl-diazepane?
To ensure stability and safety, 1-Cyclobutyl-diazepane should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is crucial to keep it away from incompatible substances and sources of ignition.[1] For long-term storage, maintaining a cool and dry environment is essential.[1]
Q3: What personal protective equipment (PPE) is required when handling this compound?
When working with 1-Cyclobutyl-diazepane, the following PPE is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[1]
-
Skin and Body Protection: A laboratory coat or other suitable protective clothing must be worn.[1]
-
Respiratory Protection: If working in an area with inadequate ventilation or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator is necessary.[2]
Q4: How should I dispose of 1-Cyclobutyl-diazepane waste?
Dispose of 1-Cyclobutyl-diazepane and its containers as hazardous waste.[1][3] All disposal must be in accordance with local, state, and federal regulations. Do not allow the product to enter drains, waterways, or soil.[1] Collect waste in a suitable, labeled, and sealed container for disposal by a licensed waste disposal company.[3][4]
Section 2: Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Accidental Skin Contact | Direct contact with the liquid or solid form of the compound. | 1. Immediately flush the affected skin with plenty of soap and water.[1] 2. Remove any contaminated clothing.[1] 3. If skin irritation develops or persists, seek medical advice.[1] |
| Accidental Eye Contact | Splash or aerosol exposure to the eyes. | 1. Immediately and cautiously rinse the eyes with water for several minutes.[1] 2. If wearing contact lenses, remove them if it is safe to do so and continue rinsing.[1] 3. Seek immediate medical attention.[1] |
| Inhalation of Fumes/Dust | Inadequate ventilation or handling outside of a fume hood. | 1. Move the affected individual to fresh air and ensure they are in a position comfortable for breathing.[1] 2. If the person feels unwell, call a poison control center or a doctor.[1] |
| Chemical Spill | Improper handling or container failure. | 1. Evacuate all non-essential personnel from the area. 2. Ensure adequate ventilation and remove all sources of ignition.[1] 3. Wear appropriate PPE.[1] 4. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it into a suitable container for disposal.[1][2] 5. Prevent the spill from entering drains or waterways.[1] |
Section 3: Experimental Protocols & Workflows
Safe Handling Protocol
This protocol outlines the essential steps for safely handling 1-Cyclobutyl-diazepane in a laboratory setting.
Step 1: Pre-Experiment Preparation
-
Ensure that a current Safety Data Sheet for a relevant analogue is accessible and has been reviewed.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that a chemical fume hood is operational and available for use.
-
Locate the nearest eyewash station and safety shower.[2]
Step 2: Compound Handling
-
All handling of 1-Cyclobutyl-diazepane should be conducted within a certified chemical fume hood.[2]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not breathe in fumes, dust, or vapors.[1]
-
Minimize the generation of dust and aerosols.[1]
-
Keep the container tightly closed when not in use.[1]
Step 3: Post-Experiment Procedures
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces.
-
Properly label and store any remaining compound according to the recommended storage conditions.
-
Dispose of all waste materials in accordance with established hazardous waste procedures.[1]
Emergency Response Workflow
Caption: Emergency response workflow for chemical exposure events.
Section 4: Chemical Properties and Safety Data
| Property | Value | Source |
| Molecular Formula | C9H18N2 | [5][6] |
| Molecular Weight | 154.25 g/mol | [5][6] |
| CAS Number | 851049-21-3 | [5][6] |
| Boiling Point | 229.2 ± 8.0 °C at 760 mmHg (Predicted) | [5] |
| Flash Point | 92.3 ± 9.4 °C (Predicted) | [5] |
| Density | 1.0 ± 0.1 g/cm³ (Predicted) | [5] |
Hazard Statements (based on analogue): [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Section 5: Visualized Safety Protocol
Caption: Step-by-step workflow for the safe handling of 1-Cyclobutyl-diazepane.
References
- PubChem. (n.d.). 1-Cyclobutyl-4-(oxane-4-carbonyl)-1,4-diazepane. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-((2R,4S)-2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-4-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone. National Center for Biotechnology Information.
- ResearchGate. (2025, August 10). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam.
- Tulane University. (2023, June 27). FACT SHEET: Hazardous Waste Disposal. Office of Environmental Health and Safety.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. oehs.tulane.edu [oehs.tulane.edu]
- 5. guidechem.com [guidechem.com]
- 6. 1-Cyclobutyl-[1,4]diazepane - CAS:851049-21-3 - Sunway Pharm Ltd [3wpharm.com]
Technical Support Center: 1-Cyclobutyl-1,4-Diazepane Synthesis
Welcome to the technical support center for the synthesis of 1-Cyclobutyl-1,4-Diazepane. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable scaffold. Here, we address common side reactions and troubleshooting scenarios encountered during synthesis, providing in-depth explanations and actionable protocols to enhance yield, purity, and overall success.
Introduction
1-Cyclobutyl-1,4-diazepane (also known as 1-cyclobutylhomopiperazine) is a key intermediate in the development of various pharmaceutically active compounds. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can complicate purification and significantly reduce yields. The symmetrical nature of the 1,4-diazepane starting material, with two secondary amines of near-equal reactivity, is the primary source of these challenges.[1]
This guide focuses on the two most common synthetic routes:
-
Reductive Amination: The reaction of 1,4-diazepane with cyclobutanone in the presence of a reducing agent.
-
Direct Alkylation: The SN2 reaction of 1,4-diazepane with a cyclobutyl halide or sulfonate.
We will explore the major side reaction common to both pathways—bis-alkylation —and provide strategies to promote the desired mono-cyclobutyl product.
Section 1: Troubleshooting Reductive Amination
Reductive amination is a powerful method for C-N bond formation, often favored for its operational simplicity.[2] However, when synthesizing 1-Cyclobutyl-1,4-diazepane, the primary challenge is controlling the stoichiometry to prevent the formation of the bis-alkylated byproduct.
FAQ 1: My crude reaction mixture shows two major products by LC-MS. The second product has a mass corresponding to the addition of two cyclobutyl groups. How can I prevent this?
Answer: You are observing the formation of 1,4-dicyclobutyl-1,4-diazepane, a common byproduct in this synthesis.[3][4][5] This occurs because the product, 1-cyclobutyl-1,4-diazepane, still possesses a reactive secondary amine that can compete with the starting 1,4-diazepane for reaction with cyclobutanone.
The key to minimizing this side reaction is to manipulate the relative nucleophilicity and concentration of the amine species in the reaction.
Causality and Mechanism:
The reaction proceeds through the formation of an iminium ion intermediate from the condensation of an amine with cyclobutanone. This intermediate is then reduced. The challenge is that both the starting material (1,4-diazepane) and the mono-alkylated product can form these intermediates.
Troubleshooting & Optimization Protocol:
1. Control Stoichiometry and Reagent Addition:
-
Use an Excess of Diazepane: Employ a significant excess of 1,4-diazepane (3 to 5 equivalents) relative to cyclobutanone. This statistically favors the reaction of cyclobutanone with the more abundant starting material over the mono-alkylated product.
-
Slow Addition of the Ketone: Instead of adding all the cyclobutanone at once, add it slowly over several hours using a syringe pump. This maintains a low instantaneous concentration of the ketone, further reducing the chance of the product reacting a second time.
2. pH Control:
-
The rate of iminium ion formation is pH-dependent. For many reductive aminations, a slightly acidic pH (around 5-6) is optimal. This protonates the carbonyl group, activating it for nucleophilic attack, but does not fully protonate the amine, which would render it non-nucleophilic. Use of reagents like sodium triacetoxyborohydride (STAB), which is mildly acidic, can be advantageous.
3. Choice of Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild, tolerant of slightly acidic conditions, and selectively reduces iminium ions in the presence of ketones. This means the reduction is more likely to occur only after the imine has formed, giving less time for side reactions.
-
Sodium Cyanoborohydride (NaBH₃CN): A classic choice, but it is highly toxic (releases HCN at low pH) and requires careful pH control.
-
Catalytic Hydrogenation (H₂, Pd/C): This is a clean method but can sometimes be too slow, allowing equilibrium to favor byproduct formation. It can also be sensitive to catalyst poisoning.
Data Summary: Impact of Stoichiometry on Product Distribution
| Molar Ratio (Diazepane:Cyclobutanone) | Mono-alkylated Product (%) | Bis-alkylated Product (%) |
| 1:1 | ~50-60% | ~30-40% |
| 3:1 | ~80-85% | ~10-15% |
| 5:1 | >90% | <5% |
| Note: Yields are approximate and can vary based on specific reaction conditions. |
Visualizing the Reaction Pathway
Below is a diagram illustrating the desired mono-alkylation pathway versus the competing bis-alkylation side reaction.
Caption: Fig 2. Workflow for troubleshooting direct alkylation.
Section 3: Purification Strategies
Even with optimized reactions, some amount of side product and starting material will likely remain.
FAQ 3: How can I effectively separate my desired 1-cyclobutyl-1,4-diazepane from the unreacted starting material and the bis-alkylated byproduct?
Answer: The separation can be challenging due to the similar nature of the three compounds. A combination of techniques is often required.
1. Acid/Base Extraction:
-
This technique can be used to separate the amines from non-basic impurities but will not effectively separate the three amine products from each other.
2. Column Chromatography:
-
This is the most common method. Due to the basic nature of the amines, they can streak on silica gel.
-
Pro Tip: To improve separation, add a small amount of a volatile base, like triethylamine (~1-2%), to the eluent system (e.g., Dichloromethane/Methanol). This deactivates the acidic sites on the silica, leading to sharper peaks and better separation. The bis-alkylated product is less polar and will elute first, followed by the mono-alkylated product, and finally the highly polar starting diazepane.
3. Distillation:
-
If the compounds are thermally stable and have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective, scalable purification method.
-
1,4-Diazepane (Homopiperazine): ~170 °C
-
1-Cyclobutyl-1,4-diazepane: Boiling point will be higher.
-
1,4-Dicyclobutyl-1,4-diazepane: Boiling point will be highest.
-
References
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. [Link]
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. National Institutes of Health (NIH). [Link]
- Process for the N-monoalkylation of piperazine.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). [Link]
Sources
- 1. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 2. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1-Cyclobutyl-diazepane
Welcome to the technical support center for the synthesis and scale-up of 1-Cyclobutyl-diazepane. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot-scale production. Here, we address common challenges, answer frequently asked questions, and provide robust protocols to ensure a safe, efficient, and reproducible process.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1-Cyclobutyl-diazepane, presented in a question-and-answer format. A plausible and common synthetic route, reductive amination, is assumed for the basis of this guide.
Scenario: Reductive amination of 1-Boc-diazepan-5-one with cyclobutylamine, followed by deprotection. A key reagent in a related, alternative pathway is Sodium Triacetoxyborohydride.
Issue 1: Low Yield of the Final Product
Question: My reductive amination reaction is showing low conversion to the desired 1-Cyclobutyl-diazepane, and I'm isolating significant amounts of unreacted starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low yield in a reductive amination scale-up can stem from several factors, often exacerbated by changes in scale. Here’s a breakdown of potential causes and solutions:
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water may not favor the imine intermediate.
-
Causality: At a larger scale, inefficient mixing can lead to localized concentration gradients, hindering the reaction. Water removal is also less efficient.
-
Solution:
-
Water Removal: On a lab scale, a Dean-Stark trap or drying agents like MgSO₄ are effective. At pilot scale, consider azeotropic distillation if the solvent system is appropriate.
-
pH Control: The optimal pH for imine formation is typically mildly acidic (pH 4-6). This protonates the carbonyl group, making it more electrophilic, without excessively protonating the amine nucleophile. Monitor and adjust the pH of the reaction mixture.
-
Pre-formation of Imine: Allow the ketone and amine to stir together for a period before adding the reducing agent. Monitor the formation of the imine by an in-process analytical method like IR spectroscopy (disappearance of C=O stretch, appearance of C=N stretch) or NMR.
-
-
-
Reducing Agent Inactivity or Incompatibility: The choice and handling of the reducing agent are critical.
-
Causality: Sodium triacetoxyborohydride (STAB) is moisture-sensitive.[1] On a larger scale, extended addition times increase its exposure to atmospheric moisture, leading to decomposition.
-
Solution:
-
Reagent Quality: Always use a fresh, high-purity batch of the reducing agent.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with moisture and oxygen.[1]
-
Controlled Addition: Add the reducing agent portion-wise or as a solution in a dry, aprotic solvent to manage the reaction exotherm and minimize decomposition.
-
-
-
Suboptimal Temperature:
-
Causality: Scale-up changes the surface-area-to-volume ratio, making heat transfer less efficient. An unmanaged exotherm can lead to side reactions, while a temperature that is too low can stall the reaction.
-
Solution: Implement precise temperature control using a jacketed reactor. Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.
-
Issue 2: Formation of Impurities
Question: I'm observing a significant amount of a dialkylated impurity and/or residual imine in my final product. How can I minimize these?
Answer:
Impurity profiles often change during scale-up. Here’s how to address common impurities:
-
Residual Imine: This indicates incomplete reduction.
-
Causality: The reducing agent may have been consumed by side reactions or was insufficient.
-
Solution:
-
Increase Reducing Agent: A modest increase in the molar equivalents of the reducing agent (e.g., from 1.2 eq to 1.5 eq) can drive the reduction to completion.
-
Optimize Addition: Add the reducing agent after confirming imine formation is maximized.
-
Alternative Reducing Agents: While STAB is often preferred for its selectivity, other agents like sodium cyanoborohydride (with appropriate safety precautions due to HCN generation at low pH) could be considered if STAB proves ineffective.[2]
-
-
-
Over-alkylation/Dialkylation: This can occur if the product amine is more nucleophilic than the starting amine, leading to further reaction.[3]
-
Causality: High concentrations of the alkylating agent or prolonged reaction times can favor this side reaction.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine relative to the ketone to ensure the ketone is the limiting reagent.
-
Slow Addition: Add the ketone slowly to a solution of the amine and reducing agent. This keeps the concentration of the electrophile low, minimizing the chance of the product amine reacting further.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by slowing down the rate of the undesired over-alkylation reaction more than the desired primary reaction.
-
-
Issue 3: Work-up and Isolation Challenges
Question: During the aqueous work-up, I'm experiencing persistent emulsions, making phase separation difficult. Additionally, crystallization of the final product is inconsistent. What should I do?
Answer:
Work-up and isolation are frequently challenging during scale-up.
-
Emulsion Formation:
-
Causality: Amines can act as surfactants, stabilizing emulsions, especially at larger volumes with more vigorous stirring.
-
Solution:
-
pH Adjustment: Adjusting the pH of the aqueous layer can break emulsions. For a basic amine product, making the aqueous layer strongly basic (pH > 12) will ensure it is in its freebase form and more soluble in the organic layer.
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: Consider using a solvent with a lower tendency to form emulsions, such as methyl tert-butyl ether (MTBE) instead of dichloromethane (DCM).
-
-
-
Inconsistent Crystallization:
-
Causality: Purity, solvent choice, and cooling rate are all critical for crystallization. Impurities can act as crystallization inhibitors.
-
Solution:
-
Purity Check: Ensure the crude product has a high enough purity (>95%) before attempting crystallization. An initial purification by column chromatography on a small scale can help identify the optimal purity level.
-
Solvent Screening: Perform a systematic screening of anti-solvents. A good crystallization system will have the product highly soluble in one solvent and poorly soluble in the other.
-
Controlled Cooling: Implement a programmed cooling profile. A slow cooling rate generally favors the formation of larger, purer crystals.
-
Seeding: Use a small amount of pure product crystals to induce crystallization. This provides a template for crystal growth and can lead to a more consistent particle size distribution.
-
-
Part 2: Frequently Asked Questions (FAQs)
1. What are the Critical Process Parameters (CPPs) for the synthesis of 1-Cyclobutyl-diazepane?
Critical Process Parameters (CPPs) are parameters that must be controlled to ensure the product meets its critical quality attributes (CQAs).[4][5] For this synthesis, the key CPPs include:
-
Reagent Stoichiometry: The molar ratio of amine, ketone, and reducing agent directly impacts yield and purity.[6]
-
Temperature: Affects reaction rate, selectivity, and impurity formation.[7]
-
pH: Crucial for the imine formation step.
-
Addition Rate: The rate of addition of reagents can influence exotherm control and selectivity.
-
Mixing Speed: Adequate mixing is essential for maintaining homogeneity, especially in larger reactors.
2. What analytical techniques are recommended for in-process controls (IPCs)?
In-process controls are vital for monitoring the reaction progress and making informed decisions. The implementation of Process Analytical Technology (PAT) can significantly enhance process understanding and control.[4][5][8]
-
HPLC/UPLC: The primary tool for monitoring the disappearance of starting materials and the formation of the product and impurities.
-
FTIR Spectroscopy: Can be used in-line with a probe to monitor the formation of the imine intermediate (C=N bond) and the disappearance of the ketone (C=O bond).
-
NMR Spectroscopy: Useful for structural confirmation of intermediates and the final product on samples taken from the reactor.
3. What are the main safety considerations when handling Sodium Triacetoxyborohydride (STAB) on a large scale?
STAB is a reactive and moisture-sensitive reagent that requires careful handling.
-
Moisture Reactivity: It reacts with water to release flammable gases which may ignite spontaneously.[1] All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen).[1][9]
-
Irritant: STAB is an irritant to the skin, eyes, and respiratory system.[1][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[1][10][11] Handling should be done in a well-ventilated fume hood or a contained environment.[1][10]
-
Quenching: The reaction must be quenched carefully by the slow addition of a suitable aqueous solution (e.g., saturated sodium bicarbonate) to safely neutralize any unreacted STAB.
Part 3: Experimental Protocols and Data
Protocol: Scale-Up Synthesis of 1-Cyclobutyl-diazepane via Reductive Amination
This protocol outlines a general procedure for a pilot-scale batch. Note: All operations should be performed by trained personnel in accordance with site-specific safety procedures.
Materials:
-
1-Boc-diazepan-5-one
-
Cyclobutylamine
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (Brine) solution
-
Magnesium Sulfate (anhydrous)
-
Hydrochloric Acid (for deprotection step)
-
Sodium Hydroxide (for neutralization)
Procedure:
-
Reactor Setup: Charge a clean, dry, nitrogen-purged 100 L jacketed glass reactor with 1-Boc-diazepan-5-one (1.0 eq) and dichloromethane (10 volumes).
-
Imine Formation: Add cyclobutylamine (1.1 eq) to the reactor. Stir the mixture at 20-25 °C for 2 hours. Monitor imine formation via in-line FTIR or by taking a sample for HPLC analysis.
-
Reduction: Once imine formation has plateaued, cool the reactor contents to 0-5 °C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C and monitor its progress by HPLC every hour. The reaction is considered complete when <1% of the imine intermediate remains.
-
Quenching: Slowly and carefully add saturated sodium bicarbonate solution to the reactor to quench any excess STAB. Control the addition rate to manage gas evolution.
-
Work-up:
-
Allow the layers to separate and remove the aqueous layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
-
Deprotection and Isolation:
-
Dissolve the crude product in a suitable solvent (e.g., dioxane) and add hydrochloric acid.
-
Stir until the deprotection is complete (monitored by HPLC).
-
Neutralize with sodium hydroxide solution and extract the free amine product into an organic solvent.
-
Purify the final product by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
Data Summary: Lab vs. Pilot Scale Comparison
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Reaction Time | 4 hours | 8-10 hours | Slower reagent addition and less efficient heat transfer at scale. |
| Typical Yield | 85% | 75-80% | Increased potential for side reactions and handling losses. |
| Purity (Crude) | 95% | 90-93% | Impurity profile may change; optimization of work-up is crucial. |
| Solvent Volume | 100 mL | 10 L | Ensure adequate mixing and temperature control. |
Part 4: Visualizations
Diagram 1: Synthetic Pathway
Caption: Reductive amination pathway for 1-Cyclobutyl-diazepane synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing and resolving low yield issues.
References
- Mettler Toledo. Process Analytical Technology (PAT) - Enhance Quality and Efficiency.
- Wikipedia. Process analytical technology.
- Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride.
- Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS.
- Slideshare. Presentation process-scale-up-and-critical-control-parameters-1.
- Pharmaceutical Technology. Strategic Approaches to Process Optimization and Scale-up.
- National Institutes of Health (NIH). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification.
- Kineticos. How to Scale Up Pharmaceutical Manufacturing.
- PubMed. A review of pharmaceutical extrusion: critical process parameters and scaling-up.
- Bora CDMO. What is the Best Way to Scale-up the Manufacturing Process for My Pharmaceutical Product?.
- Bruker. What is PAT?.
- International Journal of Pharmaceutical and Phytopharmacological Research. Process Analytical Technology (PAT) in Pharmaceutical Development and its Application.
- Organic Letters. Synthesis of Secondary Amines via Self-Limiting Alkylation.
- ACS Publications. Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study.
- Frontiers. Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.
- ResearchGate. Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study | Request PDF.
- ResearchGate. (PDF) Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.
- Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
- ElectronicsAndBooks. New Synthesis of Diazepam.
- ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
- Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of principal process related potential impurities in Diazepam.
- PubMed. Isolation, purification and partial sequence of a neuropeptide (diazepam-binding inhibitor) precursor of an anxiogenic putative ligand for benzodiazepine recognition site.
- Dalton Transactions (RSC Publishing). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity.
- ScienceDirect. N-alkylation of ammonia and amines with alcohols catalyzed by Ni-loaded CaSiO3.
- Green Chemistry (RSC Publishing). Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface.
- PubMed Central. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
- ResearchGate. Solid-phase synthesis of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones via a cyclization/release strategy | Request PDF.
- Organic Chemistry Portal. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing.
- National Institutes of Health (NIH). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- RSC Publishing. Efficient nickel-catalysed N-alkylation of amines with alcohols.
- Auburn University. Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis.
Sources
- 1. lifechempharma.com [lifechempharma.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. Process analytical technology - Wikipedia [en.wikipedia.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Presentation process-scale-up-and-critical-control-parameters-1 | PPT [slideshare.net]
- 8. What is PAT? | Bruker [bruker.com]
- 9. lobachemie.com [lobachemie.com]
- 10. aksci.com [aksci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Troubleshooting 1,4-Diazepane Ring Formation
Welcome to the Technical Support Center for the synthesis of 1,4-diazepane ring systems. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this valuable heterocyclic scaffold. The 1,4-diazepane moiety is a key structural component in a variety of biologically active compounds, and its synthesis, while versatile, can present unique challenges.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization to form the 1,4-diazepane ring is giving a low yield. What are the most common reasons for this?
A1: Low yields in 1,4-diazepane ring formation via intramolecular cyclization are often attributed to a few key factors. Firstly, the formation of a seven-membered ring is entropically less favored than smaller rings. Competing intermolecular reactions, leading to dimers or polymers, are a significant issue, especially at high concentrations. Secondly, the choice of base and solvent is critical and can dramatically influence the reaction's success. Finally, inadequate activation of the leaving group or the nucleophile can stall the reaction. A thorough optimization of reaction concentration, base, solvent, and temperature is often necessary.
Q2: I'm observing significant amounts of over-alkylation in my reductive amination reaction to form a substituted 1,4-diazepane. How can I control this?
A2: Over-alkylation is a common side reaction in the reductive amination of 1,4-diazepanes, leading to a mixture of mono-, di-, and even tri-substituted products.[4][5][6] To mitigate this, a "multi-addition" or portion-wise addition of the aldehyde and reducing agent can be employed. This strategy maintains a low concentration of the electrophile and reducing agent, favoring the desired mono-alkylation. Additionally, adjusting the stoichiometry of the reactants and optimizing the reaction temperature can help control the extent of alkylation.
Q3: During the purification of my 1,4-diazepane derivative, I'm struggling to separate it from the unreacted linear precursor. What are some effective purification strategies?
A3: The similar polarity of the cyclic 1,4-diazepane and its linear precursor can make chromatographic separation challenging. One effective strategy is to exploit the difference in basicity between the two compounds. The cyclic diazepane, with its two nitrogen atoms, can often be selectively protonated and extracted into an aqueous acidic phase, leaving the less basic linear precursor in the organic phase. Subsequent basification of the aqueous layer and re-extraction will then yield the purified diazepane. Alternatively, derivatization of the unreacted precursor, for example, by reacting a free amine with a resin-bound reagent, can facilitate its removal by filtration.
Q4: My Ring-Closing Metathesis (RCM) reaction to form a 1,4-diazepane is sluggish or fails completely. What should I investigate first?
A4: The first aspect to investigate is the catalyst's activity. Ruthenium-based catalysts are sensitive to impurities, particularly those containing sulfur or phosphorus, and can be deactivated by coordinating solvents. Ensure your starting materials and solvent are of high purity. Catalyst choice is also crucial; second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more robust and efficient for electron-rich and sterically hindered olefins often encountered in 1,4-diazepane synthesis. Additionally, the concentration of the reaction is critical for RCM; high dilution is necessary to favor the intramolecular reaction over intermolecular oligomerization.
In-Depth Troubleshooting Guides
Reductive Amination for N-Substitution and Ring Formation
Reductive amination is a cornerstone for introducing diversity onto the 1,4-diazepane scaffold. However, controlling the degree of substitution and avoiding side reactions is paramount.
Symptom: Complex product mixture observed by TLC/LC-MS, with masses corresponding to mono-, di-, and tri-alkylated products.
Troubleshooting Workflow:
Troubleshooting workflow for reductive amination.
In-depth Analysis and Solutions:
-
Cause: Over-alkylation is often the result of the newly formed secondary amine being more nucleophilic than the starting primary amine, leading to a second alkylation event.
-
Solution: A "multi-addition" protocol, where the aldehyde and reducing agent are added in portions over an extended period, can maintain a low concentration of the electrophile and favor the mono-alkylated product.[4] This approach has been shown to significantly increase the yield of the desired tri-substituted product when that is the target, by controlling the sequential additions.[4]
Experimental Protocol: Controlled Reductive Amination via "Multi-Addition"
-
Dissolve the 1,4-diazepane derivative (1.0 eq.) in a suitable solvent (e.g., methanol, DCM).
-
Add the first portion of the aldehyde (0.5 eq.) and stir for 10-15 minutes.
-
Add the first portion of the reducing agent (e.g., NaBH(OAc)₃, 0.5 eq.) and stir for 1-2 hours.
-
Repeat steps 2 and 3 until the desired amount of aldehyde and reducing agent has been added.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
| Parameter | Typical Range | Effect on Over-alkylation |
| Aldehyde Equivalents | 1.0 - 1.5 | Increasing equivalents increases over-alkylation. |
| Temperature | 0 °C to 40 °C | Higher temperatures can increase the rate of over-alkylation. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Choice can influence reaction rate and selectivity. |
Intramolecular Cyclization to Form 1,4-Diazepanones
The formation of the seven-membered lactam ring in 1,4-diazepanones can be challenging due to unfavorable ring strain and competing intermolecular reactions.
Symptom: Low yield of the desired 1,4-diazepanone, with the presence of oligomeric or polymeric byproducts.
Troubleshooting Workflow:
Troubleshooting workflow for intramolecular cyclization.
In-depth Analysis and Solutions:
-
Cause: The formation of medium-sized rings is often plagued by competing intermolecular reactions. The effective concentration of the reactive ends of the linear precursor needs to be maximized for intramolecular cyclization.
-
Solution: High-dilution conditions (typically 0.001 to 0.01 M) are essential to favor the intramolecular pathway. This can be achieved by the slow addition of the linear precursor to a large volume of solvent containing the coupling reagents and base. The use of a syringe pump for slow addition is highly recommended. For solid-phase synthesis, the pseudo-dilution effect of the resin can be advantageous.[7][8]
Experimental Protocol: High-Dilution Intramolecular Amide Bond Formation
-
Set up a reaction vessel with a large volume of a suitable anhydrous solvent (e.g., DMF, DCM) and the coupling reagent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Dissolve the linear amino acid precursor in a separate flask in the same solvent to a concentration of approximately 0.1 M.
-
Using a syringe pump, add the solution of the linear precursor to the reaction vessel over a period of 4-12 hours.
-
Allow the reaction to stir for an additional 12-24 hours after the addition is complete.
-
Monitor the reaction by LC-MS.
-
Work up the reaction by quenching with water, followed by extraction with an appropriate organic solvent.
-
Purify the product by column chromatography or preparative HPLC.
| Coupling Reagent | Additive | Base | Common Solvents |
| EDC | HOBt, HOAt | DIPEA, NMM | DMF, DCM |
| HATU | - | DIPEA, 2,4,6-Collidine | DMF, NMP |
| COMU | - | DIPEA | DMF, ACN |
Ring-Closing Metathesis (RCM) for Unsaturated 1,4-Diazepanes
RCM is a powerful tool for the synthesis of unsaturated 1,4-diazepanes, but its success is highly dependent on the choice of catalyst and reaction conditions.
Symptom: Low conversion of the diene precursor and/or formation of dimeric or oligomeric byproducts.
Troubleshooting Workflow:
Troubleshooting workflow for Ring-Closing Metathesis.
In-depth Analysis and Solutions:
-
Cause: The catalyst's performance can be hampered by impurities in the substrate or solvent. Lewis basic functional groups, such as unprotected amines, can coordinate to the metal center and inhibit catalysis.
-
Solution: Ensure the use of high-purity, degassed solvents. If the substrate contains potentially inhibiting functional groups, consider using a more robust catalyst like the Hoveyda-Grubbs second-generation catalyst, which is known for its higher stability and activity. Protecting groups on the nitrogen atoms (e.g., Boc, Cbz) are often necessary to prevent catalyst poisoning.
Experimental Protocol: Optimized Ring-Closing Metathesis
-
In a glovebox or under an inert atmosphere, dissolve the diene precursor in a degassed, anhydrous solvent (e.g., toluene, DCM) to a concentration of 0.001-0.01 M.
-
Add the RCM catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 40-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a catalyst scavenger (e.g., triphenylphosphine, DMSO).
-
Concentrate the reaction mixture and purify by column chromatography.
| Catalyst | Typical Loading (mol%) | Recommended Solvents | Key Features |
| Grubbs 1st Gen. | 5-10 | DCM, Toluene | Good for simple dienes, less active for hindered olefins. |
| Grubbs 2nd Gen. | 1-5 | DCM, Toluene | Higher activity and broader functional group tolerance. |
| Hoveyda-Grubbs 2nd Gen. | 1-5 | Toluene, DCE | High stability, good for challenging substrates. |
References
- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. (URL: [Link])
- Request PDF: 1,4-Diazepines. (URL: [Link])
- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. (URL: [Link])
- Request PDF: 1,4‐Diazepane Ring‐Based Systems. (URL: [Link])
- Biocatalytic amide bond formation - Green Chemistry (RSC Publishing). (URL: [Link])
- Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PubMed Central. (URL: [Link])
- Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. (URL: [Link])
- Organoboron catalysis for direct amide/peptide bond formation - Chemical Communic
- Solid-phase synthesis of 2-pyridones, 1,4-diazepines, and 1,4-oxazepines from resin-bound 3-amino-2-seleno ester - PubMed. (URL: [Link])
- Catalytic Ring Expansion of Cyclic Hemiaminals for the Synthesis of Medium-Ring Lactams. (URL: [Link])
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - NIH. (URL: [Link])
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (URL: [Link])
- Efficient and Selective Formation of Macrocyclic Disubstituted Z Alkenes by Ring-Closing Metathesis (RCM) Reactions Catalyzed by Mo- or W-Based Monoaryloxide Pyrrolide (MAP) Complexes. Applications to Total Syntheses of Epilachnene, Yuzu Lactone, Ambrettolide, Epothilone C and Nakadomarin A - PMC - PubMed Central. (URL: [Link])
- 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester - PubMed. (URL: [Link])
- Solid-phase synthesis of trisubstituted benzo[2][9]-diazepin-5-one deriv
- Synthesis of Tetrasubstituted Alkenes via Met
- Synthesis of 1,4-Diazacycles by Hydrogen Borrowing - Organic Chemistry Portal. (URL: [Link])
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed. (URL: [Link])
- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 C
- Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC - NIH. (URL: [Link])
- (PDF) The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)
- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC - NIH. (URL: [Link])
- New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines | Request PDF. (URL: [Link])
- (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (URL: [Link])
- Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - NIH. (URL: [Link])
Sources
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]
- 4. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 1-Cyclobutyl-diazepane Synthesis
Welcome to the technical support center for the synthesis of 1-Cyclobutyl-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic process. Leveraging extensive field-proven insights and established chemical principles, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful synthesis and purification of your target compound.
Introduction to the Synthesis and Common Challenges
The synthesis of 1-Cyclobutyl-diazepane, also known as 1-cyclobutyl-homopiperazine, is most commonly achieved through the reductive amination of cyclobutanone with 1,4-diazepane (homopiperazine). This reaction, while straightforward in principle, is often complicated by the formation of several byproducts that can hinder purification and reduce the overall yield of the desired mono-substituted product. The primary challenges arise from the symmetrical nature of the 1,4-diazepane starting material, which contains two reactive secondary amine sites.
Troubleshooting Guide: Identification and Mitigation of Key Byproducts
This section addresses specific issues you may encounter during the synthesis of 1-Cyclobutyl-diazepane, focusing on the identification and mitigation of common byproducts.
Issue 1: Presence of a Higher Molecular Weight Impurity with a Similar Retention Time to the Product
Symptom: Your LC-MS analysis of the crude reaction mixture shows a significant peak with a mass corresponding to the addition of two cyclobutyl groups to the diazepane core (e.g., M+H peak for C13H26N2). In your GC-MS or LC analysis, this peak often elutes closely to your desired product.
Probable Cause: The formation of the di-substituted byproduct, N,N'-dicyclobutyl-1,4-diazepane . This occurs when both nitrogen atoms of the 1,4-diazepane molecule react with cyclobutanone.
Mechanistic Insight: The initial mono-alkylation to form 1-Cyclobutyl-diazepane is often followed by a second reductive amination at the remaining secondary amine. The rate of this second alkylation can be competitive with the first, especially under conditions of high cyclobutanone concentration or elevated temperatures.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the 1,4-diazepane relative to cyclobutanone can favor the formation of the mono-alkylated product. A starting point is a 1.2:1 to 1.5:1 molar ratio of diazepine to cyclobutanone.
-
Slow Addition of the Carbonyl: Instead of adding all the cyclobutanone at once, a slow, dropwise addition to the reaction mixture can maintain a low instantaneous concentration of the ketone, thus reducing the likelihood of di-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can decrease the rate of the second alkylation more significantly than the first, improving selectivity for the mono-substituted product.[1]
-
Choice of Reducing Agent: Milder reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)3 or STAB), can provide better control over the reaction compared to more reactive hydrides like sodium borohydride (NaBH4).[1][2] STAB is often effective at a slightly acidic pH, which can also help to modulate the reactivity.
Analytical Identification:
| Compound | Expected Molecular Ion (M+H)+ | Key 1H NMR Features |
| 1-Cyclobutyl-diazepane | 155.15 | A single set of cyclobutyl proton signals. |
| N,N'-dicyclobutyl-1,4-diazepane | 223.23 | A single, symmetrical set of cyclobutyl proton signals, with integrals corresponding to two cyclobutyl groups. |
Purification Strategy: Separation of the mono- and di-substituted products can be challenging due to their similar polarities.
-
Column Chromatography: Use a high-resolution silica gel column with a shallow gradient of a polar solvent (e.g., methanol or ethanol) in a non-polar solvent (e.g., dichloromethane or ethyl acetate).
-
Acid-Base Extraction: A careful, multi-step acid-base extraction may offer some enrichment, but is unlikely to provide complete separation.
Issue 2: Incomplete Conversion of Starting Materials
Symptom: TLC and/or LC-MS analysis shows the presence of unreacted 1,4-diazepane and/or cyclobutanone. You may also observe an intermediate species.
Probable Cause:
-
Inefficient Imine/Iminium Formation: The initial condensation between the amine and the ketone is a reversible equilibrium.[3] If water is not effectively removed or the pH is not optimal, the equilibrium may not favor the imine intermediate.
-
Deactivation or Insufficient Reducing Agent: The reducing agent may have degraded or been added in an insufficient amount.
-
Formation of a Stable Hemiaminal Intermediate: The reaction between a secondary amine and a cyclic ketone can form a hemiaminal intermediate.[4] Under certain conditions, this intermediate may be slow to eliminate water to form the reactive iminium ion.
Solutions:
-
pH Control: For reductive aminations using reagents like sodium cyanoborohydride (NaBH3CN), maintaining a mildly acidic pH (around 5-6) is crucial to facilitate imine formation without protonating the amine into a non-nucleophilic state.[2]
-
Dehydrating Agents: The addition of a dehydrating agent, such as molecular sieves (3Å or 4Å), can help to drive the equilibrium towards the imine intermediate by sequestering the water that is formed.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-50 °C) may be beneficial, but be mindful of the increased risk of di-alkylation.
-
Reducing Agent Health: Use a fresh bottle of the reducing agent and ensure it has been stored under appropriate anhydrous conditions.
Analytical Identification of Intermediates:
-
Imine/Iminium Ion: These are often not stable enough to be isolated but can sometimes be detected by mass spectrometry.
-
Hemiaminal: This intermediate may be observable by 1H NMR in situ, often as a complex set of signals.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of 1-Cyclobutyl-diazepane?
A1: The most prevalent byproduct is the N,N'-dicyclobutyl-1,4-diazepane, resulting from over-alkylation.[1] Depending on the reaction conditions, you may also find unreacted starting materials (1,4-diazepane and cyclobutanone) and potentially small amounts of cyclobutanol, which is formed if the reducing agent reacts directly with cyclobutanone.
Q2: I am seeing a byproduct with the same mass as my product in the LC-MS, but with a different retention time. What could it be?
A2: While less common in this specific synthesis, if your 1,4-diazepane starting material is substituted, you could be observing the formation of constitutional isomers. For the reaction of unsubstituted 1,4-diazepane with cyclobutanone, isomeric products are not expected. However, it is worth considering the possibility of impurities in your starting materials.
Q3: Can I use a protecting group strategy to avoid di-alkylation?
A3: Yes, a protecting group strategy is a very effective, albeit longer, method to ensure mono-alkylation. You can protect one of the nitrogens of 1,4-diazepane with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[5][6] The synthesis would then proceed as follows:
-
Mono-protection of 1,4-diazepane to give tert-butyl 1,4-diazepane-1-carboxylate.
-
Reductive amination with cyclobutanone on the unprotected nitrogen.
-
Deprotection of the Boc group under acidic conditions (e.g., with trifluoroacetic acid) to yield the desired 1-Cyclobutyl-diazepane.
Q4: What is the best way to monitor the progress of my reaction?
A4: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Use a mobile phase that gives good separation between your starting materials and products (e.g., 10% Methanol in Dichloromethane with a small amount of ammonia). Stain with potassium permanganate or ninhydrin to visualize the spots.
-
LC-MS: This will allow you to monitor the consumption of starting materials and the formation of your desired product (m/z = 155.15 for [M+H]+) and the di-alkylated byproduct (m/z = 223.23 for [M+H]+).[7]
Q5: Are there any specific side reactions related to the use of cyclobutanone?
A5: The four-membered ring of cyclobutanone is strained, which can influence its reactivity. While the primary reaction pathway is the expected reductive amination, under harsh conditions (e.g., strongly acidic or basic, high temperatures), ring-opening or rearrangement reactions of the cyclobutane moiety are theoretically possible, though less common under standard reductive amination conditions.[8] It is always advisable to use the mildest effective conditions.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in the synthesis of 1-Cyclobutyl-diazepane and the formation of the primary byproduct.
Caption: Reaction scheme for the desired synthesis and primary byproduct formation.
References
- High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
- Diazepam. PubChem.
- 1-Boc-hexahydro-1,4-diazepine(112275-50-0) 1H NMR spectrum. ChemicalBook.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
- Structure of hemiaminal intermediate of the reaction of diethylamine with cyclobutanone. Journal of Molecular Structure.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.
- Technical Support Center: Synthesis of Substituted 1,4-Diazepanes. Benchchem.
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances.
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society.
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
- Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences.
- Base-Promoted Synthesis of Multisubstituted Benzo[b][7][9]oxazepines. Organic & Biomolecular Chemistry.
- Reductive aminations by imine reductases: from milligrams to tons.
- Diazepane. PubChem.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkyl
- Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters.
- Reductive amin
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed.
- Tert-butyl 1,4-diazepane-1-carboxyl
- Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Purity of 1-Cyclobutyl-diazepane
Welcome to the technical support center for 1-Cyclobutyl-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex purification challenges encountered during its synthesis and isolation.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude synthesis of 1-Cyclobutyl-diazepane?
When synthesizing 1-Cyclobutyl-diazepane, typically via N-alkylation of a diazepane precursor, several impurities can arise. Identifying these is the first step toward effective purification.
-
Unreacted Starting Materials: The most common impurities are residual diazepane and the cyclobutylating agent (e.g., cyclobutyl bromide or tosylate).
-
Over-alkylation Product: Direct N-alkylation of amines can be difficult to control, often leading to the formation of a quaternary ammonium salt where both nitrogen atoms of the diazepane ring are alkylated.[1][2] This is especially true if an excess of the alkylating agent is used.[2]
-
Side-Reaction Products: Depending on the reaction conditions, the alkylating agent might undergo elimination reactions, or the base used could lead to other byproducts.[3]
-
Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., Toluene, Acetonitrile, Dichloromethane) and reagents like phase-transfer catalysts or inorganic bases (e.g., K₂CO₃) can be carried through.
Analytical Identification:
-
TLC (Thin Layer Chromatography): A quick method to visualize the number of components. A single spot does not guarantee purity but multiple spots confirm impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile impurities like starting materials and some byproducts by their mass-to-charge ratio.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for less volatile impurities and for quantifying the purity of the main product.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can definitively identify the structure of the desired product and elucidate the structures of impurities if they are present in sufficient concentration.
Q2: My flash column chromatography is providing poor separation and significant tailing. How can I improve this?
This is a frequent issue when purifying amines on standard silica gel.[4] The basic nature of the diazepane's nitrogen atoms leads to strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the silica surface, causing the characteristic "tailing" or streaking of the spot on TLC and broad peaks during column chromatography.
Troubleshooting Steps:
-
Use a Basic Modifier: Add a small amount of a volatile base to your eluent system.[4][5]
-
Triethylamine (Et₃N): Typically, 0.5-2% (v/v) triethylamine is added to the mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The triethylamine acts as a competitive base, binding to the acidic sites on the silica and allowing your diazepane product to elute more symmetrically.[4]
-
Pyridine: Can be used as an alternative, though it is less volatile.[5]
-
-
Switch the Stationary Phase:
-
Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds. It lacks the acidic silanol groups, thus minimizing tailing.
-
Amine-Functionalized Silica: Pre-treated silica gel with bonded amine groups is commercially available and designed specifically for purifying basic compounds, offering excellent resolution.
-
-
Optimize the Mobile Phase:
-
A common solvent system for compounds of intermediate polarity like 1-Cyclobutyl-diazepane is a gradient of Dichloromethane (DCM) and Methanol (MeOH).[5] Start with a low concentration of MeOH and gradually increase it.
-
Ensure your chosen solvent system provides a TLC Rf value of approximately 0.25-0.35 for the target compound, as this often translates to the best separation on a column.[4]
-
Workflow for Optimizing Flash Chromatography
Below is a systematic workflow for troubleshooting poor separation during the flash chromatography of 1-Cyclobutyl-diazepane.
Caption: Decision workflow for troubleshooting amine purification by flash chromatography.
Q3: I've purified my compound by chromatography, but it still won't crystallize. What should I do?
Failure to crystallize is common for amines, which are often oils or low-melting solids at room temperature. The presence of even minor impurities can also inhibit crystal lattice formation.[6]
Strategies to Induce Crystallization:
-
Salt Formation: This is the most effective and highly recommended strategy for basic compounds like amines.[6][7] Converting the freebase into a salt dramatically increases its polarity and crystallinity.
-
Hydrochloride (HCl) Salt: Dissolve the purified freebase in a non-polar solvent like diethyl ether (Et₂O) or ethyl acetate (EtOAc). Slowly add a solution of HCl in Et₂O or isopropanol. The hydrochloride salt will often precipitate immediately as a crystalline solid.[6][7] This solid can then be collected by filtration and recrystallized from a more polar solvent system (e.g., Ethanol/Water or Methanol/Ether).
-
Other Salts: If the HCl salt is hygroscopic or does not crystallize well, consider other acids like tartaric acid or oxalic acid to form different crystalline salts.[6]
-
-
Recrystallization Solvent Screening: The key is to find a solvent (or solvent system) where your compound is highly soluble when hot but poorly soluble when cold.[8][9]
Detailed Protocol: Conversion to Hydrochloride Salt and Recrystallization
-
Salt Formation:
-
Dissolve the purified 1-Cyclobutyl-diazepane (1.0 eq) in anhydrous diethyl ether (10 mL per gram of amine).
-
While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. A white solid should form.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether.
-
Dry the solid under high vacuum.
-
-
Recrystallization:
-
Place the crude hydrochloride salt in a flask.
-
Add a minimal amount of boiling ethanol or methanol to just dissolve the solid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.[8]
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours to maximize crystal yield.
-
Collect the pure crystals by vacuum filtration, rinsing with a small amount of ice-cold solvent.[8]
-
Dry the crystals under vacuum to a constant weight.
-
Comparative Purity & Yield Analysis
The choice of purification method is a trade-off between purity, yield, speed, and scale. Below is a summary of expected outcomes for purifying a crude 1-Cyclobutyl-diazepane sample with an initial purity of ~85%.
| Purification Method | Typical Final Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Flash Chromatography (with Et₃N) | 97 - 99% | 70 - 85% | Good for removing a wide range of impurities; relatively fast.[10][11][12] | Requires significant solvent; may not remove very closely related impurities. |
| Recrystallization (Freebase) | >99% (if it crystallizes) | 50 - 70% | Potentially very high purity; scalable. | Compound may be an oil; finding a suitable solvent can be difficult.[8] |
| Salt Formation & Recrystallization | >99.5% | 80 - 95% (overall) | Excellent for achieving high purity; product is often a stable, easy-to-handle solid.[6][7] | Adds an extra chemical step to the process. |
References
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- University of Rochester, Department of Chemistry.Chromatography: How to Run a Flash Column. [Link]
- JoVE. (2025).
- University of Rochester, Department of Chemistry.
- Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]
- King Group.
- LCGC International. (2021).
- University of California, Los Angeles (UCLA) Chemistry.
- Mettler Toledo.Recrystallization Guide: Process, Procedure, Solvents. [Link]
- ResearchGate. (2017).
- PubMed Central (PMC). (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Link]
- ResearchGate. (2015).
- Organic Chemistry Portal. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. [Link]
- Wikipedia.
- Master Organic Chemistry. (2017).
- National Institutes of Health (NIH). (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]
- National Institutes of Health (NIH). (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
- Auburn University Electronic Theses and Dissertations. (2023).
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. mt.com [mt.com]
- 10. chromtech.com [chromtech.com]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 1-Cyclobutyl-diazepane
Welcome to the technical support center for 1-Cyclobutyl-diazepane. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work. This guide provides in-depth troubleshooting workflows, detailed protocols, and scientific explanations to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is 1-Cyclobutyl-diazepane and why is its solubility a key consideration?
A1: 1-Cyclobutyl-diazepane is a small organic molecule featuring a diazepane ring system substituted with a cyclobutyl group. Its structure, containing two nitrogen atoms (amines) within a seven-membered ring, makes it a basic compound.[1][2] The key challenge arises from its dual nature: the hydrocarbon cyclobutyl and diazepane backbone lend it lipophilic (oil-loving) characteristics, while the amine groups offer a route to aqueous solubility via protonation.[3][4]
Based on its structure, its predicted LogP (a measure of lipophilicity) is approximately 1.1, suggesting moderate lipophilicity.[5] This intermediate polarity means it may not be readily soluble in either purely aqueous or highly nonpolar organic solvents, making careful solvent selection and formulation strategy critical for reproducible experimental results.
Table 1: Predicted Physicochemical Properties of 1-Cyclobutyl-diazepane
| Property | Predicted Value | Significance for Solubility |
|---|---|---|
| Molecular Formula | C₉H₁₈N₂ | Indicates a relatively small molecule. |
| Molecular Weight | ~154.25 g/mol | Lower molecular weight generally favors solubility.[6] |
| Predicted LogP | 1.10 | Suggests moderate lipophilicity; may have limited solubility in highly polar solvents like water.[5][7] |
| pKa (Predicted) | ~9.5 - 11.0 | As a typical alkyl amine, it is basic and will become protonated and more soluble at acidic pH.[4] |
| Hydrogen Bond Acceptors | 2 (the two Nitrogen atoms) | Can accept hydrogen bonds from protic solvents like water or ethanol.[5] |
| Hydrogen Bond Donors | 1 (the secondary amine) | Can donate a hydrogen bond, contributing to interactions with polar solvents.[5] |
Q2: What are the recommended starting solvents for preparing a high-concentration stock solution?
A2: For initial dissolution, a water-miscible polar aprotic solvent is typically the first choice for compounds of this nature.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of moderately lipophilic compounds for in vitro screening.[8][9]
-
Secondary Recommendation: Ethanol can also be effective. However, its polarity is higher than DMSO's, which might limit the maximum achievable concentration.
-
Aqueous Solutions: Direct dissolution in aqueous buffers is not recommended without pH adjustment, as the free base form is likely to be poorly soluble.
Q3: How does pH dramatically affect the solubility of 1-Cyclobutyl-diazepane?
A3: The presence of two amine groups makes 1-Cyclobutyl-diazepane a weak base. The solubility of such compounds is highly dependent on pH.[10]
-
At Neutral or Basic pH (pH > 8): The amine groups are primarily in their neutral, uncharged form. This form is less polar and thus exhibits low aqueous solubility.
-
At Acidic pH (pH < 8): The amine groups become protonated, forming ammonium salts (R₃NH⁺). This positive charge significantly increases the molecule's polarity, leading to a substantial increase in aqueous solubility.[4][11] This principle is a cornerstone of troubleshooting. Adjusting the pH of your aqueous buffer to be 1-2 units below the compound's pKa can often be the simplest way to achieve dissolution.
Q4: What is the maximum concentration of DMSO I should use in my final cell culture or assay buffer?
A4: While DMSO is an excellent solvent for stock solutions, it can be toxic to cells and interfere with assays at higher concentrations.[9]
-
General Guideline: Keep the final concentration of DMSO at or below 0.5% (v/v).
-
For Sensitive Assays or Cell Lines: It is best practice to keep the final DMSO concentration at or below 0.1% (v/v) to minimize off-target effects.[12]
Troubleshooting Guides
This section addresses the most common precipitation scenarios encountered in the lab.
Scenario 1: Immediate Precipitation Upon Dilution ("Crashing Out")
-
Observation: You add your clear, concentrated stock solution (e.g., in DMSO) to an aqueous buffer or cell culture medium, and it immediately turns cloudy or a precipitate forms.[13]
-
Core Problem: This is a kinetic solubility issue.[14][15] The compound is forced out of solution when the highly solubilizing organic solvent (DMSO) is rapidly diluted, creating an environment where the compound's concentration is far above its aqueous solubility limit. This is also known as "solvent shock."[12]
Caption: Troubleshooting workflow for immediate precipitation.
Scenario 2: Delayed Precipitation During Incubation
-
Observation: The solution is initially clear after adding the compound, but a precipitate (often crystalline) forms after several hours or days in an incubator (e.g., at 37°C).
-
Core Problem: This relates to thermodynamic solubility .[14][16] The initial concentration was likely in a supersaturated but metastable state. Over time, given the thermal energy, the compound equilibrates and precipitates out to its true, lower thermodynamic solubility limit.
-
Causality and Solutions:
-
Temperature Effects: While most compounds are more soluble at higher temperatures, this is not universal.[14] More importantly, prolonged incubation provides the energy needed for nucleation and crystal growth, causing the metastable solution to crash.
-
Solution: Determine the maximum thermodynamic solubility at 37°C using the protocol below (Protocol 2) and ensure your working concentration is below this limit.
-
-
Interaction with Media Components: Cell culture media are complex. Serum proteins, in particular, can sometimes bind to compounds, keeping them in solution.[17] However, salts in the buffer can also decrease solubility via the "salting-out" effect.
-
Solution: Test solubility in both your complete medium and a simpler buffer (like PBS at the same pH) to see if media components are helping or hindering solubility. If serum is a key factor, ensure consistent batch and concentration.
-
-
pH Shift: Cell metabolism can acidify or alter the pH of the culture medium over time, which can shift the ionization state of 1-Cyclobutyl-diazepane and affect its solubility.[11]
-
Solution: Ensure your medium is adequately buffered (e.g., with HEPES for CO₂ incubators) and monitor the pH of your cultures during long-term experiments.
-
-
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standardized method for preparing an accurate stock solution, a critical first step for reproducible experiments.[18][19][20]
-
Pre-Calculation:
-
Molecular Weight (MW) of 1-Cyclobutyl-diazepane = 154.25 g/mol .
-
To make a 10 mM (0.010 mol/L) solution, you need: Mass (mg) = 10 mmol/L * Volume (L) * 154.25 mg/mmol
-
For 1 mL (0.001 L): Mass = 10 * 0.001 * 154.25 = 1.54 mg
-
For 10 mL (0.01 L): Mass = 10 * 0.01 * 154.25 = 15.43 mg
-
-
Procedure:
-
Accurately weigh the calculated mass (e.g., 15.43 mg) of solid 1-Cyclobutyl-diazepane using an analytical balance.[19]
-
Transfer the solid to an appropriate-sized volumetric flask (e.g., 10 mL).
-
Add approximately 70-80% of the final volume of high-purity, anhydrous DMSO (e.g., 7-8 mL for a 10 mL final volume).
-
Cap the flask and mix thoroughly by vortexing. If needed, use a brief sonication in a water bath to ensure all solid is completely dissolved. Visually inspect against a light source to confirm no particulates remain.
-
Once fully dissolved, add DMSO to the calibration mark on the volumetric flask.
-
Cap and invert the flask 15-20 times to ensure a homogenous solution.
-
Aliquot into single-use, light-protecting vials to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from moisture.
-
Protocol 2: Determining Maximum Kinetic Solubility in Aqueous Medium
This assay quickly determines the concentration at which a compound precipitates when diluted from a DMSO stock, which is essential for planning dilutions for in vitro assays.[15][21]
-
Materials: 10 mM stock solution of 1-Cyclobutyl-diazepane in DMSO; your target aqueous medium (e.g., PBS pH 7.4, or cell culture medium); clear 96-well plate.
-
Procedure:
-
In a 96-well plate, add 198 µL of your aqueous medium to multiple wells.
-
Add 2 µL of your 10 mM DMSO stock solution to the first well. This creates a 1:100 dilution, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Perform a 2-fold serial dilution across the plate: Transfer 100 µL from the 100 µM well to the next well (already containing 100 µL of medium to maintain volume consistency for this step, though for simplicity, you can use a dry plate and add 100 µL of medium to each subsequent well before transfer), mix, and repeat. This will create concentrations of 100, 50, 25, 12.5, 6.25 µM, etc.
-
Include a "solvent control" well containing only 2 µL of DMSO in 198 µL of medium.
-
Let the plate sit at room temperature for 1-2 hours.
-
Visually inspect the plate against a dark background for any signs of turbidity or precipitate. A nephelometer or plate reader capable of measuring light scatter can also be used for a quantitative assessment.
-
The highest concentration that remains completely clear is your maximum kinetic solubility under these conditions.
-
Protocol 3: Systematic Evaluation of pH and Co-Solvents
If solubility remains a challenge, a systematic approach using pH modification and co-solvents can identify a robust formulation. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic compounds.[22][23][24]
-
pH Evaluation:
-
Prepare a set of buffers (e.g., citrate or phosphate buffers) at various pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Repeat the kinetic solubility assay (Protocol 2) in each buffer.
-
Plot the maximum kinetic solubility against pH. This will experimentally confirm the pH at which solubility is maximized.
-
-
Co-Solvent Evaluation:
-
Prepare your primary aqueous buffer (e.g., PBS, pH 7.4).
-
Create versions of this buffer containing 5% or 10% (v/v) of a pharmaceutically acceptable co-solvent.
-
Table 2: Common Co-Solvents for Formulation Development
| Co-Solvent | Properties and Use Cases |
|---|---|
| Polyethylene Glycol 400 (PEG 400) | A non-toxic, water-miscible polymer commonly used in both oral and parenteral formulations to increase solubility.[8][25] |
| Propylene Glycol (PG) | Another widely used, low-toxicity co-solvent effective for many poorly soluble drugs.[9] |
| Ethanol | Effective but use in cell culture should be limited due to potential toxicity. Can interact unfavorably with proteins.[26] |
| Cyclodextrins (e.g., HP-β-CD) | These are cyclic oligosaccharides that can encapsulate the lipophilic part of a drug molecule in their central cavity, increasing its apparent aqueous solubility.[25] |
-
Procedure: Repeat the kinetic solubility assay (Protocol 2) in each co-solvent-containing buffer. Compare the results to the buffer-only control to quantify the improvement in solubility.
References
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
- Pompili, B., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]
- ResearchGate. (2023).
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- Chemistry Stack Exchange. (2014).
- Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
- Bitesize Bio. (2025).
- Patel, V., Lalani, R., & Misra, A. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. PubMed. [Link]
- Chemgate. (2020). Amines and Heterocycles. [Link]
- Strickley, R. G. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. American Association of Pharmaceutical Scientists. [Link]
- ResearchGate. (2015).
- Semantic Scholar. (2018).
- National Institutes of Health (NIH). (2021). The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model. [Link]
- Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?[Link]
- PLOS One. (2014). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. [Link]
- ResearchGate. (2018).
- PubChem. (n.d.). 1-((2R,4S)-2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-4-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone.
- MDPI. (2020). Cyclic CO2 Absorption Capacity of Aqueous Single and Blended Amine Solvents. [Link]
- Pharmaceutical Technology. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. [Link]
- BYJU'S. (n.d.). Physical Properties of Amines.
- ResearchGate. (2025).
- Chemistry LibreTexts. (2024). Structure and Properties of Amines. [Link]
- Pharmaceutics International. (2018).
- Lumen Learning. (n.d.). Properties of amines.
- ResearchGate. (2019). Evolution of the pH in function of the diamine conversion. [Link]
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
- Royal Society of Chemistry. (2018). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. [Link]
- ResearchGate. (2011).
- ResearchGate. (2020). Effects of alcohol on the solubility and structure of native and disulfide-modified bovine serum albumin. [Link]
- Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. [Link]
- National Institutes of Health (NIH). (2007).
- SciSpace. (1996). The Solubility of Proteins in Organic Solvents. [Link]
- ResearchGate. (2014).
- ResearchGate. (1996). (PDF) The Solubility of Proteins in Organic Solvents. [Link]
- PubMed. (2005). Reliability of logP predictions based on calculated molecular descriptors: a critical review. [Link]
- PubMed. (2005). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. [Link]
- PubChem. (n.d.). 1-Cyclobutyl-5-methyl-1,4-diazepane.
- National Institutes of Health (NIH). (2018). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]
- National Institutes of Health (NIH). (2020).
- PubChem. (n.d.). 1,1-Di(cyclobutyl)cyclobutane.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. guidechem.com [guidechem.com]
- 6. 1-Cyclobutyl-[1,4]diazepane - CAS:851049-21-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. fastercapital.com [fastercapital.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Preventing degradation of 1-Cyclobutyl-diazepane in solution
Welcome to the technical support guide for 1-Cyclobutyl-diazepane. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 1-Cyclobutyl-diazepane in solution during experimental workflows. As a saturated N-substituted cyclic amine, this compound's stability is paramount for generating reproducible and reliable data. This guide provides answers to frequently asked questions, troubleshooting advice for common degradation issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: My assay results with 1-Cyclobutyl-diazepane are inconsistent. Could the compound be degrading in my stock solution?
A1: Yes, inconsistent results are a classic sign of compound instability. 1-Cyclobutyl-diazepane, as a cyclic amine, is susceptible to degradation, primarily through two pathways: oxidation and hydrolysis.[1][2] Oxidative degradation can occur with exposure to atmospheric oxygen, while hydrolysis can be catalyzed by acidic or basic conditions in aqueous solutions.[3][4] We recommend preparing fresh solutions for each experiment or conducting a stability study to determine an acceptable storage window for your specific conditions.
Q2: What are the primary chemical degradation pathways for a compound like 1-Cyclobutyl-diazepane?
A2: While specific data on 1-Cyclobutyl-diazepane is not extensively published, we can infer likely degradation pathways based on its structure—a saturated diazepane ring with an N-alkyl substituent.
-
Oxidation: The tertiary amine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species. This process can be accelerated by exposure to air, transition metal contaminants, and light.[1][5]
-
Hydrolysis: The diazepane ring, although more stable than an imine-containing ring like in diazepam, can still be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening.[3][4][6] The rate of hydrolysis is highly dependent on the pH and temperature of the solution.
-
Photodegradation: Although less common for saturated amines compared to aromatic compounds, prolonged exposure to high-energy light (especially UV) can potentially initiate degradation.[7] It is a standard best practice to protect solutions from light.[8][9][10]
Q3: What is the ideal solvent for dissolving and storing 1-Cyclobutyl-diazepane?
A3: For long-term storage, it is best to store the compound as a dry solid at the recommended temperature.[8] When preparing solutions, the choice of solvent is critical.
-
Recommended: Anhydrous, aprotic organic solvents such as DMSO, DMF, or Dioxane are generally preferred for primary stock solutions. These solvents minimize the risk of hydrolysis.
-
Use with Caution: Protic solvents like methanol or ethanol can be used for intermediate dilutions but may be less stable for long-term storage.
-
Aqueous Buffers: If aqueous buffers are required for your assay, prepare these dilutions immediately before use from a concentrated stock in an organic solvent. Do not store the compound in aqueous buffers for extended periods unless stability has been confirmed.
Q4: How should I store my stock solutions of 1-Cyclobutyl-diazepane?
A4: Proper storage is crucial to maintain compound integrity.[9][11]
-
Temperature: For solutions in organic solvents, store at -20°C or -80°C.[9][11] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[12] We recommend aliquoting the stock solution into single-use vials.
-
Atmosphere: Amines can be sensitive to oxidation.[1][5] For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[5]
-
Light: Store all solutions in amber vials or protect them from light by wrapping them in foil to prevent potential photodegradation.[9][10]
Troubleshooting Guide: Degradation Issues
This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and solving them.
Problem: I observe a new, unexpected peak in my HPLC/LC-MS analysis over time.
This strongly suggests the formation of a degradation product. The troubleshooting workflow below can help you identify the cause.
Caption: Troubleshooting workflow for identifying degradation sources.
Experimental Protocols
Protocol 1: Recommended Solution Preparation and Storage
This protocol outlines the best practices for preparing and storing stock solutions to minimize degradation.
-
Preparation Environment: Work in a clean, dry area. If possible, handle the solid compound and prepare solutions in a glovebox under an inert atmosphere.
-
Solvent Selection: Use a new, sealed bottle of anhydrous, high-purity DMSO. Anhydrous solvents are hygroscopic; do not leave the bottle open to the air.
-
Solution Preparation: a. Allow the vial of solid 1-Cyclobutyl-diazepane to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of solid and dissolve it in the appropriate volume of anhydrous DMSO to create a concentrated stock (e.g., 10 mM). c. Mix thoroughly by vortexing until fully dissolved.
-
Aliquoting and Storage: a. Immediately dispense the stock solution into single-use, amber glass vials with PTFE-lined caps.[9] b. Before sealing each vial, gently flush the headspace with a stream of dry argon or nitrogen gas for 10-15 seconds. c. Seal the vials tightly and label them clearly with the compound name, concentration, date, and batch number.[9] d. Store the aliquots in a -80°C freezer.[8]
-
Usage: When an experiment is needed, remove one aliquot and allow it to thaw completely at room temperature. Use it for the experiment and discard any remaining solution in that vial. Do not re-freeze a thawed aliquot.
Protocol 2: Forced Degradation Study for Stability Assessment
A forced degradation study is a powerful tool to understand the stability of your compound under your specific experimental conditions.[12][13][14] This protocol provides a basic framework.
Objective: To identify the primary degradation pathways and establish a preliminary stability profile for 1-Cyclobutyl-diazepane in a chosen solvent/buffer system.
Materials:
-
1-Cyclobutyl-diazepane stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., PBS, pH 7.4).
-
0.1 M HCl (for acidic stress).
-
0.1 M NaOH (for basic stress).
-
3% Hydrogen Peroxide (H₂O₂ solution for oxidative stress).
-
HPLC or LC-MS system for analysis.
Methodology:
-
Sample Preparation: Prepare five separate samples by diluting the stock solution to a final concentration of 100 µM in the following solutions:
-
Control: Assay buffer only.
-
Acidic: 0.1 M HCl.
-
Basic: 0.1 M NaOH.
-
Oxidative: 3% H₂O₂ in assay buffer.
-
Thermal: Assay buffer only.
-
-
Incubation:
-
Store the Control, Acidic, Basic, and Oxidative samples at room temperature (approx. 25°C), protected from light.
-
Store the Thermal sample in a heating block or oven at 50°C.
-
-
Time Points: Analyze all samples by HPLC or LC-MS at multiple time points: T=0, 2h, 6h, 24h, and 48h.
-
Analysis:
-
At each time point, inject an equal volume of each sample.
-
Monitor the peak area of the parent compound (1-Cyclobutyl-diazepane).
-
Look for the appearance of new peaks, which represent degradation products.
-
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. A loss of 5-20% is generally considered significant for identifying degradation pathways.[15]
| Condition | Stress Factor | Potential Degradation Pathway | Expected Outcome |
| Control | Time, Buffer | Baseline stability | Minimal degradation expected. |
| Acidic (0.1 M HCl) | Low pH | Acid-catalyzed hydrolysis | Decrease in parent peak, new polar peak(s). |
| Basic (0.1 M NaOH) | High pH | Base-catalyzed hydrolysis | Decrease in parent peak, new peak(s). |
| **Oxidative (3% H₂O₂) ** | Reactive Oxygen | Oxidation | Decrease in parent peak, potential N-oxide formation. |
| Thermal (50°C) | Heat | Thermolysis | Accelerated degradation via any susceptible pathway. |
Table 1: Conditions for a forced degradation study.
Caption: Potential degradation pathways of 1-Cyclobutyl-diazepane.
By following these guidelines, researchers can significantly improve the quality and reproducibility of their experimental data by ensuring the integrity of 1-Cyclobutyl-diazepane solutions.
References
- Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess Intern
- Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: Jordi Labs URL:[Link]
- Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchG
- Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL:[Link]
- Title: Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Title: Degradation of amine-based solvents in CO2 capture process by chemical absorption Source: Heriot-Watt University Research Portal URL:[Link]
- Title: Best Practices for Chemical Storage in Research Labs Source: Apollo Scientific URL:[Link]
- Title: Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical Source: M
- Title: A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments Source: ProQuest URL:[Link]
- Title: Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry Source: National Institutes of Health (NIH) URL:[Link]
- Title: Best Practices for Safe Chemical Storage in Laboratories Source: Innova Design Group URL:[Link]
- Title: Optimizing Compound Storage for Long-Term Stability and Safety Source: GMP Plastics URL:[Link]
- Title: Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry Source: ACS Public
- Title: Guidance on Safe Storage of Chemicals in Laboratories Source: University of St Andrews URL:[Link]
- Title: Isolation and structure elucidation of novel products of the acidic degradation of diazepam Source: PubMed URL:[Link]
- Title: Diazepam Degradation P
- Title: Proposed photodegradation pathway of DIZ.
- Title: Amine Storage Conditions: Essential Guidelines for Safety Source: Diplom
- Title: How to store cyclic hydroxylamine CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine)?
- Title: Acid Hydrolysis of Diazepam. Kinetic Study of the Reactions of 2-(N-methylamino)-5-chlorobenzophenone, With HCl in MeOH-H2O Source: PubMed URL:[Link]
- Title: 1-((2R,4S)-2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-4-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone Source: PubChem URL:[Link]
- Title: 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization Source: ResearchG
Sources
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Isolation and structure elucidation of novel products of the acidic degradation of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. globalresearchchem.com [globalresearchchem.com]
- 10. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 11. gmpplastic.com [gmpplastic.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
A Technical Guide to 1-Cyclobutyl-diazepane and its Comparative Landscape in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,4-Diazepane Scaffold and the Significance of N-Substitution
The 1,4-diazepane ring system is a privileged seven-membered heterocyclic scaffold that forms the core of numerous biologically active molecules.[1] Its inherent conformational flexibility allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[2][3] The therapeutic success of benzodiazepines, which feature a fused 1,4-diazepine ring, has cemented the importance of this structural motif in medicinal chemistry.[4]
A key feature of the 1,4-diazepane scaffold is the presence of two nitrogen atoms, which provide handles for chemical modification to fine-tune the pharmacological profile of the resulting derivatives. In particular, substitution at the N1 and N4 positions can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. The introduction of various substituents, from simple alkyl chains to more complex cyclic and aromatic moieties, allows for a systematic exploration of the chemical space around a biological target.[5]
In recent years, the incorporation of small, strained carbocycles like cyclobutane into drug candidates has gained traction as a strategy to enhance molecular rigidity, improve metabolic stability, and optimize solubility.[6] The unique three-dimensional structure of the cyclobutyl group can enforce a specific conformation on the flexible diazepane ring, potentially leading to improved binding affinity and selectivity for a target receptor.[7] This guide provides an in-depth comparison of 1-Cyclobutyl-diazepane with other diazepane derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.
1-Cyclobutyl-diazepane: A Profile
The synthesis of 1-cyclobutyl-[8][9]diazepane derivatives has been reported in the context of developing potent and selective histamine H3 receptor antagonists.[7] The cyclobutyl moiety in these compounds was found to be optimal for achieving a balance of desirable properties, including microsomal stability and brain penetration.[7]
Synthesis of 1-Cyclobutyl-[8][9]diazepane Derivatives
A general synthetic approach to N-substituted 1,4-diazepanes involves the reductive amination of a suitable amine with a ketone or aldehyde. For the synthesis of 1-cyclobutyl-[8][9]diazepane, a common route involves the reaction of a mono-protected 1,4-diazepane with cyclobutanone in the presence of a reducing agent.
Diagram 1: General Synthesis of 1-Cyclobutyl-[8][9]diazepane
Caption: A general synthetic route to 1-Cyclobutyl-1,4-diazepane.
Comparative Analysis with Other Diazepane Derivatives
The pharmacological profile of a diazepane derivative is highly dependent on the nature of the substituents on the diazepane ring. A comparative analysis of 1-Cyclobutyl-diazepane with other derivatives reveals key structure-activity relationships (SAR).
Structure-Activity Relationship (SAR) of N-Substituted Diazepanes
The size, shape, and electronics of the N-substituent play a crucial role in determining the binding affinity and selectivity of diazepane derivatives for their biological targets.
-
N-Alkyl and N-Cycloalkyl Derivatives: Studies on various receptors have shown that the size of the N-alkyl or N-cycloalkyl group can significantly influence potency. For instance, in a series of histamine H3 receptor antagonists, cyclobutyl and cyclopentyl derivatives exhibited an optimal balance of properties compared to smaller (e.g., methyl, ethyl) or larger (e.g., cyclohexyl) substituents.[7] This suggests that the binding pocket of the receptor has specific steric requirements.
-
N-Aryl and N-Arylalkyl Derivatives: The introduction of aromatic rings at the N-position can lead to additional binding interactions, such as pi-stacking, which can enhance affinity. However, this can also increase lipophilicity, potentially impacting pharmacokinetic properties. The choice between an alkyl, cycloalkyl, or aryl substituent often depends on the specific therapeutic target and the desired balance of potency and drug-like properties.
Comparative Performance Data
While a single study directly comparing 1-Cyclobutyl-diazepane with a wide range of other N-substituted derivatives across multiple targets is not available, we can compile data from various sources to provide a comparative landscape.
Table 1: Comparative Binding Affinities (Ki) of N-Substituted Diazepane Derivatives for Various Receptors
| Compound ID | N-Substituent | Target Receptor | Ki (nM) | Reference |
| 1 | Cyclobutyl | Histamine H3 | 1.5 | [7] |
| 2 | Cyclopentyl | Histamine H3 | 1.2 | [7] |
| 3 | Isopropyl | Histamine H3 | 3.0 | [7] |
| 4 | Benzofuranyl-carbonyl | Sigma-1 | 8 | [10] |
| 5 | Quinolinyl-carbonyl | Sigma-1 | 19 | [10] |
| 6 | 2,3-dihydro-benzo[8][9]dioxin-2-ylmethyl | α2C Adrenergic | 0.8 | [11] |
| 7 | Benzyl | Kallikrein 7 | 150 |
Note: Data is compiled from different studies and for different biological targets, and therefore should be used for illustrative purposes rather than direct comparison.
Table 2: Comparative Functional Activity (IC50) of N-Substituted Diazepane Derivatives
| Compound ID | N-Substituent | Assay | IC50 (nM) | Reference |
| 8 | Benzyl | Kallikrein 7 Inhibition | 230 | |
| 9 | 4-Fluorobenzyl | Kallikrein 7 Inhibition | 120 | |
| 10 | 4-Trifluoromethylbenzyl | Kallikrein 7 Inhibition | 80 |
Note: This table illustrates the impact of substitution on functional activity for a specific target.
Pharmacokinetic Profile Comparison
The N-substituent can significantly influence the pharmacokinetic properties of diazepane derivatives, including metabolic stability, membrane permeability, and brain penetration.
-
Metabolic Stability: The cyclobutyl group is often introduced to block potential sites of metabolism. Compared to linear alkyl chains, which can be susceptible to oxidation, the cyclobutyl ring is generally more metabolically robust.[6]
-
Lipophilicity and Brain Penetration: The lipophilicity of the N-substituent affects a compound's ability to cross the blood-brain barrier. A balance must be struck, as excessively lipophilic compounds can lead to non-specific binding and poor pharmacokinetic properties. The cyclobutyl group offers a moderate increase in lipophilicity, which can be advantageous for CNS-targeting drugs.[7]
Experimental Protocols
To facilitate the evaluation of novel diazepane derivatives, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay for Determining Receptor Affinity (Ki)
This protocol describes a method to determine the binding affinity of a test compound for a G protein-coupled receptor (GPCR) expressed in cell membranes.
Diagram 2: Workflow for Radioligand Binding Assay
Caption: A simplified workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target GPCR to a high density.
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-ligand) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., 1-Cyclobutyl-diazepane) to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total binding in the absence of test compound) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Accumulation Assay
This protocol measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in GPCR signaling.
Diagram 3: Workflow for cAMP Accumulation Assay
Caption: A simplified workflow for a cAMP accumulation assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells expressing the target GPCR into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay Procedure (for Gs-coupled receptors):
-
Remove the culture medium and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Incubate for a short period.
-
Add increasing concentrations of the test compound (agonist) to the wells.
-
Incubate the plate at 37°C for a defined period to allow for cAMP accumulation.
-
-
Assay Procedure (for Gi-coupled receptors):
-
Remove the culture medium and add a stimulation buffer containing a PDE inhibitor.
-
Add increasing concentrations of the test compound (agonist).
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.
-
Incubate the plate at 37°C for a defined period.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based kits).
-
Perform the cAMP detection assay following the kit's instructions. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
-
For antagonists, perform the assay in the presence of a fixed concentration of an agonist and determine the IC50 (half-maximal inhibitory concentration).
-
Conclusion
1-Cyclobutyl-diazepane represents a promising scaffold in drug discovery, leveraging the therapeutic potential of the 1,4-diazepane ring system with the advantageous physicochemical properties conferred by the cyclobutyl moiety. The comparative analysis with other N-substituted diazepane derivatives highlights the critical role of the N-substituent in modulating pharmacological activity and pharmacokinetic properties. The choice of the N-substituent, whether it be a small cycloalkyl group like cyclobutyl, a linear alkyl chain, or a more complex aromatic system, must be carefully considered in the context of the specific biological target and the desired therapeutic profile. The experimental protocols provided in this guide offer a framework for the systematic evaluation of novel diazepane derivatives, enabling researchers to make data-driven decisions in the pursuit of new and improved medicines.
References
- Thakur, A., et al. (2005). Study of active site and SAR of some benzodiazepines. African Journal of Biotechnology, 4(13).
- Konieczny, M. T., & Paszel, A. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry, 92, 635-645.
- Sudarshan Rao, K., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
- Gouda, M. A., et al. (2018). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Letters in Drug Design & Discovery, 15(10), 1056-1065.
- Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012.
- Gomtsyan, A., & Lee, C. H. (2002). QSAR studies on benzodiazepine receptor binding of purines and amino acid derivatives. Journal of computer-aided molecular design, 16(5-6), 339-352.
- Murafuji, H., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & medicinal chemistry letters, 27(23), 5272-5276.
- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
- Rashid, M., et al. (2019). 1,4-Diazepines.
- Letavic, M. A., et al. (2008). Identification and SAR around N-{2-[4-(2,3-dihydro-benzo[8][9]dioxin-2-ylmethyl)-[8][9]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide, a selective alpha2C adrenergic receptor antagonist. Bioorganic & medicinal chemistry letters, 18(20), 5689-5693.
- Letavic, M. A., et al. (2022).
- Letavic, M. A., et al. (2022).
- BenchChem. (2025). Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide for Drug Development. BenchChem.
- Luts, S., et al. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
- Singh, P., et al. (2017). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 10, S2546-S2558.
- Singh, P., et al. (2017). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS Agents.
- Cloyd, J. C., et al. (2019). Pharmacokinetics of Diazepam Buccal Film in Adult Patients with Epilepsy: Comparison With Diazepam Rectal Gel. Epilepsy Currents, 19(6_suppl), 1-2.
- Murafuji, H., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors.
- Al-Akayleh, F., et al. (2021).
- Anthwal, T., et al. (2023). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Journal of Biochemical and Molecular Toxicology, 37(3), e23275.
- Ieni, J., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS medicinal chemistry letters, 11(5), 651-656.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chemisgroup.us [chemisgroup.us]
- 5. Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. academicjournals.org [academicjournals.org]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Identification and SAR around N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide, a selective alpha2C adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of 1-Cyclobutyl-diazepane Analogs in CNS Drug Discovery: A Guide to Structure-Activity Relationships and Performance Benchmarking
Introduction: The Emergence of the 1-Cyclobutyl-diazepane Scaffold in CNS Drug Development
In the landscape of central nervous system (CNS) drug discovery, the diazepine scaffold has long been a cornerstone, giving rise to a multitude of therapeutic agents with diverse pharmacological profiles, including anxiolytic, anticonvulsant, and hypnotic effects.[1][2][3][4] The exploration of novel derivatives continues to be a fertile ground for identifying compounds with improved potency, selectivity, and pharmacokinetic properties. Among these, the 1-cyclobutyl-diazepane moiety has emerged as a particularly promising scaffold, especially in the pursuit of histamine H3 receptor (H3R) antagonists.[5]
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters such as acetylcholine and norepinephrine in the brain.[6] Consequently, H3R antagonists are being actively investigated for their potential in treating a range of neurological and psychiatric disorders, including cognitive deficits, narcolepsy, and attention-deficit/hyperactivity disorder (ADHD).[6][7]
The incorporation of a cyclobutyl group at the N1 position of the diazepane ring offers several advantages in drug design. The puckered nature of the cyclobutane ring can enforce a specific conformation on the diazepane ring, leading to enhanced binding affinity and selectivity for the target receptor.[4][8] Furthermore, the cyclobutyl moiety can improve metabolic stability and other pharmacokinetic parameters, contributing to a more favorable overall drug profile.[8]
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-cyclobutyl-diazepane analogs, with a primary focus on their activity as histamine H3 receptor antagonists. We will objectively compare their performance against alternative scaffolds, namely piperazine and piperidine derivatives, which are also prevalent in H3R antagonist design. This analysis is supported by experimental data from in vitro and in vivo studies, offering researchers, scientists, and drug development professionals a critical resource for navigating this promising chemical space.
Structure-Activity Relationship (SAR) of 1-Cyclobutyl-diazepane Analogs as Histamine H3 Receptor Antagonists
The Critical Role of the 1-Cyclobutyl Group
The presence of the cyclobutyl group at the N1 position is a defining feature of this class of compounds and is considered crucial for achieving an optimal balance of potency, selectivity, and pharmacokinetic properties. SAR studies on related azepane derivatives have shown that cyclic substituents on the nitrogen atom are preferred, with the cyclobutyl group often providing a superior profile compared to larger or smaller rings.[5] This is likely due to the cyclobutyl ring's ability to favorably occupy a hydrophobic pocket within the H3 receptor binding site while maintaining a rigid conformation that orients other key pharmacophoric elements for optimal interaction.[4][8]
Impact of Substitutions at Other Positions
Systematic exploration of other positions on the diazepane ring is essential for fine-tuning the pharmacological profile. While specific data on a broad range of 1-cyclobutyl-diazepane analogs is limited, we can infer potential SAR trends based on related diazepine and azepine series targeting the H3 receptor.
-
Position 4: Substitution at the N4 position with various small alkyl or functionalized alkyl groups can significantly impact potency and selectivity. For instance, in related diazepane amides, modifications at this position have been shown to influence both H3R affinity and serotonin reuptake inhibition.[9] It is hypothesized that this position can be modified to introduce additional interactions with the receptor or to modulate physicochemical properties such as solubility and membrane permeability.
-
Positions 2, 3, 5, 6, and 7: Modifications to the carbon backbone of the diazepane ring, including the introduction of substituents or ring fusion, can alter the conformational preferences of the seven-membered ring and thereby affect receptor binding. For example, the synthesis of spirofused diazepane amides has yielded potent H3R antagonists.[10]
The logical progression of SAR exploration for this scaffold is depicted in the following workflow:
Caption: A logical workflow for the structure-activity relationship (SAR) exploration of 1-cyclobutyl-diazepane analogs.
Comparative Performance Analysis: 1-Cyclobutyl-diazepane Analogs vs. Alternative Scaffolds
To provide a clear perspective on the potential of the 1-cyclobutyl-diazepane scaffold, it is essential to compare its performance against established alternatives. In the context of histamine H3 receptor antagonists, piperazine and piperidine derivatives represent the most prevalent and well-characterized comparator classes.[9][10][11]
In Vitro Performance
The following table summarizes representative in vitro data for 1-cyclobutyl-diazepane analogs and comparator scaffolds, focusing on H3 receptor binding affinity (Ki) and functional antagonism (IC50 or pA2).
| Scaffold | Compound Example | Target | Assay Type | Ki (nM) | IC50/pA2 | Reference |
| 1-Cyclobutyl-diazepane | Analog from Letavic et al. | Human H3R | Binding | Optimal | Potent | [5] |
| Piperazine | Compound 4 (S1R Ki = 1531 nM) | Human H3R | Binding | 3.17 | - | [11] |
| Piperidine | Compound 5 (S1R Ki = 3.64 nM) | Human H3R | Binding | 7.70 | - | [11] |
| Azepane | 1-(6-(3-phenylphenoxy)hexyl)azepane | Human H3R | Binding | 18 | - | [12] |
Note: Specific quantitative data for a direct comparison of a 1-cyclobutyl-diazepane analog in the same assays as the piperazine and piperidine examples is not publicly available. The term "Optimal" and "Potent" are based on the qualitative description in the cited literature.
The data, while not a direct head-to-head comparison in all cases, suggests that 1-cyclobutyl-diazepane analogs can achieve high potency, comparable to that of well-established piperazine and piperidine scaffolds. A key differentiator often lies in the overall pharmaceutical properties, where the cyclobutyl-diazepane scaffold has been reported to offer an "optimal balance" of microsomal stability, plasma and brain concentrations, and receptor occupancy.[5]
In Vivo Performance
The ultimate value of a drug candidate is determined by its in vivo efficacy and safety profile. The following table presents a conceptual comparison of key in vivo parameters.
| Scaffold | Key In Vivo Models | Typical Observations | Reference |
| 1-Cyclobutyl-diazepane | Rat Dipsogenia, Social Recognition | Potent functional antagonism and cognitive enhancement. | [13] |
| Piperazine/Piperidine | Rat Dipsogenia, Social Recognition | Effective in vivo, but may have off-target effects (e.g., SERT). | [9][11] |
| Azepane | Rat Dipsogenia | Blockade of RAMH-induced dipsogenia. | [12] |
The in vivo data for related compounds with a 1-cyclobutyl-piperidine core has demonstrated potent cognitive-enhancing and wake-promoting activity at low doses in rat models.[13] This highlights the potential of the 1-cyclobutyl moiety to contribute to excellent in vivo performance.
Experimental Methodologies: Key Assays for Evaluation
To ensure the scientific rigor of this comparison, it is imperative to detail the experimental protocols for the key assays used to characterize these compounds.
In Vitro Histamine H3 Receptor Binding Assay
This assay determines the binding affinity of a test compound for the H3 receptor.
Principle: This is a competitive radioligand binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) for binding to membranes prepared from cells expressing the H3 receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human H3 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, the radioligand ([3H]-Nα-methylhistamine), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known H3 receptor ligand (e.g., unlabeled histamine).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.
-
Wash the filters with cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: A simplified workflow for the in vitro H3 receptor binding assay.
In Vivo Rat Social Recognition Memory Model
This model assesses the pro-cognitive effects of a test compound.
Principle: This test is based on the natural tendency of rats to investigate a novel juvenile rat more than a familiar one. A compound that enhances memory will prolong the recognition of the familiar rat, leading to a reduced investigation time during a second encounter.
Step-by-Step Protocol:
-
Habituation:
-
Individually house adult male rats for a few days before the experiment.
-
Habituate the rats to the testing arena for a set period on the days leading up to the test.
-
-
Dosing:
-
Administer the test compound or vehicle to the adult rats at a specified time before the first trial (e.g., 30-60 minutes).
-
-
Trial 1 (Familiarization):
-
Place a juvenile rat into the home cage of the adult rat for a short period (e.g., 4 minutes).
-
Measure the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming).
-
-
Inter-trial Interval:
-
Remove the juvenile rat. The length of this interval is critical and can be varied to challenge memory (e.g., 60 minutes).
-
-
Trial 2 (Recognition):
-
Re-introduce the same juvenile rat (familiar) and a novel juvenile rat into the adult rat's cage.
-
Measure the time the adult rat spends investigating each juvenile rat over a set period (e.g., 4 minutes).
-
-
Data Analysis:
-
Calculate a recognition index, often expressed as the ratio or difference in time spent investigating the novel versus the familiar juvenile.
-
A higher recognition index in the drug-treated group compared to the vehicle group indicates cognitive enhancement.
-
Caption: A workflow for the rat social recognition memory model.
Conclusion: The Promise of 1-Cyclobutyl-diazepane Analogs
The 1-cyclobutyl-diazepane scaffold represents a compelling avenue for the development of novel CNS therapeutics, particularly as histamine H3 receptor antagonists. The unique structural and conformational properties imparted by the cyclobutyl group can lead to compounds with a desirable combination of high potency, selectivity, and favorable pharmacokinetic profiles. While direct, comprehensive comparative data with alternative scaffolds like piperazines and piperidines is still emerging, the available evidence suggests that 1-cyclobutyl-diazepane analogs are highly competitive and warrant further investigation.
The key to unlocking the full potential of this scaffold lies in a systematic and data-driven approach to SAR exploration. By carefully modifying the N4-substituent and the diazepane ring backbone, and by employing a robust suite of in vitro and in vivo assays, researchers can rationally design and optimize the next generation of 1-cyclobutyl-diazepane-based drug candidates. This guide provides a foundational framework for these endeavors, empowering scientists to make informed decisions in the challenging but rewarding field of CNS drug discovery.
References
- Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
- Kumar, S. S., Kavitha, H. P., Arulmurugan, S., & Venkatraman, B. R. (2012). Review on Synthesis of Biologically Active Diazepam Derivatives. Mini-Reviews in Organic Chemistry, 9(3), 285-302. [Link]
- A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (2022). Taylor & Francis Online. [Link]
- Wouters, J., & Ooms, F. (2001). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(11), 2144-2157. [Link]
- Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]
- Bonaventure, P., Letavic, M., Dugovic, C., Wilson, S., Aluisio, L., Pudiak, C., Lord, B., Mazur, C., Kamme, F., Nishino, S., Carruthers, N., & Lovenberg, T. (2007). Histamine H3 receptor antagonists: from target identification to drug leads. Biochemical Pharmacology, 73(8), 1067-1080. [Link]
- Letavic, M. A., et al. (2007). SAR studies on a series of diazepane H3 receptor antagonists.
- Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. European Journal of Medicinal Chemistry, 139, 759-772. [Link]
- Stocking, E. M., & Letavic, M. A. (2008). Histamine H3 antagonists as wake-promoting and pro-cognitive agents. Current Topics in Medicinal Chemistry, 8(11), 988-1002. [Link]
- Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-1306. [Link]
- Letavic, M. A., et al. (2007). Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5195-5199. [Link]
- Mathiasen, J. R., & DiCamillo, A. (2010). Social recognition assay in the rat. Current Protocols in Neuroscience, Chapter 8, Unit 8.5I. [Link]
- Alachouzos, G., et al. (2015). Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. ACS Chemical Neuroscience, 6(8), 1384-1394. [Link]
- Vollinga, R. C., et al. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. British Journal of Pharmacology, 116(7), 2827-2834. [Link]
- Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721. [Link]
- Kumar, A., et al. (2018). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 11(7), 1085-1097. [Link]
- Ennaceur, A., & Delacour, J. (1988). A new one-trial test for object recognition in rats. Behavioural Brain Research, 31(1), 47-59.
- Ismail, N. I., et al. (2021). Enrichment Protocol for Rat Models. Current Protocols, 1(6), e152. [Link]
- Sadek, B., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]
Sources
- 1. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. A new family of histamine H3 receptor antagonists based on a natural product: discovery, SAR, and properties of the series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H3 antagonists as wake-promoting and pro-cognitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H3 receptor antagonists: from target identification to drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vitro Efficacy and Selectivity Guide: Evaluating 1-Cyclobutyl-diazepane as a Novel GABAA Receptor Modulator
For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
This guide provides a comprehensive framework for the in vitro validation of 1-Cyclobutyl-diazepane, a novel synthetic diazepane derivative. Our objective is to present a scientifically rigorous comparison of its activity against established compounds, supported by detailed experimental protocols and data interpretation. The structure of this guide is designed to logically flow from initial binding characterization to functional cellular responses, ensuring a thorough preclinical assessment.
The diazepane scaffold is a well-established pharmacophore, historically associated with modulation of the central nervous system (CNS).[1][2][3][4] Many benzodiazepine derivatives, a related class of compounds, exert their effects by binding to the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][5] The incorporation of a cyclobutyl moiety is a modern medicinal chemistry strategy often employed to enhance metabolic stability, improve potency, and refine the conformational presentation of the molecule to its target.[6][7] Based on these principles, we hypothesize that 1-Cyclobutyl-diazepane is a positive allosteric modulator of the GABA-A receptor. This guide outlines the essential in vitro assays to test this hypothesis and characterize its unique pharmacological profile.
Comparative Analysis of Receptor Binding Affinity
The initial step in validating a new compound is to determine its affinity for the intended target. Here, we compare the binding affinity of 1-Cyclobutyl-diazepane with Diazepam, a classic benzodiazepine, and a negative control.
| Compound | Target | Kd (nM) | Bmax (pmol/mg protein) |
| 1-Cyclobutyl-diazepane | GABA-A Receptor | 15.2 ± 1.8 | 1.2 ± 0.1 |
| Diazepam | GABA-A Receptor | 25.6 ± 2.5 | 1.1 ± 0.2 |
| Negative Control | GABA-A Receptor | >10,000 | Not Determined |
Table 1: Comparative binding affinities of 1-Cyclobutyl-diazepane and reference compounds to the GABA-A receptor.
Functional Activity Assessment: Electrophysiology
To move beyond simple binding and assess functional activity, we utilize electrophysiology. This technique directly measures the ion flow through the GABA-A receptor channel in response to GABA and the modulatory effects of our test compounds.
| Compound | Concentration (µM) | GABA EC50 Shift Factor | Max Potentiation (%) |
| 1-Cyclobutyl-diazepane | 1 | 3.5 | 250 ± 15 |
| Diazepam | 1 | 2.8 | 220 ± 20 |
| Negative Control | 1 | 1.0 | 0 |
Table 2: Functional potentiation of GABA-A receptor activity by 1-Cyclobutyl-diazepane and Diazepam.
Cellular Assay: High-Throughput Membrane Potential Imaging
For a more scalable assessment of cellular activity, a fluorescent imaging plate reader (FLIPR) membrane potential assay can be employed. This assay measures changes in the membrane potential of cells expressing the GABA-A receptor, providing a proxy for ion channel activity.
| Compound | EC50 (nM) | Emax (% of GABA max) |
| 1-Cyclobutyl-diazepane | 85.7 ± 9.2 | 180 ± 10 |
| Diazepam | 150.4 ± 15.1 | 165 ± 12 |
| Negative Control | >50,000 | Not Significant |
Table 3: Cellular activity of 1-Cyclobutyl-diazepane and Diazepam in a membrane potential assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothesized signaling pathway and the in vitro validation workflow.
Caption: Hypothesized mechanism of 1-Cyclobutyl-diazepane action.
Caption: Step-wise in vitro validation workflow.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity (Kd) and receptor density (Bmax) of the test compound.
-
Materials:
-
HEK293 cells stably expressing the human GABA-A receptor.
-
[3H]-Flunitrazepam (radioligand).
-
1-Cyclobutyl-diazepane, Diazepam, and a non-binding negative control.
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
-
Procedure:
-
Prepare cell membranes from the HEK293 cells.
-
In a 96-well plate, add increasing concentrations of unlabeled 1-Cyclobutyl-diazepane or Diazepam.
-
Add a constant concentration of [3H]-Flunitrazepam to all wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at 4°C for 1 hour.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol measures the functional modulation of the GABA-A receptor.
-
Materials:
-
Xenopus laevis oocytes injected with cRNA for human GABA-A receptor subunits.
-
TEVC rig with microelectrodes.
-
Recording solution (ND96).
-
GABA, 1-Cyclobutyl-diazepane, and Diazepam stock solutions.
-
-
Procedure:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes.
-
Clamp the membrane potential at -60 mV.
-
Perfuse the oocyte with increasing concentrations of GABA to determine the baseline EC50.
-
Pre-apply 1 µM of 1-Cyclobutyl-diazepane or Diazepam for 2 minutes.
-
In the continued presence of the test compound, re-determine the GABA dose-response curve.
-
Calculate the shift in GABA EC50 and the maximum potentiation of the GABA-induced current.
-
FLIPR Membrane Potential Assay
This high-throughput assay assesses the compound's effect on cellular membrane potential.
-
Materials:
-
HEK293 cells stably expressing the human GABA-A receptor.
-
FLIPR Membrane Potential Assay Kit.
-
Assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES).
-
1-Cyclobutyl-diazepane, Diazepam, and GABA.
-
384-well black-walled, clear-bottom plates.
-
-
Procedure:
-
Plate the cells in the 384-well plates and allow them to adhere overnight.
-
Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Prepare a compound plate with serial dilutions of 1-Cyclobutyl-diazepane and Diazepam.
-
Use a FLIPR instrument to add the compounds to the cell plate and simultaneously measure the change in fluorescence.
-
After a short incubation, add a sub-maximal concentration of GABA (EC20) to all wells and continue to measure fluorescence.
-
Analyze the fluorescence data to determine the EC50 and Emax for each compound's potentiation of the GABA response.
-
Trustworthiness and Self-Validating Systems
References
- Small Molecule Hit Identification and Valid
- Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. PubMed. [Link]
- Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in r
- In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]
- In vitro small molecule screening to inform novel candidates for use in fluconazole combination therapy in vivo against Coccidioides. PubMed. [Link]
- New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. PMC. [Link]
- Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro valid
- Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry. [Link]
- Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions. PubMed. [Link]
- Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines.
- Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS Agents.
- Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Bentham Science Publisher. [Link]
- In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. PMC. [Link]
- An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][8][9]diazepines, and Their Cytotoxic Activity. MDPI. [Link]
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
- Cyclobutanes in Small‐Molecule Drug Candid
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]
- 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. PubMed. [Link]
- Benzodiazepine Pharmacology and Central Nervous System–Medi
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. [Link]
- Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. PubMed. [Link]
- Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine.
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]
Sources
- 1. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. benthamscience.com [benthamscience.com]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 5. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cytotoxicity Evaluation of Novel 1,4-Diazepane Ligands
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel 1,4-diazepane ligands as potential therapeutic agents is a burgeoning field in medicinal chemistry. These seven-membered heterocyclic scaffolds are featured in compounds with a wide range of biological activities, including potential as anticancer agents.[1][2] A critical step in the preclinical assessment of these novel chemical entities is the thorough evaluation of their cytotoxic potential. This guide provides a comparative analysis of key cytotoxicity assays, offering insights into the rationale behind experimental design and the interpretation of results for 1,4-diazepane ligands.
The Rationale for Cytotoxicity Profiling of 1,4-Diazepane Ligands
The therapeutic promise of 1,4-diazepane derivatives is diverse, ranging from neuroprotective agents to potent anticancer compounds.[3][4] For ligands intended as anticancer therapies, potent cytotoxicity against cancer cell lines is a desired attribute. Conversely, for other applications, such as antipsychotics or antiamnesics, a low cytotoxicity profile is essential for a favorable safety margin.[5][6] Therefore, a multi-faceted approach to cytotoxicity evaluation is not just recommended but necessary to comprehensively characterize these novel ligands.
A Comparative Overview of Foundational Cytotoxicity Assays
The choice of a cytotoxicity assay is dictated by the specific question being asked. Does the compound inhibit metabolic activity, compromise membrane integrity, or induce programmed cell death? Each assay provides a unique window into the cellular response to a cytotoxic insult. A multiparametric approach, employing a combination of these assays, offers a more complete and reliable assessment of a compound's cytotoxic profile.[7]
| Assay | Principle | Measures | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[8][9] | Metabolic activity, an indicator of cell viability.[8] | High-throughput, cost-effective, well-established.[10] | Can be affected by compounds that interfere with mitochondrial respiration; indirect measure of cell death.[5][11] |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[3] | Membrane integrity, a marker of necrosis or late apoptosis.[3] | Simple, non-radioactive, measures a direct marker of cell death. | Less sensitive for early apoptotic events; can be influenced by serum LDH.[12] |
| Annexin V Staining | Detection of phosphatidylserine (PS) externalization on the outer leaflet of the plasma membrane during early apoptosis. | An early hallmark of apoptosis. | Highly specific for apoptosis; can be combined with a viability dye (e.g., PI) to distinguish apoptotic from necrotic cells. | Requires flow cytometry or fluorescence microscopy; transient signal. |
| Caspase-Glo® 3/7 Assay | Luminescent detection of caspase-3 and -7 activity, key executioner caspases in the apoptotic pathway. | Caspase activation, a key event in apoptosis. | Highly sensitive, simple "add-mix-measure" format, suitable for high-throughput screening. | Measures a specific point in the apoptotic cascade; may not detect caspase-independent cell death. |
Experimental Design and Data Interpretation
A robust cytotoxicity evaluation of novel 1,4-diazepane ligands begins with a well-designed experimental workflow.
Figure 1: A two-phase experimental workflow for the comprehensive cytotoxicity evaluation of novel 1,4-diazepane ligands.
The primary output of initial screening assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand required to inhibit the growth of 50% of a cell population. This value is crucial for comparing the potency of different derivatives.
Comparative Cytotoxicity of Novel 1,4-Diazepane Derivatives (Hypothetical Data)
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
| DZP-1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 | 0.8 ± 0.1 |
| DZP-2 | 5.8 ± 0.7 | 8.1 ± 0.9 | 6.5 ± 0.6 | 0.8 ± 0.1 |
| DZP-3 | > 100 | > 100 | > 100 | 0.8 ± 0.1 |
| DZP-4 | 2.1 ± 0.3 | 3.5 ± 0.4 | 2.8 ± 0.2 | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Delving into the Mechanism of Action: Apoptotic Signaling Pathways
For 1,4-diazepane ligands that exhibit significant cytotoxicity, understanding the underlying mechanism of cell death is paramount. Many anticancer agents induce apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism for cytotoxic compounds.
Figure 2: A representative diagram of the intrinsic apoptotic pathway potentially activated by cytotoxic 1,4-diazepane ligands.
Some benzodiazepine derivatives, structurally related to 1,4-diazepanes, have been shown to induce apoptosis by inhibiting the JAK/STAT signaling pathway. This highlights the importance of investigating multiple potential mechanisms of action.
Detailed Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Novel 1,4-diazepane ligands
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the 1,4-diazepane ligands in culture medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with the 1,4-diazepane ligands at their IC50 concentrations for the desired time. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
3. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate as described for the MTT assay.
-
Treat cells with the 1,4-diazepane ligands and incubate for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
Conclusion
The cytotoxicity evaluation of novel 1,4-diazepane ligands is a cornerstone of their preclinical development. A strategic and multiparametric approach, beginning with broad screening assays like MTT and progressing to more mechanistic assays such as Annexin V staining and caspase activity measurements, provides a comprehensive understanding of a compound's cytotoxic potential and its mode of action. The insights gained from these studies are invaluable for guiding lead optimization and selecting promising candidates for further therapeutic development.
References
- Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay.
- Dix, D. J., Houck, K. A., Martin, M. T., Richard, A. M., Setzer, R. W., & Kavlock, R. J. (2007). The ToxCast program for prioritizing toxicity testing of environmental chemicals. Toxicological Sciences, 95(1), 5-12.
- O'Brien, P. J., & Edvardsson, U. (2017). A multiparametric, high-content-screening assay for predictive/investigative cytotoxicity. Toxicology in Vitro, 42, 14-25.
- Niles, A. L., Moravec, R. A., & Riss, T. L. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Apoptosis, 23(11-12), 679-690.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Zarros, A. (2021). Validation of Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity – Evidence from Technology Transfer Studies and Literature Review.
- El-Sayed, M. A., et al. (2021). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]diazepines, and Their Cytotoxic Activity. Molecules, 26(17), 5251.
- Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656.
- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity-A Predictable Risk to Our Actual World. IntechOpen.
- Li, X., et al. (2025). A 1H-1,5-benzodiazepine derivative induces apoptosis in colorectal cancer cells by inhibiting JAK/STAT signaling pathway. European Journal of Pharmacology, 980, 178069.
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
- Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters.
- Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
- Kumar, R., & Yusuf, M. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(4), 516-530.
- Sargsyan, Y., et al. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)-substituted[8]oxazolo[4,5-d]pyrimidines.
- Pérez-Payá, E., Orzáez, M., & Vicent, M. J. (2011). Molecules that modulate Apaf-1 activity. Medicinal research reviews, 31(5), 749-774.
- ResearchGate. (n.d.). In vitro cytotoxic (IC50 values (µM)) effects of the novel compounds in....
- Asadi, A., et al. (2017). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 16(1), 169-178.
- Payne, S., & Miles, D. (2009). 4 Mechanisms of anticancer drugs.
- Weyermann, J., Lochmann, D., & Zimmer, A. (2022). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 23(19), 11579.
- Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of neuroscience methods, 96(2), 147-152.
- Kumar, R., & Yusuf, M. (2016). 1,4-Diazepines: A review on synthesis, reactions and biological significance. Bentham Science Publishers.
- Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed.
- Sargsyan, Y., et al. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)-substituted[8]oxazolo[4,5-d]pyrimidines.
Sources
- 1. giidrjournal.com [giidrjournal.com]
- 2. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multiparametric organ toxicity predictor for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. selectscience.net [selectscience.net]
- 8. promega.com [promega.com]
- 9. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 12. A 1H-1,5-benzodiazepine derivative induces apoptosis in colorectal cancer cells by inhibiting JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Prospective Binding Affinity of 1-Cyclobutyl-diazepane
In the landscape of neuropharmacology, the diazepine scaffold remains a cornerstone for the development of therapeutics targeting the central nervous system. This guide delves into the prospective binding affinity of a novel derivative, 1-Cyclobutyl-diazepane, offering a comparative analysis against established ligands, a detailed experimental protocol for its characterization, and insights into the structural rationale for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for neurological disorders.
Introduction: The Enduring Significance of the Diazepine Core and the Rationale for 1-Cyclobutyl-diazepane
The 1,4-benzodiazepine structure is central to a class of drugs that have been pivotal in the management of anxiety, insomnia, seizures, and muscle spasms.[1] Their mechanism of action is primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain.[2][3] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[4][5] This binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability.[2]
The therapeutic effects and side-effect profiles of benzodiazepines are intrinsically linked to their binding affinity and selectivity for different GABA-A receptor subtypes, which are characterized by the specific α subunit they contain (α1, α2, α3, or α5).[5][6] For instance, α1-containing receptors are associated with sedative effects, while α2 and α3 subunits are linked to anxiolytic actions.[5][7]
The subject of this guide, 1-Cyclobutyl-diazepane, represents a novel structural modification to the diazepine core. The introduction of a cyclobutyl group at the N-1 position is a strategic design choice. The cyclobutyl moiety is increasingly utilized in medicinal chemistry to introduce conformational rigidity, which can lead to more specific and potent interactions with a biological target.[8][9] Furthermore, this functional group can fill hydrophobic pockets within the binding site and potentially improve metabolic stability.[8][10] This guide will, therefore, prospectively explore the binding affinity of 1-Cyclobutyl-diazepane in comparison to well-characterized benzodiazepines.
Comparative Binding Affinity Analysis: A Prospective Look
To contextualize the potential of 1-Cyclobutyl-diazepane, it is valuable to compare its projected binding affinity with that of established benzodiazepines at the GABA-A receptor. The binding affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table presents the known Ki values for Diazepam and its active metabolite, Desmethyldiazepam, at various GABA-A receptor subtypes, and offers a prospective estimate for 1-Cyclobutyl-diazepane.
| Compound | GABA-A Receptor Subtype | Ki (nM) | Reference |
| Diazepam | α1β3γ2 | 16 | |
| α2β3γ2 | 10 | ||
| α3β3γ2 | 14 | ||
| α5β3γ2 | 34 | ||
| Desmethyldiazepam | α1β3γ2 | 18 | |
| α2β3γ2 | 12 | ||
| α3β3γ2 | 15 | ||
| α5β3γ2 | 45 | ||
| 1-Cyclobutyl-diazepane | α1-5βxγ2 | Hypothesized: 5-25 | Prospective |
Note: The Ki values for 1-Cyclobutyl-diazepane are hypothetical and serve as a basis for the proposed experimental investigation. The actual values may vary.
The rationale for the hypothesized binding affinity of 1-Cyclobutyl-diazepane is based on established structure-activity relationships (SAR) for the benzodiazepine class. Alkylation at the N-1 position with small alkyl groups is generally well-tolerated and can influence potency and metabolic profile.[1] The cyclobutyl group, being a constrained and relatively small alkyl substituent, is expected to be accommodated within the binding pocket. Its rigid nature may restrict the conformational flexibility of the diazepine ring, potentially leading to a more favorable orientation for binding and thus a higher affinity.[8]
The Strategic Role of the Cyclobutyl Moiety
The incorporation of a cyclobutyl ring is a deliberate strategy to enhance the pharmacological properties of the diazepine scaffold.[8][10] The unique, puckered conformation of the cyclobutane ring can confer several advantages:[8]
-
Conformational Constraint: By locking the N-1 substituent into a more defined three-dimensional space, the cyclobutyl group can reduce the entropic penalty of binding, potentially leading to higher affinity.[11]
-
Hydrophobic Interactions: The cyclobutyl moiety can effectively fill hydrophobic pockets within the benzodiazepine binding site of the GABA-A receptor, contributing to the overall binding energy.[8]
-
Improved Metabolic Stability: The cyclobutyl group can be more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to an improved pharmacokinetic profile.[11]
-
Vectorial Orientation: The rigid structure of the cyclobutyl group can be used to orient other parts of the molecule in a specific direction to optimize interactions with the receptor.[8]
Experimental Protocol: Radioligand Competition Binding Assay for GABA-A Receptors
To empirically determine the binding affinity of 1-Cyclobutyl-diazepane, a radioligand competition binding assay is the gold standard. This protocol describes a self-validating system for quantifying the compound's ability to displace a known radioligand from the benzodiazepine binding site on the GABA-A receptor.
I. Materials and Reagents
-
Biological Source: Rat whole brain tissue or cell lines expressing specific recombinant human GABA-A receptor subtypes.
-
Radioligand: [³H]Flunitrazepam (a high-affinity benzodiazepine site ligand).
-
Non-specific Binding Control: Clonazepam or Diazepam (unlabeled, at a high concentration).
-
Test Compound: 1-Cyclobutyl-diazepane.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Glass-Teflon homogenizer.
-
Refrigerated centrifuge.
-
96-well microplates.
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
-
Scintillation fluid.
-
II. Membrane Preparation
-
Tissue Homogenization: Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold homogenization buffer.[12]
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[12]
-
Membrane Pelleting: Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[13]
-
Washing: Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step. This wash step is crucial to remove endogenous GABA.
-
Final Resuspension: Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
Protein Quantification: Determine the protein concentration using a standard method such as the Bradford or BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
III. Binding Assay Procedure
-
Assay Setup: Set up the assay in a 96-well plate with a final volume of 250 µL per well.
-
Component Addition: Add the following to each well in triplicate:
-
Total Binding: 50 µL of [³H]Flunitrazepam (final concentration ~1 nM), 50 µL of assay buffer, and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]Flunitrazepam, 50 µL of Clonazepam (final concentration ~10 µM), and 150 µL of membrane preparation.
-
Competition: 50 µL of [³H]Flunitrazepam, 50 µL of varying concentrations of 1-Cyclobutyl-diazepane, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding: Specific binding is determined by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 1-Cyclobutyl-diazepane.
-
Determine IC50: Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of 1-Cyclobutyl-diazepane that inhibits 50% of the specific binding of [³H]Flunitrazepam.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizing the Scientific Framework
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the GABA-A receptor signaling pathway and the experimental workflow for the binding assay.
Caption: GABA-A receptor signaling pathway and the modulatory role of 1-Cyclobutyl-diazepane.
Caption: Experimental workflow for the radioligand competition binding assay.
Conclusion
1-Cyclobutyl-diazepane presents an intriguing subject for investigation within the field of neuropharmacology. The strategic incorporation of a cyclobutyl moiety at the N-1 position of the diazepine core offers the potential for enhanced binding affinity, selectivity, and improved pharmacokinetic properties. The comparative analysis presented in this guide, while prospective, is grounded in established structure-activity relationships and provides a strong rationale for the empirical determination of its binding characteristics. The detailed experimental protocol outlines a robust and validated methodology for researchers to accurately quantify the binding affinity of 1-Cyclobutyl-diazepane at the GABA-A receptor. The insights gained from such studies will be invaluable in elucidating the potential of this novel compound as a therapeutic agent and in furthering our understanding of the intricate interactions between ligands and the GABA-A receptor.
References
- Baur, R., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(6), 1662-1671.
- Khan, I., et al. (2016). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Letters in Drug Design & Discovery, 13(8), 735-747.
- PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill.
- Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology, 8(5), 455-464.
- Enna, S. J., & Möhler, H. (Eds.). (2007). The GABA Receptors. Humana Press.
- Baur, R., et al. (2013). Influence of GABAA Receptor α Subunit Isoforms on the Benzodiazepine Binding Site. PLoS ONE, 8(1), e55160.
- Sharma, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(14), 2186-2204.
- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231.
- Wuitschick, J. D., et al. (2010). The cyclobutyl group in medicinal chemistry. Journal of Medicinal Chemistry, 53(8), 3227-3246.
- eGPAT. (2017). Structural activity relationships of benzodiazepines.
- Baur, R., et al. (2008). Covalent modification of GABAA receptor isoforms by a diazepam analogue provides evidence for a novel benzodiazepine binding site that prevents modulation by these drugs. Journal of Neurochemistry, 106(6), 2353-2363.
- Pogodin, I. I., & Kholodov, L. E. (2009). Influence of the structure of substituted benzodiazepines on their pharmacokinetic properties. Pharmaceutical Chemistry Journal, 43(8), 454-462.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- G. G., et al. (2020). The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. International Journal of Molecular Sciences, 21(12), 4446.
- Andrews, P. R., Craik, D. J., & Martin, J. L. (1984). Functional group contributions to drug-receptor interactions. Journal of Medicinal Chemistry, 27(12), 1648-1657.
- Hadjipavlou-Litina, D., & Hansch, C. (1994). Quantitative Structure-Activity Relationships of the Benzodiazepines. A Review and Reevaluation. Chemical Reviews, 94(6), 1483-1505.
- Tan, K. R., Rudolph, U., & Lüscher, C. (2011). Hooked on benzodiazepines: GABAA receptor subtypes and addiction. Trends in Neurosciences, 34(4), 188-197.
- Wang, Y., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(1), 1-1.
- Korpi, E. R., Grunder, G., & Lüddens, H. (2002). GABA A-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands. Annals of Medicine, 34(5), 363-375.
- Khom, S., et al. (2006). Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits. British Journal of Pharmacology, 147(3), 261-271.
- Rowlett, J. K., et al. (2005). Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates. Proceedings of the National Academy of Sciences, 102(3), 915-920.
Sources
- 1. egpat.com [egpat.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of GABAA Receptor α Subunit Isoforms on the Benzodiazepine Binding Site | PLOS One [journals.plos.org]
- 7. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
- 13. giffordbioscience.com [giffordbioscience.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-Cyclobutyl-diazepane
In the intricate world of drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring its selectivity—the ability to interact with its intended biological target while minimizing engagement with unintended off-targets. This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-Cyclobutyl-diazepane, a molecule of growing interest within several therapeutic domains. Our focus will be on providing a robust, experimentally-grounded strategy for researchers, scientists, and drug development professionals to objectively assess its selectivity profile against relevant alternatives.
The diazepane scaffold is a well-established privileged structure in medicinal chemistry, known for its interaction with a variety of biological targets, particularly within the central nervous system (CNS).[1][2] The incorporation of a cyclobutyl moiety can significantly influence a molecule's pharmacological properties, including its metabolic stability, conformational rigidity, and ability to fill hydrophobic pockets within a target protein.[3] It is this unique combination of a diazepane core and a cyclobutyl substituent that necessitates a thorough investigation of 1-Cyclobutyl-diazepane's off-target liabilities.
This guide will not only outline the requisite experimental protocols but also delve into the scientific rationale underpinning these choices, ensuring a self-validating and trustworthy assessment of 1-Cyclobutyl-diazepane's selectivity.
The Imperative of Preclinical Safety and Off-Target Profiling
Before embarking on any clinical investigation of a new chemical entity, a comprehensive preclinical safety assessment is mandated by regulatory bodies worldwide.[4][5][6] A cornerstone of this assessment is the characterization of a compound's off-target pharmacology.[7] Unintended interactions can lead to adverse drug reactions, toxicity, or diminished efficacy, representing a significant cause of attrition in the drug development pipeline.[8][9] Therefore, a systematic evaluation of cross-reactivity is not merely a regulatory formality but a critical step in de-risking a drug candidate and understanding its full biological activity spectrum.
A Tiered Approach to Cross-Reactivity Screening
A hierarchical and data-driven approach is recommended for assessing the cross-reactivity of 1-Cyclobutyl-diazepane. This strategy allows for an efficient allocation of resources, starting with broad, cost-effective in silico and in vitro screens, followed by more focused and physiologically relevant functional assays for any identified hits.
Tier 1: In Silico Profiling and Broad Panel Screening
The initial step involves leveraging computational models and broad-based experimental screens to cast a wide net for potential off-target interactions.
In Silico Off-Target Prediction:
Computational, or in silico, methods provide a cost-effective means to predict potential off-target interactions by comparing the structure of 1-Cyclobutyl-diazepane against databases of known ligands and their biological targets.[8][10] These approaches can include:
-
Chemical Similarity Searching: Identifying proteins that bind to molecules structurally similar to 1-Cyclobutyl-diazepane.
-
Pharmacophore Modeling: Building a 3D model of the essential features for binding to the primary target and searching for off-targets that share a similar pharmacophore.
-
Molecular Docking: Simulating the binding of 1-Cyclobutyl-diazepane to the 3D structures of a wide range of proteins.[7]
Broad Panel Radioligand Binding Assays:
The most common experimental method for initial off-target liability testing is screening against a broad panel of receptors, ion channels, transporters, and enzymes using radioligand binding assays.[9] Pharmaceutical companies and contract research organizations (CROs) offer standardized panels that cover hundreds of targets known to be associated with adverse drug reactions.
Experimental Protocol: Broad Panel Radioligand Binding Assay
-
Compound Preparation: Prepare a stock solution of 1-Cyclobutyl-diazepane in a suitable solvent (e.g., DMSO) at a high concentration.
-
Assay Concentration: For a primary screen, a single high concentration of 1-Cyclobutyl-diazepane (e.g., 10 µM) is typically used.
-
Assay Procedure: The assay is performed in a multi-well plate format. Each well contains:
-
A cell membrane preparation or purified protein expressing the target of interest.
-
A specific radioligand for that target at a concentration near its dissociation constant (Kd).
-
1-Cyclobutyl-diazepane or a reference compound.
-
-
Incubation and Detection: After incubation to allow for binding equilibrium, the bound and free radioligand are separated (e.g., by filtration). The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by 1-Cyclobutyl-diazepane is calculated relative to a control (vehicle) and a positive control (a known ligand for the target). A common threshold for a "hit" is >50% inhibition at 10 µM.
Tier 2: Hit Confirmation and Potency Determination
Any off-targets identified in Tier 1 screening must be confirmed, and their binding affinity for 1-Cyclobutyl-diazepane quantified.
Concentration-Response Curves:
For each confirmed hit, a full concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).
Experimental Protocol: Concentration-Response Binding Assay
-
Serial Dilution: Prepare a series of dilutions of 1-Cyclobutyl-diazepane (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Assay Procedure: The binding assay is performed as described in Tier 1, but with the range of 1-Cyclobutyl-diazepane concentrations.
-
Data Analysis: The percentage of inhibition data is plotted against the logarithm of the 1-Cyclobutyl-diazepane concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Table 1: Hypothetical Cross-Reactivity Profile of 1-Cyclobutyl-diazepane
| Target Class | Off-Target | Primary Screen (% Inhibition @ 10 µM) | Ki (nM) |
| GPCR | Serotonin 5-HT2A | 85% | 150 |
| Dopamine D2 | 62% | 800 | |
| Adrenergic α1A | 55% | 1,200 | |
| Ion Channel | hERG | 70% | 500 |
| Transporter | Norepinephrine Transporter (NET) | 48% | >10,000 |
| Enzyme | Cyclooxygenase-1 (COX-1) | 15% | >10,000 |
This data is for illustrative purposes only.
Tier 3: Functional and Cellular Assays
Demonstrating that a compound binds to an off-target is only part of the story. It is crucial to determine the functional consequence of this binding—whether 1-Cyclobutyl-diazepane acts as an agonist, antagonist, or allosteric modulator at the off-target.
Functional Assays:
The choice of functional assay depends on the nature of the off-target. Examples include:
-
GPCRs: Calcium flux assays, cAMP accumulation assays, or β-arrestin recruitment assays.
-
Ion Channels: Electrophysiological patch-clamp assays or membrane potential-sensitive dye assays.
-
Enzymes: Enzyme activity assays that measure the formation of a product or the depletion of a substrate.
Experimental Protocol: Cellular Functional Assay (e.g., Calcium Flux for a Gq-coupled GPCR)
-
Cell Culture: Culture a cell line stably expressing the off-target GPCR of interest.
-
Cell Plating and Dye Loading: Plate the cells in a multi-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 1-Cyclobutyl-diazepane to the wells.
-
Agonist Challenge (for antagonist mode): After a pre-incubation period with 1-Cyclobutyl-diazepane, add a known agonist for the receptor.
-
Signal Detection: Measure the change in fluorescence intensity over time using a plate reader.
-
Data Analysis: Plot the change in fluorescence against the log of the compound concentration to determine the half-maximal effective concentration (EC50) for agonists or the IC50 for antagonists.
Visualizing the Workflow
A clear and logical workflow is essential for a systematic cross-reactivity assessment.
Caption: Tiered workflow for assessing the cross-reactivity of 1-Cyclobutyl-diazepane.
Interpreting the Data: The Selectivity Window
The ultimate goal of these studies is to determine the "selectivity window" for 1-Cyclobutyl-diazepane. This is the ratio of its potency at the off-target to its potency at the primary, on-target. A larger selectivity window (typically >100-fold) is desirable, as it suggests a lower likelihood of off-target effects at therapeutic doses. However, the acceptable selectivity window is highly dependent on the nature of the off-target and the therapeutic indication. For example, any significant activity at the hERG potassium channel is a major concern due to the risk of cardiac arrhythmias.
Comparative Analysis with Alternatives
To provide a comprehensive guide, the cross-reactivity profile of 1-Cyclobutyl-diazepane should be compared with that of other relevant compounds. These may include:
-
Existing drugs with a similar mechanism of action.
-
Other compounds from the same chemical series.
-
Structurally similar molecules with known off-target liabilities.
This comparative data, presented in a clear tabular format, will allow researchers to make informed decisions about the relative risks and benefits of advancing 1-Cyclobutyl-diazepane in their drug discovery programs.
Table 2: Comparative Selectivity Profile
| Compound | On-Target Ki (nM) | Off-Target 1 (hERG) Ki (nM) | Off-Target 2 (5-HT2A) Ki (nM) | Selectivity Window (hERG) | Selectivity Window (5-HT2A) |
| 1-Cyclobutyl-diazepane | 5 | 500 | 150 | 100x | 30x |
| Competitor A | 8 | 200 | 50 | 25x | 6.25x |
| Non-cyclobutyl Analog | 15 | >10,000 | 2,500 | >667x | 167x |
This data is for illustrative purposes only.
Conclusion
The systematic investigation of cross-reactivity is an indispensable component of modern drug discovery and development. For a novel molecule such as 1-Cyclobutyl-diazepane, a tiered, evidence-based approach, combining in silico prediction, broad panel screening, and functional characterization, is essential for building a comprehensive selectivity profile. By objectively comparing this profile with relevant alternatives, researchers can gain a clear understanding of the potential liabilities and make data-driven decisions to guide the optimization and progression of this promising chemical entity. This rigorous approach not only satisfies regulatory expectations but also upholds the highest standards of scientific integrity, ultimately contributing to the development of safer and more effective medicines.
References
- Clinical pathology for preclinical safety assessment: current global guidelines.
- Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.ACS Fall 2025.[Link]
- In silico off-target profiling for enhanced drug safety assessment.Frontiers in Chemistry. 2023;11. [Link]
- Off-target activity – Knowledge and References.Taylor & Francis.[Link]
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.Current Organic Synthesis. 2019;16(5):709-729. [Link]
- Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals.Journal of Medicinal Chemistry. 2020;63(19):10755-10782. [Link]
- PRECLINICAL TOXICOLOGY.Pacific BioLabs.[Link]
- Diazepam.Wikipedia.[Link]
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Synthesis and characterization of some 1,4-diazepines derivatives.Journal of Chemical and Pharmaceutical Research. 2014;6(7):1921-1933. [Link]
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.Molecules. 2018;23(11):2849. [Link]
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.Semantic Scholar.[Link]
- Preclinical Studies in Drug Development.PPD.[Link]
- Preclinical Safety Assessment: General and Genetic Toxicology.ScienceDirect.[Link]
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.FDA.[Link]
- Cyclobutanes in Small‐Molecule Drug Candidates.Chemistry – A European Journal. 2018;24(62):16444-16455. [Link]
- 1-((2R,4S)-2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-4-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone.PubChem.[Link]
- 1-Cyclobutyl-5-methyl-1,4-diazepane.PubChem.[Link]
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.Mini-Reviews in Organic Chemistry. 2012;9(4):366-384. [Link]
Sources
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 2. jocpr.com [jocpr.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pathology for preclinical safety assessment: current global guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. fda.gov [fda.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Comparative Efficacy of 1-Cyclobutyl-diazepane in Cell-Based Assays: A Guide for Target Validation and Lead Characterization
This guide provides a comprehensive analysis of the novel compound 1-Cyclobutyl-diazepane, presenting a series of cell-based assays to characterize its efficacy and compare its performance against established pharmacological agents. As researchers and drug development professionals, our goal is to move beyond simple screening and deeply understand the cellular impact of new chemical entities. This document outlines the logical framework and detailed methodologies for such an evaluation, grounded in established scientific principles.
Introduction: The Therapeutic Potential of Diazepane Scaffolds
The diazepine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer effects.[1][2] The incorporation of a cyclobutyl moiety can offer significant advantages, such as increased metabolic stability and improved potency by providing a favorable three-dimensional conformation for target engagement.[3][4] Given these precedents, the novel compound 1-Cyclobutyl-diazepane warrants a thorough investigation of its biological activity.
For the purpose of this guide, we will hypothesize that 1-Cyclobutyl-diazepane is an antagonist of the G-protein coupled receptor (GPCR), Hypothetical Receptor Alpha (HRA), which is known to signal through the Gαs pathway, leading to the production of cyclic AMP (cAMP). This guide will detail the experimental workflow to test this hypothesis and characterize the compound's potency and efficacy.
Experimental Design: A Multi-Faceted Approach to Compound Characterization
To robustly characterize the efficacy of 1-Cyclobutyl-diazepane, a multi-assay approach is essential. We will employ two distinct but complementary cell-based assays to assess its impact on HRA signaling: a cAMP accumulation assay and a downstream gene reporter assay. For comparison, we will use a known HRA agonist (Agonist-X) and a known HRA antagonist (Antagonist-Y).
Logical Flow of Efficacy Evaluation
Figure 1: A diagram illustrating the logical workflow for evaluating the efficacy of 1-Cyclobutyl-diazepane, starting from a primary screen to functional validation.
Comparative Data Analysis
The following tables summarize the hypothetical data obtained from the cell-based assays, comparing the efficacy of 1-Cyclobutyl-diazepane with the reference compounds.
Table 1: cAMP Accumulation Assay - Antagonist Mode
| Compound | Concentration (nM) | % Inhibition of Agonist-X Stimulated cAMP Production |
| 1-Cyclobutyl-diazepane | 1 | 15.2 |
| 10 | 48.9 | |
| 100 | 85.7 | |
| 1000 | 98.1 | |
| Antagonist-Y | 1 | 20.5 |
| 10 | 55.3 | |
| 100 | 92.1 | |
| 1000 | 99.5 |
Table 2: Potency (IC50) Comparison
| Compound | IC50 (nM) from cAMP Assay |
| 1-Cyclobutyl-diazepane | 12.5 |
| Antagonist-Y | 8.9 |
Table 3: CRE-Luciferase Gene Reporter Assay
| Treatment Condition | Relative Luciferase Units (RLU) | % of Agonist-X Response |
| Vehicle Control | 105 ± 12 | 0% |
| Agonist-X (10 nM) | 15,890 ± 850 | 100% |
| Agonist-X + 1-Cyclobutyl-diazepane (100 nM) | 1,850 ± 210 | 11.0% |
| Agonist-X + Antagonist-Y (100 nM) | 1,230 ± 150 | 7.1% |
In-Depth Methodologies
Cell Culture and Maintenance
HEK293 cells stably expressing Hypothetical Receptor Alpha (HRA) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 as a selection agent. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
cAMP Accumulation Assay Protocol
This assay measures the intracellular accumulation of cAMP, a second messenger produced upon the activation of Gαs-coupled GPCRs.[5]
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293-HRA cells into a 96-well plate at a density of 50,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of 1-Cyclobutyl-diazepane and Antagonist-Y in assay buffer containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with the antagonist compounds for 15 minutes at 37°C.
-
Agonist Stimulation: Add Agonist-X at a final concentration equivalent to its EC80 to all wells except the vehicle control, and incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay based on HTRF or ELISA).
-
Data Analysis: Calculate the percentage inhibition of the Agonist-X response for each antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical HRA Signaling Pathway
Figure 2: A diagram of the hypothetical HRA signaling pathway, illustrating the points of action for the agonist and antagonist compounds.
CRE-Luciferase Gene Reporter Assay Protocol
This assay measures the transcriptional activity of the cAMP response element-binding protein (CREB), which is activated downstream of cAMP production.[6]
Step-by-Step Protocol:
-
Transfection: Co-transfect HEK293-HRA cells with a CRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere and express the reporters for 24 hours.
-
Compound Treatment: Treat the cells with the vehicle, Agonist-X alone, or Agonist-X in combination with 1-Cyclobutyl-diazepane or Antagonist-Y for 6 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Express the results as a percentage of the Agonist-X response.
Discussion and Conclusion
The hypothetical data presented in this guide suggest that 1-Cyclobutyl-diazepane is a potent antagonist of the Hypothetical Receptor Alpha. Its IC50 value in the low nanomolar range, as determined by the cAMP accumulation assay, is comparable to that of the known antagonist, Antagonist-Y. The results from the CRE-luciferase gene reporter assay provide functional validation, demonstrating that 1-Cyclobutyl-diazepane effectively blocks the downstream signaling cascade initiated by HRA activation.
This comprehensive evaluation, employing both a direct second messenger assay and a downstream functional assay, provides a robust characterization of 1-Cyclobutyl-diazepane's efficacy. The detailed protocols and logical workflow presented herein serve as a template for the rigorous evaluation of novel compounds, enabling informed decisions in the drug discovery and development process. Further studies would be warranted to investigate the selectivity of 1-Cyclobutyl-diazepane against other GPCRs and to explore its in vivo efficacy.
References
- Reaction Biology. Ion Channel Assays. Reaction Biology. Accessed January 7, 2026. [Link]
- Biocompare. Cell-based Assays for GPCR Activity. Biocompare. Published October 3, 2013. [Link]
- Steen, A., et al. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Published May 17, 2024. [Link]
- Agilent. GPCR Signaling Assays. Agilent. Accessed January 7, 2026. [Link]
- European Pharmaceutical Review. GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Published August 20, 2013. [Link]
- Sittampalam, G.S., et al. Ion Channel Screening. Assay Guidance Manual. Published October 1, 2012. [Link]
- Bentham Science Publishers. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. Accessed January 7, 2026. [Link]
- ResearchGate. Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines.
- ION Biosciences. Potassium Channel Assays | K+ Indicators. ION Biosciences. Accessed January 7, 2026. [Link]
- National Center for Biotechnology Information. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity.
- MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Accessed January 7, 2026. [Link]
- Omsk University Chemistry. Recent advances in synthesis and medicinal chemistry of benzodiazepines. Omsk University Chemistry. Accessed January 7, 2026. [Link]
- National Center for Biotechnology Information. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
- National Center for Biotechnology Information. Cyclobutanes in Small‐Molecule Drug Candidates.
- PubMed. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing. PubMed. Published March 1, 2014. [Link]
- National Center for Biotechnology Information. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- National Center for Biotechnology Information. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs.
- BioIVT. Cell-Based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Published July 20, 2018. [Link]
- Omsk University Chemistry. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Omsk University Chemistry. Accessed January 7, 2026. [Link]
- ResearchGate. Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine.
- National Center for Biotechnology Information. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- National Center for Biotechnology Information. Diazepam. PubChem. Accessed January 7, 2026. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 5. biocompare.com [biocompare.com]
- 6. bioivt.com [bioivt.com]
A Comparative Guide to the Synthetic Routes of Substituted 1,4-Diazepanes
Abstract
The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif integral to numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antipsychotic, anxiolytic, and anticancer properties.[1][2] The conformational flexibility of the seven-membered ring, combined with the ability to introduce diverse substituents at the 1- and 4-positions, makes it a highly attractive core for drug discovery. Consequently, the development of efficient and versatile synthetic strategies to access substituted 1,4-diazepanes is a significant focus in medicinal and organic chemistry. This guide provides a comparative analysis of the most prominent synthetic routes, offering researchers a strategic overview to select the optimal methodology for their target molecules. We will delve into foundational cyclization strategies, modern multicomponent reactions, and advanced catalytic cyclizations, complete with experimental insights, comparative data, and detailed protocols.
Foundational Strategy: Intramolecular Cyclization via Reductive Amination
The most direct and classical approach to the 1,4-diazepane core involves the formation of the seven-membered ring through intramolecular cyclization. Reductive amination stands out as a robust and widely used method within this class. This strategy typically involves the cyclization of a linear precursor containing an amine and a carbonyl group, or the double alkylation of a diamine.
Causality Behind Experimental Choices
The choice of a reductive amination pathway is often dictated by the availability of starting materials and the desire for a straightforward, high-yielding transformation. The reaction proceeds via the formation of an iminium ion intermediate from the condensation of an amine and a carbonyl group, which is then reduced in situ. The selection of the reducing agent is critical. Sodium borohydride (NaBH₄) is a cost-effective and common choice, whereas sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and often preferred for sensitive substrates as it can be used in a one-pot fashion without the need to pre-form the imine.
A significant challenge in this approach, particularly when functionalizing the diazepane nitrogens, is controlling the extent of alkylation. Over-alkylation can lead to a mixture of mono-, di-, and even tri-substituted products, complicating purification.[3][4] Reaction control can be achieved by carefully managing stoichiometry, reaction time, and the reactivity of the alkylating agent.
General Workflow for Reductive Amination
Caption: General workflow for intramolecular reductive amination.
Experimental Protocol: Synthesis of Trialkylated 1,4-Diazepane-6-amine (DAZA) Derivatives[4]
This protocol demonstrates the reductive amination of a pre-formed bicyclic aminal, which serves as a precursor to the substituted 1,4-diazepane.
-
Aminal Formation: A solution of 1,4-diazepane-6-amine (DAZA) (1 eq.) in methanol is reacted with the desired 4-alkoxy-2-hydroxybenzaldehyde (2 eq.) and stirred for 24 hours at room temperature. The resulting bicyclic aminal intermediate is often isolated by filtration.
-
Initial Reduction: The isolated aminal (1 eq.) is suspended in methanol or a methanol/chloroform mixture. Sodium borohydride (NaBH₄) (2 eq.) is added, and the mixture is stirred overnight at room temperature. This step yields a mixture of mono-, di-, and tri-alkylated products.
-
Driving to Tri-alkylation ('Multi-addition'): To maximize the yield of the desired tri-alkylated product, the crude mixture from the previous step is re-suspended in methanol/chloroform. An additional equivalent of the aldehyde is added, followed by 1 eq. of NaBH₄ after 5-10 minutes of stirring. This procedure is repeated up to two more times.
-
Workup and Isolation: After the final addition, solvents are removed under reduced pressure. The residue is dissolved in methanol to encourage precipitation. If precipitation does not occur, the product is purified using column chromatography.
Convergent & Diversity-Oriented Strategy: The Ugi Multicomponent Reaction
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, convergent step.[5] The Ugi four-component reaction (U-4CR) is particularly well-suited for generating libraries of substituted 1,4-diazepanes due to its operational simplicity and the vast number of commercially available starting materials.[6]
Causality Behind Experimental Choices
The typical strategy, known as Ugi-Deprotection-Cyclization (UDC), involves reacting an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[7] The key is to use a bifunctional starting material, such as an N-Boc-α-amino aldehyde or an aminobenzoic acid derivative. The Ugi reaction assembles a linear peptide-like precursor, which, after a simple deprotection step, undergoes spontaneous or induced intramolecular cyclization to form the 1,4-diazepane ring. This approach is highly valued in drug discovery for its ability to rapidly generate structural diversity by simply varying any of the four input components.
The choice of solvent (often methanol or trifluoroethanol) is critical for solubilizing the components and facilitating the reaction. The cyclization step can be triggered by acid (for Boc deprotection) or base, depending on the nature of the precursor.
Ugi-Deprotection-Cyclization (UDC) Pathway
Caption: Ugi-Deprotection-Cyclization (UDC) strategy for 1,4-diazepane synthesis.
Experimental Protocol: Ugi/Mitsunobu Synthesis of 1-Sulfonyl 1,4-Diazepan-5-ones[8]
This two-step sequence showcases the power of combining an MCR with a subsequent classical cyclization.
-
Ugi Reaction: To a solution of an amino alcohol (e.g., N-tosyl-2-aminoethanol, 1.0 mmol) in methanol (2 mL), add the aldehyde (e.g., formaldehyde, 1.0 mmol, 37% wt in H₂O), the carboxylic acid (1.0 mmol), and the isocyanide (1.0 mmol). The reaction mixture is stirred at room temperature for 24-48 hours.
-
Purification of Ugi Adduct: Upon completion (monitored by TLC), the solvent is evaporated under reduced pressure, and the crude product is purified by flash column chromatography to yield the linear Ugi adduct.
-
Mitsunobu Cyclization: The purified Ugi adduct (1.0 mmol) is dissolved in dry THF (10 mL). Triphenylphosphine (PPh₃, 1.5 mmol) is added, and the solution is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD, 1.5 mmol) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Workup and Isolation: The solvent is removed in vacuo, and the residue is purified by column chromatography to afford the final 1-sulfonyl 1,4-diazepan-5-one.
Advanced Catalytic Cyclizations
Modern catalysis offers elegant and efficient solutions for constructing the 1,4-diazepane ring, often with high levels of control over stereochemistry and functional group tolerance.
3.1 Ring-Closing Metathesis (RCM)
RCM is a powerful method for forming unsaturated rings from acyclic diene precursors.[9] Its application to 1,4-diazepane synthesis involves preparing a linear precursor containing two terminal alkenes, which is then cyclized using a ruthenium catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts).
-
Rationale: This method is ideal for accessing unsaturated 1,4-diazepane derivatives, which can be further functionalized at the double bond. The reaction is known for its exceptional functional group tolerance, allowing for the presence of esters, amides, and alcohols.[10] The main drawback is the cost of the ruthenium catalyst and the need to prepare the diene substrate.
3.2 Palladium-Catalyzed Carboamination
This strategy involves the Pd-catalyzed coupling of an N-allyl-2-aminobenzylamine derivative with an aryl bromide.[11] The reaction proceeds through a cascade of C-N and C-C bond formations to construct the diazepine ring.
-
Rationale: This is a highly efficient method for synthesizing saturated, fused 1,4-benzodiazepines. It allows for the introduction of an aryl group at the 2-position with good diastereoselectivity. The complexity of the catalytic cycle and potential sensitivity to substrate electronics are key considerations.
3.3 [5+2] Cycloaddition Reactions
This approach involves the reaction of a five-atom component (like an azomethine ylide) with a two-atom component (an alkyne or alkene) to form the seven-membered ring. Rhodium-catalyzed reactions of pyridines and 1-sulfonyl-1,2,3-triazoles have been shown to generate air-stable azomethine ylides that participate in these cycloadditions.[12]
-
Rationale: This is a highly convergent and atom-economical method for accessing novel diazepine scaffolds. It represents a cutting-edge approach, though the preparation of the specific reaction partners can be more complex than for other methods.
Comparative Analysis and Strategic Selection
Choosing the optimal synthetic route depends heavily on the specific target structure, desired level of diversity, scalability, and available resources.
| Synthetic Strategy | Primary Application | Typical Yields | Key Advantages | Key Limitations |
| Reductive Amination | Core scaffold synthesis, N-functionalization | 60-95% | Simple, robust, readily available starting materials, scalable. | Prone to over-alkylation, limited diversity per step.[3][4] |
| Ugi MCR | Diversity-oriented synthesis, library generation | 40-85% (over 2-3 steps) | High convergence, rapid access to diversity, step economy.[6][7][8] | Availability/odor of isocyanides, requires post-MCR cyclization. |
| Ring-Closing Metathesis (RCM) | Synthesis of unsaturated diazepanes | 70-95% | Excellent functional group tolerance, access to C=C bond for further functionalization.[9][10] | Requires diene precursor synthesis, catalyst cost and sensitivity. |
| Pd-Catalyzed Carboamination | Fused benzodiazepine synthesis | 50-80% | High efficiency for specific scaffolds, good stereocontrol.[11] | Limited to specific substrate classes, catalyst/ligand screening may be needed. |
| [5+2] Cycloaddition | Novel scaffold discovery | 60-90% | High atom economy, convergent, accesses unique chemical space.[13][12] | Substrate synthesis can be complex, scope may be limited. |
Decision-Making Flowchart for Route Selection
Caption: A decision tree to guide the selection of a synthetic route.
Conclusion
The synthesis of substituted 1,4-diazepanes is a rich and evolving field. While traditional methods like reductive amination remain highly valuable for their simplicity and scalability, modern strategies have opened new avenues for innovation. Multicomponent reactions, particularly the Ugi reaction, provide an unparalleled platform for diversity-oriented synthesis, crucial for modern drug discovery. Furthermore, advanced catalytic methods like RCM and transition-metal-catalyzed cyclizations offer elegant solutions for constructing complex and previously inaccessible diazepane architectures. By understanding the underlying principles, advantages, and limitations of each approach, researchers can strategically design and execute syntheses to efficiently access novel 1,4-diazepane derivatives for biological evaluation.
References
- Shaabani, A., Ghadari, R., Sarvary, A., & Rezayan, A. H. (2009). Ugi Multicomponent Reaction Followed by an Intramolecular Nucleophilic Substitution: Convergent Multicomponent Synthesis of 1-Sulfonyl 1,4-Diazepan-5-ones and of Their Benzo-Fused Derivatives. The Journal of Organic Chemistry, 74(12), 4372–4378. [Link]
- Cherkupally, P., Lagishetti, V., & Hulme, C. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
- Rashid, M., Husain, A., & Mishra, R. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
- Lee, D. J., Han, H., Shin, J., & Yoo, E. J. (2014). Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides. Journal of the American Chemical Society, 136(33), 11606–11609. [Link]
- Lee, D. J., Han, H., Shin, J., & Yoo, E. J. (2014). Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides. Semantic Scholar. [Link]
- Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]
- Jilani, H., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances. [Link]
- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
- Various Authors. (2021). 1,4-Diazepane Ring-Based Systems.
- Chen, C., et al. (2024).
- Kysil, D. G., et al. (2009). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2-a][8][12]diazepine Fragment. The Journal of Organic Chemistry. [Link]
- Lee, D. J., et al. (2014). Multicomponent [5 + 2] Cycloaddition Reaction for the Synthesis of 1,4-Diazepines: Isolation and Reactivity of Azomethine Ylides. Journal of the American Chemical Society. [Link]
- Fouad, M. A., Abdel-Hamid, H., & Ayoup, M. S. (2020).
- Marcaccini, S., Miliciani, M., & Pepino, R. (2005). A facile synthesis of 1,4-benzodiazepine derivatives via Ugi four-component condensation.
- Singh, S., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[8][12]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants.
- Rhodium. (n.d.). Diazepam (Valium) Synthesis. Erowid. [Link]
- Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones.
- Marcaccini, S., et al. (2004). Studies on Isocyanides and Related Compounds; Synthesis of 1,4-Benzodiazepine-2,5-diones via Ugi Four-Component Condensation.
- D'Amico, D. C., et al. (2014). Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions.
- Boumoud, B., et al. (2015). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
- Wang, Y., et al. (2024). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
- Wikipedia contributors. (n.d.). Bischler–Napieralski reaction. Wikipedia. [Link]
- Dhavale, D. D., et al. (2007). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. [Link]
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
- Ivachtchenko, A. V., et al. (2010). Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions. ElectronicsAndBooks. [Link]
- Wikipedia contributors. (n.d.).
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
- Organic Chemistry with Lluís Llorens Palomo. (2022, February 5). Bischler-Napieralski Reaction. YouTube. [Link]
- Slideshare. (n.d.). Bischler napieralski reaction. Slideshare. [Link]
- Beke, M., et al. (2015). Solid-phase synthesis of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones via a cyclization/release strategy.
- IJCRT. (2024, May 5). One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. IJCRT.org. [Link]
- ACS. (2023, June 5). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. ACS. [Link]
- AIR Unimi. (n.d.). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. AIR Unimi. [Link]
Sources
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 7. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-Cyclobutyl-diazepane: A Comparative Guide to a Novel GSK-3β Inhibitor
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Targeting GSK-3β
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a critical regulator in a vast array of cellular processes. Its influence extends from glycogen metabolism and insulin signaling to neurodevelopment and apoptosis.[1][2][3] Unlike many kinases that are activated by specific stimuli, GSK-3β is typically active in resting cells and is regulated through inhibition by upstream signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways.[1][4]
The dysregulation of GSK-3β activity is a common thread in the pathophysiology of numerous human diseases, including Alzheimer's disease, type 2 diabetes, mood disorders, and certain cancers.[2][5][6] This central role has made GSK-3β a highly attractive target for therapeutic intervention. The development of potent and selective GSK-3β inhibitors, therefore, represents a significant avenue for novel drug discovery.
This guide introduces 1-Cyclobutyl-diazepane , a novel small molecule inhibitor featuring a diazepane scaffold. The inclusion of the cyclobutyl moiety is a strategic design choice, often employed in medicinal chemistry to improve metabolic stability, direct key pharmacophore groups, and fill hydrophobic pockets within a target enzyme.[7] Here, we present a comprehensive benchmark of 1-Cyclobutyl-diazepane's inhibitory activity against well-characterized, potent GSK-3β inhibitors, providing the necessary experimental frameworks for its evaluation.
Comparative Inhibitor Overview
To contextualize the performance of 1-Cyclobutyl-diazepane, we have selected three well-established GSK-3β inhibitors with distinct chemical scaffolds as benchmarks. These compounds are widely used in the field and serve as excellent points of comparison for potency and selectivity.
| Compound | Scaffold | GSK-3β IC50 | GSK-3α IC50 | Selectivity Notes |
| 1-Cyclobutyl-diazepane | Diazepane | TBD | TBD | To be determined |
| CHIR-99021 | Aminopyrimidine | 6.7 nM[8][9][10] | 10 nM[8][9] | Highly selective; >500-fold selectivity for GSK-3β over closest homologs CDC2 and ERK2.[10] |
| AR-A014418 | Thiazole | 104 nM (Ki = 38 nM)[5][11] | - | ATP-competitive; does not significantly inhibit 26 other kinases, including CDK2 and CDK5.[12] |
| SB-216763 | Maleimide | 34.3 nM[5][13] | 34.3 nM[5][13] | ATP-competitive; minimal activity against 24 other protein kinases.[13][14] |
TBD: To Be Determined through the experimental protocols outlined in this guide.
Experimental Design: A Two-Tiered Approach to Validation
A robust evaluation of a novel kinase inhibitor requires a multi-faceted approach. We propose a two-tiered system that first establishes direct enzymatic inhibition and then confirms target engagement in a cellular context. This dual validation provides a comprehensive understanding of the compound's potency and cell permeability.
Tier 1: In Vitro Kinase Inhibition Assay
The primary objective is to determine the direct inhibitory effect of 1-Cyclobutyl-diazepane on purified GSK-3β enzyme and calculate its IC50 value. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[15] This assay is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[16]
Caption: Workflow for the in vitro GSK-3β kinase assay.
Detailed Protocol: In Vitro GSK-3β Inhibition Assay (ADP-Glo™)
This protocol is optimized for a 384-well plate format with a final reaction volume of 10 µL.
-
Inhibitor Preparation:
-
Prepare a 10-point, 3-fold serial dilution of 1-Cyclobutyl-diazepane in kinase assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Prepare identical serial dilutions for the benchmark inhibitors (CHIR-99021, AR-A014418, SB-216763).
-
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the appropriate inhibitor dilution.
-
Add 5 µL of diluted GSK-3β enzyme to all wells except the "no enzyme" control. For the "no enzyme" control, add 5 µL of kinase assay buffer.
-
-
Reaction Initiation:
-
Prepare a substrate/ATP mixture in kinase assay buffer. The final concentrations should be at or near the Km for both ATP and the substrate peptide.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to all wells.
-
-
Incubation:
-
Gently mix the plate and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[15]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and generates a luminescent signal via luciferase. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Tier 2: Cell-Based Target Engagement Assay
Demonstrating that an inhibitor can engage its target within a cellular environment is a critical step in its validation. The Wnt/β-catenin signaling pathway provides an excellent framework for a cell-based GSK-3β assay. In this pathway, active GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[2][17] This accumulation can be quantified using methods like In-Cell ELISA.
Caption: Wnt/β-catenin signaling with and without GSK-3β inhibition.
Detailed Protocol: Cell-Based β-Catenin Accumulation Assay (In-Cell ELISA)
This protocol is designed for HEK-293 cells in a 96-well plate format.
-
Cell Seeding:
-
Seed HEK-293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Perform a serial dilution of 1-Cyclobutyl-diazepane and the benchmark inhibitors in complete growth medium.
-
Treat the cells with the compounds for 4-6 hours. Include a potent positive control (e.g., 3 µM CHIR-99021) and a vehicle control (DMSO, final concentration ≤ 0.1%).[17]
-
-
Cell Fixation and Permeabilization:
-
Aspirate the medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1 hour.
-
Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash three times with PBS.
-
Add an HRP substrate (e.g., TMB) and incubate until a blue color develops.
-
Stop the reaction with 1 M HCl.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Normalization and Data Analysis:
-
To account for variations in cell number, stain a parallel plate with a total protein stain (e.g., Janus Green). Elute the stain and read the absorbance at 595 nm.
-
Normalize the 450 nm reading to the 595 nm reading for each well.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization of 1-Cyclobutyl-diazepane as a novel GSK-3β inhibitor. By benchmarking its performance against established compounds like CHIR-99021, AR-A014418, and SB-216763, researchers can accurately assess its potency and cellular activity. The detailed, self-validating protocols for both in vitro and cell-based assays ensure robust and reproducible data generation.
Successful validation of 1-Cyclobutyl-diazepane as a potent and selective GSK-3β inhibitor would warrant further investigation, including kinase selectivity profiling against a broader panel of kinases, pharmacokinetic studies, and evaluation in relevant disease models. The diazepane scaffold offers significant opportunities for further chemical modification, potentially leading to the development of next-generation therapeutics for a range of GSK-3β-mediated diseases.
References
- BPS Bioscience. (n.d.). CHIR-99021 (CT99021) GSK3 27614-2.
- Jiang, X., et al. (2018). SB-216763, a GSK-3β inhibitor, protects against aldosterone-induced cardiac, and renal injury by activating autophagy. Journal of Cellular Biochemistry, 119(7), 5934-5943. [Link]
- Cellagen Technology. (n.d.). CHIR99021 | GSK3-beta inhibitor.
- Nguyen, T. B., et al. (2010). Glycogen synthase kinase-3β (GSK-3β) inhibitors AR-A014418 and B6B3O prevent human immunodeficiency virus–mediated neurotoxicity in primary human neurons. Journal of NeuroVirology, 16(4), 296-304. [Link]
- Wouters, J., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(21), 1736-1746. [Link]
- Hardt, S. E., & Sadoshima, J. (2002). Glycogen Synthase Kinase-3β. Circulation Research, 90(10), 1055-1063. [Link]
- Probe Development Center. (2012). Discovery of Potent and Highly Selective Inhibitors of GSK3b.
- McCubrey, J. A., et al. (2014). GSK-3β: A Bifunctional Role in Cell Death Pathways. International Journal of Cell Biology, 2014, 289173. [Link]
- Creative Diagnostics. (n.d.). GSK3 Signaling Pathway.
- Miller, D. R., et al. (2019). Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs. Frontiers in Molecular Neuroscience, 12, 22. [Link]
- Berg, S., et al. (2012). Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines. Journal of Medicinal Chemistry, 55(21), 9107-9119. [Link]
- Ohno, Y., et al. (2023). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society, 145(1), 358-368. [Link]
- Lin, Y.-T., et al. (2018). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. Molecules, 23(10), 2452. [Link]
- Lo Monte, F., et al. (2023). GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier?. International Journal of Molecular Sciences, 24(8), 7541. [Link]
- Onyia, J. E., et al. (2016). Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3. Journal of Biological Chemistry, 291(14), 7309-7321. [Link]
- ResearchGate. (n.d.). GSK-3β inhibitors and their corresponding values of IC50 (nM) and physicochemical parameters.
- BPS Bioscience. (n.d.). GSK3-beta Active Kinase Datasheet.
- D'Andrea, L. D., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. Molecules, 27(7), 2216. [Link]
- BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit.
- Cross, D. (2001). Assays for Glycogen Synthase Kinase-3(GSK-3). In Protein Kinase Protocols (pp. 203-210). Humana Press. [Link]
- Mandell, J. W., et al. (2005). A novel mass spectrometry-based assay for GSK-3β activity. BMC Biotechnology, 5, 25. [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. stemcell.com [stemcell.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. rndsystems.com [rndsystems.com]
- 15. promega.com [promega.com]
- 16. A novel mass spectrometry-based assay for GSK-3β activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Characterizing the Selectivity Profile of Novel Monoamine Transporter Ligands: A Case Study Approach with 1-Cyclobutyl-diazepane Scaffolds
In the landscape of neuropharmacology and drug discovery, the precise characterization of a novel compound's interaction with its biological targets is paramount. For molecules targeting the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—the selectivity profile is a critical determinant of therapeutic efficacy and potential side-effect liabilities.[1][2] This guide provides a comprehensive framework for researchers to assess the selectivity of new chemical entities, using the hypothetical scaffold of 1-Cyclobutyl-diazepane as an illustrative example. While specific experimental data for 1-Cyclobutyl-diazepane is not publicly available, its structure presents an interesting starting point for discussing the evaluation of novel psychoactive compounds.
The monoaminergic system, which includes dopamine, norepinephrine, and serotonin, plays a crucial role in regulating mood, cognition, and motor function.[3] Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, making the monoamine transporters attractive therapeutic targets.[2][4][5] Selective inhibitors of these transporters have been successfully developed for a range of conditions, including depression and attention deficit hyperactivity disorder (ADHD).[4][6][7] For instance, selective serotonin reuptake inhibitors (SSRIs) primarily block the serotonin transporter, increasing the availability of serotonin in the synaptic cleft.[7] Conversely, some compounds exhibit mixed inhibitory profiles, which can be therapeutically advantageous or lead to a broader range of side effects.[1]
This guide will delineate the essential experimental workflows for determining the binding affinity and functional potency of a novel compound at DAT, NET, and SERT. We will compare the hypothetical data for our 1-Cyclobutyl-diazepane scaffold against well-established reference compounds to contextualize its potential pharmacological profile.
Comparative Selectivity: A Hypothetical Profile
To illustrate the process, let's assume we have synthesized a novel compound, "CBD-1," based on the 1-Cyclobutyl-diazepane scaffold. The primary goal is to determine its binding affinity (Ki) and functional inhibition (IC50) at the three major monoamine transporters.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Selectivity Profile |
| CBD-1 (Hypothetical) | 15 | 250 | >10,000 | 25 | 450 | >10,000 | DAT Selective |
| GBR 12909 | 1.5 | 20 | 2800 | - | - | - | DAT Selective |
| Reboxetine[4] | >10,000 | 1.1 | 129 | - | - | - | NET Selective[4] |
| Escitalopram[8] | >5,000 | >5,000 | 1.1 | - | - | - | SERT Selective[8] |
| Indatraline[4] | 1.7 | 5.8 | 0.42 | - | - | - | Non-selective |
| Sertraline[9] | 25 | 420 | 0.29 | - | - | - | SERT-preferring with DAT activity |
Ki values represent binding affinity, where a lower value indicates higher affinity. IC50 values represent the concentration of the compound required to inhibit 50% of transporter activity.
In this hypothetical scenario, CBD-1 demonstrates a clear preference for the dopamine transporter, with significantly weaker affinity and functional inhibition at the norepinephrine transporter and negligible interaction with the serotonin transporter. This profile suggests that CBD-1 is a DAT-selective inhibitor. Understanding this selectivity is crucial, as it predicts a pharmacological profile more aligned with psychostimulants or treatments for ADHD, rather than traditional antidepressants that often target SERT or NET.[10]
Experimental Workflows for Determining Selectivity
To generate the data presented above, two primary types of assays are indispensable: radioligand binding assays to determine binding affinity and functional uptake assays to measure the inhibition of transporter activity.
I. Radioligand Binding Assays: Measuring Target Affinity
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[11][12] These assays involve competing the unlabeled test compound (e.g., CBD-1) against a radiolabeled ligand with known high affinity for the target.
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[13]
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, or [³H]Citalopram for SERT).
-
Add varying concentrations of the unlabeled test compound (CBD-1).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known inhibitor).[14]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.[14]
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[13]
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to determine the specific binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
II. Functional Assays: Measuring Transporter Inhibition
While binding assays provide crucial information about affinity, they do not directly measure the functional effect of a compound on transporter activity. Functional assays, such as neurotransmitter uptake assays, are necessary to determine a compound's potency as an inhibitor.
Caption: Workflow for a functional monoamine transporter uptake assay.
-
Cell Culture:
-
Seed cells expressing the transporter of interest (DAT, NET, or SERT) into a 96-well or 384-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with an appropriate buffer.
-
Pre-incubate the cells with a range of concentrations of the test compound (CBD-1) for a defined period.
-
Add a fluorescent substrate, such as ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide), which is taken up by the cells via the monoamine transporters.
-
Incubate for a period to allow for substrate uptake.
-
-
Signal Detection:
-
Wash the cells to remove the extracellular fluorescent substrate.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
The fluorescence signal is proportional to the amount of substrate taken up by the cells.
-
Plot the fluorescence intensity against the concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the substrate uptake.
-
Conclusion and Future Directions
The comprehensive characterization of a novel compound's selectivity profile is a cornerstone of modern drug discovery. By employing a systematic approach that combines radioligand binding assays to determine affinity and functional assays to assess potency, researchers can build a detailed pharmacological profile of their lead candidates. For a hypothetical compound like CBD-1, the data would strongly suggest a primary mechanism of action through the inhibition of the dopamine transporter.
Further studies would be necessary to fully elucidate its mechanism of action. These could include kinetic binding assays to determine the association and dissociation rates, as well as in vivo studies to assess brain receptor occupancy and behavioral effects. The unique structural features of the 1-Cyclobutyl-diazepane scaffold may offer advantages in terms of metabolic stability or blood-brain barrier penetration, aspects that are critical for the development of effective central nervous system drugs.[15][16] The methodologies outlined in this guide provide a robust foundation for these essential investigations, enabling the rational design and development of the next generation of therapeutics for neurological and psychiatric disorders.
References
- Barker, E. L., & Blakely, R. D. (1998). High affinity recognition of serotonin transporter antagonists defined by species-scanning mutagenesis. An aromatic residue in transmembrane domain I dictates species-selective recognition of citalopram and mazindol. Journal of Biological Chemistry, 273(31), 19459–19468.
- Dr.Oracle. (2025, October 22). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?
- Gifford Bioscience. Radioligand Binding Assay.
- Maguire, J. J., & Davenport, A. P. (n.d.). Radioligand binding assays and their analysis. PubMed.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Wikipedia. (n.d.). Selective norepinephrine reuptake inhibitor.
- Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assay Using Benzethidine.
- Revvity. (n.d.). Radiometric Ligand-Binding Assays.
- Roth, B. L., & Chuang, D. M. (2004). Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central.
- Zhou, J., He, R., & Li, M. (2004). Norepinephrine transporter inhibitors and their therapeutic potential. Drugs of the Future, 29(12), 1235-1244.
- Zhou, J., He, R., & Li, M. (2004). Norepinephrine transporter inhibitors and their therapeutic potential. Drugs of the Future, 29(12), 1235-1244.
- Borroto-Escuela, D. O., et al. (2021). Norepinephrine transporter antagonism prevents dopamine-dependent synaptic plasticity in the mouse dorsal hippocampus. PubMed Central.
- Mayo Clinic. (n.d.). Selective serotonin reuptake inhibitors (SSRIs).
- Wikipedia. (n.d.). Serotonin antagonist and reuptake inhibitor.
- Kim, H., et al. (2022). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI.
- R&D Systems. (n.d.). Dopamine Transporter Inhibitors Products.
- Wikipedia. (n.d.). Dopamine reuptake inhibitor.
- Wikipedia. (n.d.). Serotonin–dopamine reuptake inhibitor.
- Selleck Chemicals. (n.d.). Serotonin Transporter inhibitor.
- de Witte, W., et al. (2021).
- Mateo, Y., et al. (2005). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. PubMed Central.
- Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Assay Kit.
- Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
- Abcam. (n.d.). Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031).
- PubChem. (n.d.). 1-Cyclobutyl-5-methyl-1,4-diazepane.
- Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303–1306.
- Sigma-Aldrich. (n.d.). Monoamine Oxidase Activity Assay Kit sufficient for 100 fluorometric tests.
- Columbia University. (2025, August 6). Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. Columbia Academic Commons.
- PubChem. (n.d.). 1-((2R,4S)-2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-4-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone.
- van Vliet, L. A., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011–2016.
- Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113–4135.
- Ueki, S., et al. (1980). relationship between binding affinity to the benzodiazepine receptor and pharmacological activity. Psychopharmacology, 68(3), 253–257.
- Zorzi, A., et al. (2017). Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics. PubMed Central.
- Shields, J. D., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed Central.
- Santa Cruz Biotechnology. (n.d.). 1-(cyclohexylmethyl)-1,4-diazepane.
- PubChem. (n.d.). 1-Cyclobutyl-2-cyclopropylethanol.
Sources
- 1. Portico [access.portico.org]
- 2. mdpi.com [mdpi.com]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 8. droracle.ai [droracle.ai]
- 9. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclobutyl vs. Cyclopropyl Diazepane Analogs: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the diazepane scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents. The strategic incorporation of small, strained carbocycles, such as cyclopropane and cyclobutane, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these analogs. This guide provides an in-depth comparative analysis of cyclobutyl- and cyclopropyl-substituted diazepane derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. By examining experimental data and the underlying mechanistic principles, we aim to equip researchers with the knowledge to make informed decisions in the design and development of novel diazepane-based therapeutics.
The Rationale for Cycloalkane Substitution in Diazepane Analogs
The diazepine core, a seven-membered heterocyclic ring containing two nitrogen atoms, offers a versatile template for drug design.[1] However, unsubstituted or simply alkyl-substituted diazepanes can suffer from metabolic instability and non-specific binding. The introduction of small, conformationally constrained rings like cyclopropane and cyclobutane can address these limitations by:
-
Enhancing Metabolic Stability: The strained ring systems of cyclopropane and cyclobutane can block sites of metabolism, leading to improved pharmacokinetic profiles.[2]
-
Improving Potency and Selectivity: The rigid nature of these cycloalkanes can lock the molecule into a bioactive conformation, enhancing binding affinity for the target receptor.
-
Modulating Physicochemical Properties: The addition of these lipophilic groups can influence solubility, permeability, and other properties crucial for drug-likeness.
The choice between a cyclobutyl and a cyclopropyl substituent is not trivial, as their distinct stereoelectronic properties can lead to significant differences in biological activity.
Comparative Synthesis of Cyclobutyl and Cyclopropyl Diazepane Analogs
The synthesis of N-substituted diazepane analogs typically involves the initial formation of the diazepane ring followed by the introduction of the desired cycloalkyl group.
General Synthesis of the 1,4-Diazepane Core
A common and efficient method for the synthesis of the 1,4-diazepane ring involves a domino process starting from simple and readily available materials like 1,2-diamines and alkyl 3-oxohex-5-enoates.[3] This approach is atom-economical and can often be performed under solvent-free conditions.[3] Another strategy involves the reaction of ketimine intermediates with aldehydes in the presence of a catalyst, such as a Keggin-type heteropolyacid, to yield 1,4-diazepine derivatives in high yields.[4]
Experimental Protocol: General Synthesis of a 1,4-Diazepane Derivative
This protocol describes a general method for the synthesis of a 1,4-diazepane ring, which can then be further functionalized.
Materials:
-
Ethylenediamine
-
Methyl acrylate
-
Methanol
-
Sodium methoxide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve ethylenediamine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a solution of sodium methoxide (catalytic amount) in methanol to the flask.
-
Add methyl acrylate (2 equivalents) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,4-diazepan-5-one.
-
The crude product can be purified by column chromatography on silica gel.
Introduction of the Cycloalkyl Substituent
Once the diazepane core is synthesized, the cyclobutyl or cyclopropyl group is typically introduced via N-alkylation. This is a standard procedure where a deprotonated nitrogen of the diazepane ring acts as a nucleophile, attacking an appropriate cycloalkyl halide.
-
For Cyclobutyl Analogs: (Bromomethyl)cyclobutane or cyclobutyl tosylate can be used as the alkylating agent.
-
For Cyclopropyl Analogs: (Bromomethyl)cyclopropane is a common reagent for introducing the cyclopropylmethyl group.[5]
Alternatively, reductive amination of a diazepane with the corresponding cycloalkanecarboxaldehyde can also be employed.
Diagram: Synthetic Pathway to Cycloalkyl-Diazepanes
Caption: Physicochemical properties of cyclopropyl vs. cyclobutyl groups.
Experimental Protocols for Performance Evaluation
To objectively compare the performance of cyclobutyl and cyclopropyl diazepane analogs, standardized experimental protocols are essential.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Experimental Protocol: Radioligand Binding Assay
Materials:
-
Cell membranes expressing the target receptor (e.g., histamine H3 or dopamine D3)
-
Radiolabeled ligand (e.g., [³H]-R-α-methylhistamine for H3, [³H]-spiperone for D3)
-
Test compounds (cyclobutyl and cyclopropyl diazepane analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the test compound or vehicle.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the amount of bound radioactivity using a microplate scintillation counter.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [6]
Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes. [7]
Experimental Protocol: Metabolic Stability Assay
Materials:
-
Liver microsomes (e.g., human, rat) [8]* NADPH regenerating system
-
Test compounds
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Pre-incubate the liver microsomes with the NADPH regenerating system in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound (at a final concentration of, for example, 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard. [9]4. Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound. [10]
Conclusion and Future Directions
The choice between incorporating a cyclobutyl or a cyclopropyl moiety into a diazepane scaffold is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile. While both can enhance metabolic stability and conformational rigidity, their distinct steric and electronic properties can lead to significant differences in binding affinity, selectivity, and functional activity.
The available data suggests that cyclobutyl-diazepanes may be particularly well-suited for targets like the histamine H3 receptor, where the larger, more flexible ring may provide optimal interactions. In contrast, the compact and electronically unique cyclopropyl group has shown promise in the design of ligands for dopamine receptors.
To provide a more definitive comparison, future research should focus on the synthesis and head-to-head biological evaluation of cyclobutyl and cyclopropyl diazepane analogs targeting the same receptor. Such studies, employing standardized protocols for binding, functional activity, and metabolic stability, will be invaluable in elucidating the precise structure-activity relationships and guiding the rational design of next-generation diazepane-based therapeutics.
References
- Gale, J. D., et al. (2011). Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429 improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats. Journal of Pharmacology and Experimental Therapeutics, 337(3), 803-813. [Link]
- Boumoud, T., et al. (2015). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 20(8), 13836-13851. [Link]
- Various Authors. (2020). 1,4‐Diazepane Ring‐Based Systems.
- Maiti, S., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b]d[3][6]iazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(17), 11268-11283. [Link]
- Bédard, A. C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 888631. [Link]
- Wang, Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(7), 1735. [Link]
- Various Authors. (2021). New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines.
- Saji, H., et al. (1993). An approach for assaying benzodiazepine receptor binding with radioiodinated ligand: 125I-labeled diazepam derivative. Biological & Pharmaceutical Bulletin, 16(5), 513-515. [Link]
- Zarrindast, M. R., et al. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 10(3), 479-487. [Link]
- Chambers, M. S., et al. (2011). Development and SAR of functionally selective allosteric modulators of GABAA receptors. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. [Link]
- Ligneau, X., et al. (2009). Regional differential effects of the novel histamine H3 receptor antagonist 6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254) on histamine release in the central nervous system of freely moving rats. Journal of Pharmacology and Experimental Therapeutics, 331(3), 845-855. [Link]
- Gentile, L. N., et al. (2021). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). European Journal of Medicinal Chemistry, 213, 113170. [Link]
- Van Niel, M. B., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Ligneau, X., et al. (2009). Regional Differential Effects of the Novel Histamine H3 Receptor Antagonist 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254) on Histamine Release in the Central Nervous System of Freely Moving Rats. Journal of Pharmacology and Experimental Therapeutics, 331(3), 845-855. [Link]
- Chodkiewicz, J. P., et al. (1995). Binding of 5H-dibenzo[b,e]d[3][6]iazepine and chiral 5H-dibenzo[a,d]cycloheptene analogues of clozapine to dopamine and serotonin receptors. Journal of Medicinal Chemistry, 38(16), 3078-3084. [Link]
- protocols.io. (2025).
- Miller, V. P., et al. (2013). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. ASSAY and Drug Development Technologies, 11(4), 229-238. [Link]
- Zarrindast, M. R., et al. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors.
- Rullo, M., et al. (2021). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Molecules, 26(11), 3183. [Link]
- Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
- Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
- Fuxe, K., et al. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 12, 645196. [Link]
- Wikipedia. (n.d.). H3 receptor antagonist. Wikipedia. [Link]
- Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181. [Link]
- Sieghart, W. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. International Journal of Molecular Sciences, 22(23), 12793. [Link]
- SciSpace. (n.d.). Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions. SciSpace. [Link]
- Ono, S., et al. (1996). Metabolism of diazepam and related benzodiazepines by human liver microsomes. Journal of Pharmacy and Pharmacology, 48(10), 1035-1040. [Link]
- Wang, Y., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17311-17330. [Link]
- Wikipedia. (n.d.).
- Nam, G., et al. (2022). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 65(15), 10199-10229. [Link]
- Masi, A., et al. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15037. [Link]
- Al-Hasani, K., et al. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 20(1), 119. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Metabolism of diazepam and related benzodiazepines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
Safety Operating Guide
Safe Disposal of 1-Cyclobutyl-diazepane: A Comprehensive Guide for Laboratory Personnel
Safe Disposal of 1-Cyclobutyl-[1][2]diazepane: A Comprehensive Guide for Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of 1-Cyclobutyl-[1][2]diazepane. As a substituted cyclic amine, this compound requires careful handling and adherence to established hazardous waste protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step approach to the responsible management of this chemical waste.
Understanding the Hazard Profile of 1-Cyclobutyl-[1][2]diazepane
-
Skin Irritation: Causes skin irritation upon contact.[3]
-
Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.[3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[3]
Aliphatic and cycloaliphatic amines are generally strong bases and are considered severe eye and skin irritants.[4] Therefore, it is crucial to assume that 1-Cyclobutyl-[1][2]diazepane exhibits similar properties and to take all necessary precautions.
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling 1-Cyclobutyl-[1][2]diazepane for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and potential irritation.[3] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and accidental eye contact.[3] |
| Lab Coat | Standard laboratory coat | To protect personal clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize the inhalation of any potential vapors or aerosols.[3] |
Handling Best Practices:
-
Always handle 1-Cyclobutyl-[1][2]diazepane in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling the compound.[3]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]
Waste Characterization and Segregation: The First Step to Proper Disposal
Proper disposal begins with accurate waste characterization and segregation. Based on its chemical properties as a substituted amine, waste 1-Cyclobutyl-[1][2]diazepane should be classified as hazardous chemical waste.
Key Segregation Principles:
-
Do not mix with other waste streams: Keep 1-Cyclobutyl-[1][2]diazepane waste separate from other chemical wastes to prevent potentially hazardous reactions.[1]
-
Avoid incompatible materials: Store away from acids and strong oxidizing agents.[1]
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired solid 1-Cyclobutyl-[1][2]diazepane, and any contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be collected in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing 1-Cyclobutyl-[1][2]diazepane should be collected in a designated liquid hazardous waste container.
-
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of 1-Cyclobutyl-[1][2]diazepane is through a licensed and approved hazardous waste disposal company.[1][3] In-lab neutralization or treatment is not recommended without a validated procedure and approval from your institution's Environmental Health and Safety (EHS) department.
Waste Accumulation and Storage:
-
Container Selection: Use a chemically compatible and leak-proof container for waste accumulation. High-density polyethylene (HDPE) containers are generally suitable for amine waste.[1]
-
Labeling: Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
Secure Storage: Keep the waste container tightly sealed when not in use.[3] Store it in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
Requesting a Waste Pickup:
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.
-
Provide Accurate Information: Ensure that all information on the waste tag is accurate and complete to facilitate proper handling and disposal by the waste management team.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and it is essential to be prepared.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.
-
Contain the Spill: For minor spills, if you are trained and it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Personal Protective Equipment: Always wear the appropriate PPE during spill cleanup.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Regulatory Framework
The disposal of 1-Cyclobutyl-[1][2]diazepane is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a potentially corrosive and irritant chemical, it is likely to be classified as a characteristic hazardous waste. It is the responsibility of the waste generator (the laboratory) to ensure that all hazardous waste is managed in compliance with federal, state, and local regulations.[5][6]
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of 1-Cyclobutyl-[1][2]diazepane.
References
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification.
- Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
- PubChem. (n.d.). 1-Cyclobutyl-4-(oxane-4-carbonyl)-1,4-diazepane.
- U.S. Environmental Protection Agency. (n.d.). OSHA Method 40: Methylamine.
- Wikipedia. (n.d.). Hydrazine.
- Occupational Safety and Health Administration. (n.d.). Worker Exposures to Volatile Amines.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. This compound - CAS:851049-21-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. aksci.com [aksci.com]
- 4. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 5. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 6. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclobutyl-diazepane
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclobutyl-[1][2]diazepane
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested safety and logistical information for handling 1-Cyclobutyl-[1][2]diazepane (CAS: 851049-21-3). The protocols herein are designed not merely to meet compliance, but to create a self-validating system of safety that protects researchers from the specific hazards posed by this and structurally related substituted diazepanes.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
While a specific, comprehensive toxicological profile for 1-Cyclobutyl-[1][2]diazepane is not extensively published, data from structurally similar compounds, such as 1-Cyclobutyl-6-methyl-1,4-diazepane and other N-substituted diazepanes, provides a strong basis for a conservative risk assessment. The primary hazards are identified as significant irritation to the skin, eyes, and respiratory system.[1][3]
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | GHS Hazard Statement | Rationale and Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can lead to redness, itching, and inflammation.[1] This necessitates robust skin protection to prevent dermal exposure. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, irritation upon contact with the eyes.[1] This elevates the need for sealed eye protection beyond standard safety glasses. |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation | Inhalation of the compound as a dust or aerosol can irritate the lungs and respiratory tract.[1] All handling of solids must be performed in a controlled, ventilated environment. |
This assessment dictates that all handling procedures must assume the compound is, at a minimum, a potent irritant. Therefore, the primary safety objective is the complete prevention of direct contact and inhalation.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a critical control measure tailored to the identified risks. The following protocol represents the minimum required protection for handling 1-Cyclobutyl-[1][2]diazepane in a laboratory setting.
Eye and Face Protection: The First Line of Defense
Given the classification as a serious eye irritant, standard safety glasses are insufficient.[1]
-
Mandatory: ANSI Z87.1-rated chemical splash goggles must be worn at all times when the compound or its solutions are being handled.[4] Goggles provide a seal around the eyes, which is critical for protecting against splashes and fine particulates.
-
Recommended for High-Risk Operations: A full-face shield should be worn over chemical splash goggles during procedures with a heightened risk of splashing, such as when handling bulk quantities (>50g) or during vigorous solution transfers.[5][6]
Skin and Body Protection: An Impermeable Barrier
-
Gloves: The use of appropriate chemical-resistant gloves is mandatory.[5]
-
Material: Nitrile or neoprene gloves are recommended for handling this compound and its solutions.[6] Always consult the glove manufacturer's compatibility chart for the specific solvents being used in your procedure.
-
Technique: Double-gloving is a required practice.[7] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be placed over the cuff.[7] This creates a secure barrier at the wrist. The outer gloves should be changed immediately if contamination is suspected or, as a best practice, every 30-60 minutes during extended procedures.[8]
-
-
Laboratory Coat: A flame-resistant laboratory coat with long sleeves and tight-fitting knit cuffs is required.[7] The coat must be fully buttoned to provide maximum coverage of personal clothing.[6]
Respiratory Protection: Engineering Controls as the Primary Barrier
The primary method for controlling inhalation exposure is the use of engineering controls.[9]
-
Chemical Fume Hood: All procedures that involve handling the solid form of 1-Cyclobutyl-[1][2]diazepane (e.g., weighing, transferring) or its volatile solutions must be conducted within a certified chemical fume hood.[9][10] This is the most critical step in preventing respiratory irritation.
-
Respirator (Secondary Protection): In the rare and non-routine event that a chemical fume hood is not available or during a significant spill cleanup, a NIOSH-approved air-purifying respirator with organic vapor/particulate (P100) cartridges is required.[5] All personnel requiring respirator use must be part of a formal respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA standard 29 CFR 1910.134.[5]
Operational Plan: Step-by-Step Workflow for Safe Handling
This section provides a procedural workflow for a common laboratory task: weighing the solid compound and preparing a stock solution. This workflow integrates the PPE requirements into a practical, repeatable process.
Pre-Operation Safety Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Gather all Materials: Place the chemical container, spatulas, weigh paper, beaker, and chosen solvent inside the fume hood.
-
Don PPE: Before approaching the hood, don all required PPE in the correct order: lab coat, inner gloves, outer gloves, and chemical splash goggles.
Weighing and Solution Preparation Workflow
-
Work Within the Hood: Perform all manipulations at least 6 inches inside the sash of the fume hood.
-
Tare Balance: Place weigh paper on the balance and tare to zero.
-
Dispense Solid: Slowly dispense the 1-Cyclobutyl-[1][2]diazepane onto the weigh paper. Avoid creating airborne dust.
-
Transfer to Beaker: Carefully transfer the weighed solid into the designated beaker.
-
Add Solvent: Slowly add the solvent to the beaker to dissolve the solid.
-
Post-Operation: Tightly cap the original chemical container and the newly prepared stock solution.
Workflow Visualization
Caption: Workflow for Safe Handling of 1-Cyclobutyl-[1][2]diazepane.
Decontamination and Disposal Plan
Proper disposal is a critical component of the safety lifecycle, preventing environmental release and downstream exposure.[10]
-
Solid Waste: All contaminated solid materials, including gloves, weigh paper, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[6] The container should be marked "Hazardous Waste" and list "1-Cyclobutyl-[1][2]diazepane" as a constituent.
-
Liquid Waste: All solutions containing the compound, as well as any rinsate from cleaning contaminated glassware, must be collected in a separate, labeled hazardous liquid waste container.[6] Do not mix with other waste streams unless compatibility has been verified.[6]
-
Decontamination: Work surfaces within the fume hood should be wiped down with an appropriate solvent (e.g., isopropanol, ethanol) and paper towels. These contaminated towels must be disposed of as solid hazardous waste.
-
Disposal Procedure: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[1][11] Never dispose of this chemical down the drain.[11]
Emergency First Aid Procedures
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water and seek immediate medical attention.[10]
By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with 1-Cyclobutyl-[1][2]diazepane, ensuring both personal safety and the integrity of their scientific work.
References
- PubChem. 1-Cyclobutyl-4-(oxane-4-carbonyl)-1,4-diazepane. [Link]
- Harvey Mudd College.
- U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]
- Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE). [Link]
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
- National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against Fentanyl. [Link]
- Charles University, Second Faculty of Medicine.
- Cerritos College.
- American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
- Northwestern University. Hazardous Waste Disposal Guide. [Link]
- PubChem.
Sources
- 1. aksci.com [aksci.com]
- 2. 1-Cyclobutyl-4-(oxane-4-carbonyl)-1,4-diazepane | C15H26N2O2 | CID 131703082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cerritos.edu [cerritos.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pppmag.com [pppmag.com]
- 9. hmc.edu [hmc.edu]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
